FXR agonist 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H28ClN3O |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-adamantyl-[4-(2-amino-5-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H28ClN3O/c22-17-1-2-18(23)19(10-17)24-3-5-25(6-4-24)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13,23H2 |
InChI Key |
SNWNZTLWPJKTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)N)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure-Activity Relationship of Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation by endogenous bile acids and synthetic ligands triggers a cascade of transcriptional events that control a wide array of metabolic pathways.[3][4] This central role has positioned FXR as a promising therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.[1][5] The development of potent and selective FXR agonists is an area of intense research, with a focus on understanding the intricate structure-activity relationships (SAR) that govern their efficacy and safety profiles.
FXR Agonist Scaffolds: Steroidal and Non-Steroidal Approaches
The landscape of FXR agonists is broadly divided into two major classes: steroidal and non-steroidal compounds. Steroidal agonists are typically semi-synthetic derivatives of endogenous bile acids, while non-steroidal agonists encompass a diverse range of chemical scaffolds discovered through high-throughput screening and rational drug design.[6]
Steroidal Agonists: The natural ligands of FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous agonist.[5] The potency ranking for endogenous bile acids is generally CDCA > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[1] SAR studies on the bile acid scaffold have led to the development of highly potent semi-synthetic agonists.
Non-Steroidal Agonists: To overcome the limitations of steroidal agonists, such as poor aqueous solubility and potential off-target effects, significant effort has been directed towards the discovery of non-steroidal FXR agonists.[6] GW4064 was a landmark discovery in this area, serving as a template for the development of numerous subsequent non-steroidal candidates.[1] Another important class of non-steroidal agonists is derived from the fexaramine scaffold.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the potency of representative FXR agonists from different chemical scaffolds.
Table 1: Steroidal FXR Agonists
| Compound | Modification | EC50 (nM) | Assay Type | Reference |
| Chenodeoxycholic Acid (CDCA) | Endogenous Ligand | ~10,000 | Cell-based reporter | [1] |
| Obeticholic Acid (OCA, INT-747) | 6α-ethyl-CDCA | 99 | FRET | [1] |
| INT-767 | Dual FXR/TGR5 Agonist | Potent FXR activator | Not specified | [7][8] |
| EDP-305 | Steroidal, non-BA scaffold | Potent | Not specified | [6] |
Table 2: Non-Steroidal FXR Agonists
| Compound | Scaffold | EC50 (nM) | Assay Type | Reference |
| GW4064 | Isoxazole | ~30 | Cell-based reporter | [1][7] |
| Cilofexor (GS-9674) | GW4064 derivative | Potent | Not specified | [1][6] |
| Tropifexor (LJN452) | GW4064 derivative | Highly potent | Not specified | [1] |
| Fexaramine | Fexaramine | 25 | Cell-based reporter | [1][8] |
| WAY-362450 (XL335) | Non-steroidal | Potent and selective | Not specified | [9] |
Core Structure-Activity Relationship Insights
Steroidal Agonists (Bile Acid Derivatives)
Systematic modification of the CDCA scaffold has yielded crucial SAR insights:
-
6α-Position: The introduction of a small alkyl group, particularly an ethyl group, at the 6α-position of the steroid nucleus dramatically increases potency. This led to the development of Obeticholic Acid (OCA), which is approximately 100-fold more potent than CDCA.[1][9]
-
3α-Hydroxyl Group: The hydroxyl group at the 3α-position is not essential for FXR activation.[1]
-
Side Chain: Modifications to the carboxylic acid side chain can modulate activity. For instance, converting the carboxyl group to an alcohol does not significantly diminish the ability to activate FXR.[10]
-
Stereochemistry: The stereochemistry of hydroxyl groups is critical. Bulky substituents or epimerization of hydroxyl groups to the β-position on the steroid ring, such as at the 3β or 7β positions, generally leads to a decrease or loss of agonist activity.[10][11]
Non-Steroidal Agonists
GW4064 serves as a foundational non-steroidal agonist. Its key structural features and their roles in FXR binding are:
-
Carboxylic Acid: The carboxylate group forms a crucial hydrogen bond with Arg331 in the FXR ligand-binding domain (LBD), mimicking the interaction of the bile acid side chain.[1]
-
Isopropyl Group: This group occupies a hydrophobic pocket within the LBD, forming interactions with residues such as Phe284, Leu287, and Trp454, which helps to stabilize the active conformation of the receptor.[1]
-
Scaffold Modifications: Derivatives like Cilofexor and Tropifexor have been developed based on the GW4064 structure to improve pharmacological properties.[1]
Fexaramine represents a structurally distinct class of non-steroidal agonists. It is characterized as an intestine-restricted agonist with limited systemic exposure, which can be advantageous for minimizing liver-related side effects.[1][8] Modifications to the fexaramine scaffold have been explored to enhance its therapeutic properties for conditions like NASH.[1]
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Activation of FXR by an agonist leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 9. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Farnesoid X Receptor (FXR) Agonist Target Gene Identification
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the methodologies and data analysis techniques used to identify and validate the target genes of Farnesoid X Receptor (FXR) agonists. It details the core signaling pathways, experimental workflows, and key protocols essential for research and development in this field.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Primarily expressed in the liver and intestine, FXR acts as a cellular sensor for bile acids.[2][3] Upon activation by endogenous bile acids or synthetic agonists, FXR modulates the expression of a wide array of genes, maintaining metabolic homeostasis.[1] Its dysregulation is implicated in various metabolic diseases, making it a significant therapeutic target for conditions like primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and dyslipidemia.[1][4][5]
FXR regulates gene expression by binding to specific DNA sequences known as FXR response elements (FXREs), typically as a heterodimer with the Retinoid X Receptor (RXR).[1][6] This interaction can either activate or repress gene transcription, leading to a complex network of metabolic control. The identification of specific target genes for novel FXR agonists is a critical step in drug development, enabling a deeper understanding of their mechanism of action and potential therapeutic effects.
Core Signaling Pathways of FXR Activation
FXR activation initiates a cascade of transcriptional events that are central to metabolic regulation. The two primary pathways for target gene modulation are the direct transactivation of target genes and the indirect repression of others, primarily through the induction of the Small Heterodimer Partner (SHP).
-
Direct Gene Activation (Liver & Intestine): Upon binding to an agonist, FXR undergoes a conformational change and forms a heterodimer with RXR.[7] This complex then binds to FXREs in the promoter or enhancer regions of target genes. This binding recruits coactivator proteins, initiating the transcription of genes involved in bile acid transport and detoxification, such as the Bile Salt Export Pump (BSEP), Organic Solute Transporter alpha/beta (OSTα/β), and Multidrug Resistance Protein-3 (MDR3).[8]
-
Indirect Gene Repression via SHP (Liver): In the liver, a key target gene activated by the FXR/RXR heterodimer is the Small Heterodimer Partner (SHP, also known as NR0B2).[8][9] SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It functions as a transcriptional corepressor, inhibiting the activity of other transcription factors like Liver Receptor Homolog-1 (LRH-1).[8] By repressing LRH-1, SHP effectively shuts down the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][10] This creates a negative feedback loop to control bile acid levels.
-
Indirect Gene Repression via FGF19 (Gut-Liver Axis): In the intestine, FXR activation strongly induces the expression of Fibroblast Growth Factor 19 (FGF19, or its mouse ortholog FGF15).[3][10] FGF19 is secreted from intestinal enterocytes into the portal circulation and travels to the liver.[10] In hepatocytes, FGF19 binds to its receptor complex (FGFR4/β-Klotho), activating a signaling cascade (including ERK1/2) that also leads to the repression of CYP7A1 transcription.[10][11] This gut-liver signaling axis is a major mechanism for the feedback inhibition of bile acid synthesis.[10]
References
- 1. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Metabolic Disease Treatment: Discovery of Novel Nonsteroidal FXR Agonists Like Compound 4
A Technical Guide for Researchers and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a pivotal therapeutic target for a spectrum of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia.[1][2][3] The limitations of steroidal FXR agonists, such as obeticholic acid, including side effects like pruritus and increased LDL cholesterol, have spurred the quest for novel, nonsteroidal agonists with improved pharmacological profiles.[2] This guide delves into the discovery and characterization of a promising class of nonsteroidal FXR agonists, with a particular focus on the exemplary "compound 4," a potent and efficacious modulator of FXR activity.
Quantitative Analysis of Nonsteroidal FXR Agonists
The development of nonsteroidal FXR agonists has yielded a diverse array of chemical scaffolds with varying potencies and efficacies. A comparative analysis of their in vitro activity is crucial for lead optimization and candidate selection. The following table summarizes key quantitative data for compound 4 and other notable nonsteroidal FXR agonists.
| Compound | Assay Type | Target | EC50 (µM) | Efficacy (%) | Reference |
| Compound 4 | AlphaScreen Coactivator Recruitment | FXR | 0.15 | 290 (vs. CDCA) | [1] |
| GW4064 | FXR-bla assay | FXR | 0.003 | - | [4] |
| Fexaramine | Cell-based reporter assay | FXR | 0.025 | - | [1] |
| Tropifexor (LJN452) | - | FXR | - | - | [5] |
| Chenodeoxycholic acid (CDCA) | FXR-bla assay | FXR | 28.62 | - | [4] |
Core Experimental Protocols
The characterization of novel FXR agonists relies on a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments central to the discovery and validation of compounds like compound 4.
FXR Coactivator Recruitment Assay (e.g., AlphaScreen)
This biochemical assay quantifies the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, a critical step in receptor activation.
Materials:
-
6His-tagged FXR-LBD protein
-
Biotinylated coactivator peptide (e.g., SRC1, SRC2)
-
Streptavidin-coated Donor beads
-
Nickel chelate Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds and positive control (e.g., CDCA, GW4064)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
In a 384-well plate, add the 6His-FXR-LBD, biotinylated coactivator peptide, and the test compounds.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
Data are analyzed by plotting the AlphaScreen signal against the compound concentration to determine EC50 and efficacy.
FXR Transactivation Assay in HepG2 Cells
This cell-based reporter gene assay measures the ability of a compound to activate FXR-mediated gene transcription in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids: FXR expression vector, RXR expression vector, and a reporter plasmid containing an FXR response element (FXRE) driving a luciferase gene (e.g., pGL4-FXRE-luc).
-
Transfection reagent
-
Test compounds and positive control
-
Luciferase assay reagent
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the FXR, RXR, and FXRE-luciferase plasmids using a suitable transfection reagent.
-
After a recovery period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or controls.
-
Incubate the cells for a further 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Determine EC50 values by plotting the normalized luciferase activity against compound concentration.
In Vivo Efficacy Model in Rodents
Animal models are essential to evaluate the in vivo pharmacological effects of FXR agonists on relevant physiological parameters.
Model: Diet-induced obese (DIO) mice or other relevant models of metabolic disease.
Procedure:
-
Acclimatize animals and induce the disease model (e.g., by feeding a high-fat diet).
-
Randomize animals into treatment groups (vehicle control, positive control, and test compound groups).
-
Administer the test compound orally or via another appropriate route at various doses for a specified duration.
-
Monitor key parameters throughout the study, such as body weight, food intake, and glucose tolerance.
-
At the end of the study, collect blood and tissues for analysis of:
-
Serum lipids (triglycerides, cholesterol)
-
Liver enzymes (ALT, AST)
-
Gene expression of FXR target genes in the liver and intestine (e.g., SHP, BSEP, FGF15) by qRT-PCR.
-
Histopathological analysis of liver tissue.
-
Visualizing the Molecular and Experimental Landscape
Diagrams are indispensable tools for illustrating complex biological pathways and experimental processes. The following visualizations, created using the DOT language, depict the core signaling pathway of FXR and the typical workflow for the discovery of novel nonsteroidal FXR agonists.
Caption: FXR Signaling Pathway Activation.
Caption: Nonsteroidal FXR Agonist Discovery Workflow.
Conclusion
The discovery of potent and selective nonsteroidal FXR agonists like compound 4 represents a significant advancement in the pursuit of safer and more effective treatments for metabolic and liver diseases. The methodologies and data presented in this guide provide a framework for the continued exploration and development of this promising class of therapeutic agents. Through rigorous in vitro and in vivo characterization, guided by a deep understanding of the underlying FXR signaling pathway, the field is poised to deliver novel medicines that address critical unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies [frontiersin.org]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative High-Throughput Profiling of Environmental Chemicals and Drugs that Modulate Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Farnesoid X Receptor (FXR) Agonists in Maintaining Bile Acid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Farnesoid X Receptor (FXR), a nuclear hormone receptor, is a master regulator of bile acid homeostasis. Its activation by endogenous bile acids or synthetic agonists triggers a complex signaling cascade that governs the synthesis, transport, and metabolism of bile acids, thereby preventing their cytotoxic accumulation and maintaining metabolic equilibrium. This technical guide provides an in-depth exploration of the molecular mechanisms by which FXR agonists modulate bile acid homeostasis, with a focus on the well-characterized synthetic agonist Obeticholic Acid (OCA) as a representative agent. This document details the intricate signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides an overview of relevant experimental protocols to facilitate further research and drug development in this field.
Introduction to FXR and Bile Acid Homeostasis
Bile acids, synthesized from cholesterol in the liver, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] However, elevated concentrations of bile acids are toxic to cells. The body maintains a delicate balance of bile acid levels through a process called enterohepatic circulation, a tightly regulated cycle of synthesis, secretion, intestinal reabsorption, and hepatic uptake.[2] The farnesoid X receptor (FXR) is a key player in this process, acting as a sensor for intracellular bile acid concentrations.[3]
FXR is highly expressed in the liver and intestine, the primary sites of bile acid synthesis and reabsorption.[4][5] When activated by bile acids, FXR initiates a negative feedback loop to suppress bile acid synthesis and promote their transport and elimination.[6] This intricate regulatory network makes FXR an attractive therapeutic target for a variety of cholestatic and metabolic diseases, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[7][8][9] Synthetic FXR agonists, such as Obeticholic Acid (OCA), have been developed to harness this therapeutic potential.[4] OCA is a potent and selective FXR agonist, approximately 100 times more potent than the primary human bile acid chenodeoxycholic acid (CDCA).[8][10]
Molecular Mechanisms of FXR Activation and Downstream Signaling
The activation of FXR by an agonist initiates a cascade of transcriptional events that collectively restore bile acid homeostasis. This process involves two primary interconnected pathways: the hepatic pathway and the intestinal pathway.
Hepatic FXR Signaling
In the liver, agonist-bound FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[11] A key target gene in the liver is the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain.[6][12]
Upon induction by FXR, SHP acts as a transcriptional repressor, inhibiting the expression of two critical enzymes in the classical bile acid synthesis pathway:
-
Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in bile acid synthesis.[3][13]
-
Sterol 12α-hydroxylase (CYP8B1): An enzyme that influences the composition of the bile acid pool.[13]
By suppressing these enzymes, hepatic FXR activation directly curtails the production of new bile acids.
Simultaneously, hepatic FXR activation upregulates the expression of genes involved in bile acid transport and detoxification:
-
Bile Salt Export Pump (BSEP): A canalicular transporter responsible for pumping bile acids from hepatocytes into the bile.[2][11]
-
Organic Solute Transporter alpha and beta (OSTα/OSTβ): Basolateral transporters that efflux bile acids from hepatocytes back into the sinusoidal blood during conditions of high intracellular bile acid concentrations.[2][14]
References
- 1. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surf.rutgers.edu [surf.rutgers.edu]
- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FXR Agonist 4 in Lipid and Glucose Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Its activation by natural ligands (bile acids) or synthetic agonists triggers a cascade of transcriptional events that modulate key metabolic pathways.[5][6] Consequently, FXR has become a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][7][8][9]
This technical guide focuses on the specific role of FXR agonist 4 (also known as compound 10a) , a synthetic agonist, in the regulation of lipid and glucose metabolism. While detailed public data on this specific compound is nascent, its reported effects align with the well-established mechanisms of the broader class of FXR agonists. This document synthesizes the available information on this compound with the extensive preclinical and clinical knowledge of other potent FXR agonists to provide a comprehensive overview for research and development professionals.
This compound: Profile and Potency
This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor. In cellular assays, it demonstrates potent activation of FXR and subsequent coactivator recruitment, confirming its function as a direct modulator of the receptor.
| Compound | Parameter | Value | Assay System |
| This compound (compound 10a) | EC₅₀ (FXR Agonistic Activity) | 1.05 µM | HEK293T Cells |
| EC₅₀ (SRC-2 Recruitment) | 1.04 µM | In vitro coactivator recruitment assay | |
| Data sourced from MedchemExpress.[10] |
Core Mechanism: FXR Signaling Pathways
FXR activation does not occur in isolation. It initiates a complex signaling network by forming a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[3][11][12] Two key downstream effectors are the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19, or FGF15 in rodents), which mediate many of FXR's metabolic effects.[6][13][14]
FXR activation plays a central role in managing lipid homeostasis by controlling lipogenesis, fatty acid oxidation, and cholesterol levels.[4][7]
-
Inhibition of Lipogenesis: FXR activation represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.[7] This leads to the downregulation of key lipogenic enzymes like Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase 1 (SCD1).[7][15]
-
Promotion of Fatty Acid Oxidation: By modulating pathways involving AMPK and PPARα, FXR activation can increase the expression of genes like Carnitine Palmitoyltransferase 1α (CPT1α), promoting the breakdown of fatty acids in mitochondria.[6][15][16]
-
Cholesterol Homeostasis and Excretion: A primary function of FXR is to suppress the conversion of cholesterol to bile acids by inhibiting the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1).[5][6] It also promotes biliary cholesterol excretion through the regulation of transporters like ABCG5 and ABCG8.[17]
Preclinical studies with this compound in diet-induced obese (DIO) mice have shown it effectively improves hyperlipidemia and hepatic steatosis, which is consistent with these mechanisms.[10] Treatment resulted in increased expression of genes involved in lipid synthesis and cholesterol regulation, including Srebp1c, Scd1, Fasn, Dgat2, Hmgcr, and Srebp2, and promoted cholesterol excretion.[10]
FXR is an important, albeit complex, regulator of glucose homeostasis. Its activation generally improves insulin sensitivity and lowers blood glucose levels, particularly in diabetic models.[2][8][18][19]
-
Inhibition of Gluconeogenesis: In hyperglycemic states, FXR activation represses the transcription of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby reducing hepatic glucose output.[2][4][19] This action is often mediated by SHP.
-
Promotion of Glycogen Synthesis: FXR activation can enhance the liver's capacity to store glucose as glycogen by increasing glycogen synthesis.[2][4]
-
Improved Insulin Sensitivity: By reducing hepatic lipid accumulation (lipotoxicity) and inflammation, FXR agonists can indirectly improve insulin signaling.[1][7][8]
In preclinical models, this compound has been shown to improve insulin resistance, a key feature of its therapeutic potential for metabolic diseases.[10]
Preclinical Data Summary for this compound
The following table summarizes the reported effects of this compound from an in vivo study using a diet-induced obesity (DIO) mouse model.
| Category | Parameter | Effect Observed | Treatment Duration |
| Metabolic Syndrome | Hyperlipidemia | Improvement | 45 days |
| Hepatic Steatosis | Improvement | 45 days | |
| Insulin Resistance | Improvement | 45 days | |
| Liver Health | Hepatic Inflammation | Improvement | 45 days |
| Serum Alanine Aminotransferase (ALT) | Significantly Decreased | 45 days | |
| Lipid Regulation | Cholesterol Excretion | Promoted | 45 days |
| Data sourced from MedchemExpress.[10] |
Experimental Protocols
Detailed protocols for the specific studies involving this compound are not publicly available. However, based on standard methodologies used in the field for evaluating FXR agonists in metabolic disease models, a typical experimental workflow can be outlined.[2][15][20]
This protocol describes a representative experiment to assess the effects of an FXR agonist on metabolic parameters.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet and Induction: Mice are fed a high-fat diet (HFD), typically containing 60% kcal from fat, for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is maintained on a standard chow diet.
-
Compound Administration:
-
Vehicle Control: An appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) is administered to a cohort of HFD-fed mice.
-
Treatment Group: this compound is dissolved in the vehicle and administered to a cohort of HFD-fed mice. Dosing is typically performed daily via oral gavage for a period of 4 to 8 weeks.
-
-
Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly).
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Performed during the final week of treatment. After an overnight fast, mice are given an intraperitoneal or oral glucose bolus (e.g., 2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Performed 2-3 days after the GTT. After a 4-6 hour fast, mice are given an intraperitoneal insulin bolus (e.g., 0.75 U/kg). Blood glucose is measured at specified time points.
-
-
Sample Collection and Analysis (Terminal):
-
At the end of the study, mice are fasted and euthanized.
-
Blood: Collected via cardiac puncture for analysis of serum levels of triglycerides, total cholesterol, HDL, LDL, ALT, AST, and insulin.
-
Liver: Weighed and sections are collected for:
-
Histology: Fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for steatosis assessment and Oil Red O for lipid droplet visualization.
-
Gene Expression Analysis: Snap-frozen in liquid nitrogen and stored at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (SHP, FGF15) and genes involved in lipid (SREBP-1c, FASN, CPT1α) and glucose (PEPCK, G6Pase) metabolism.
-
Lipid Content: Hepatic triglycerides and cholesterol are extracted and quantified.
-
-
References
- 1. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 2. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. explorationpub.com [explorationpub.com]
- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Deficiency Induces Hepatic Lipid and Glucose Metabolism Disorder via Regulation of Pyruvate Dehydrogenase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. The significance of the nuclear farnesoid X receptor (FXR) in β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Farnesoid X Receptor (FXR) Agonist Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a central regulator of various metabolic pathways, making it a compelling therapeutic target for a range of diseases.[1] Primarily activated by bile acids, FXR functions as a sensor that maintains metabolic homeostasis.[1][2] This technical guide provides a detailed analysis of the FXR agonist signaling pathway, its downstream effects, key target genes, and the experimental protocols used to investigate its function.
The Core FXR Activation and Signaling Mechanism
FXR is highly expressed in tissues central to metabolism, such as the liver, intestine, and kidneys.[2][3][4] Its activation by natural ligands (bile acids) or synthetic agonists initiates a cascade of events that modulate gene expression.
Mechanism of Action: The fundamental mechanism of FXR activation follows a pathway typical for nuclear receptors:
-
Ligand Binding: Natural bile acids, such as chenodeoxycholic acid (CDCA), or synthetic agonists bind to the ligand-binding domain (LBD) of FXR in the cytoplasm.[4]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in FXR, causing it to translocate into the nucleus.[4]
-
Heterodimerization: In the nucleus, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][4]
-
DNA Binding and Gene Regulation: This FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[4][5] The canonical FXRE is an inverted repeat of the consensus sequence AGGTCA separated by one nucleotide (IR-1).[5] This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription.[4]
Downstream Metabolic Regulation
FXR activation orchestrates a complex network of metabolic responses, primarily affecting bile acid, lipid, and glucose homeostasis.
FXR is the master regulator of the enterohepatic circulation of bile acids, preventing their cytotoxic accumulation.[6][7] It achieves this through two primary, interconnected pathways:
-
Hepatic SHP-Dependent Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor.[2][4] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][6] This creates a direct negative feedback loop.
-
Intestinal FGF19-Dependent Pathway: In the ileum, FXR activation strongly induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents).[6][8] FGF19 travels via the portal vein to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade that potently represses CYP7A1 expression, providing an endocrine feedback mechanism.[4][6][8]
Additionally, FXR regulates bile acid transport by upregulating transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP), and intestinal efflux into the portal circulation (OSTα/β).[2][6][7]
FXR activation has profound effects on lipid and glucose levels, positioning FXR agonists as potential treatments for metabolic syndrome.[1]
-
Lipid Metabolism: FXR activation generally leads to lower circulating lipid levels. It suppresses fatty acid synthesis, decreases the secretion of very low-density lipoprotein (VLDL) from the liver, and increases triglyceride clearance.[2][7]
-
Glucose Metabolism: FXR plays a role in maintaining glucose balance. Its activation can improve insulin sensitivity and reduce hepatic glucose production (gluconeogenesis).[2][6][7] In the postprandial state, elevated bile acids may activate FXR to help regulate glucose homeostasis.[6]
Key FXR Agonists and Target Genes
The development of synthetic FXR agonists has been a major focus of drug discovery. These compounds offer higher potency and selectivity compared to endogenous bile acids.
Table 1: Key FXR Agonists
| Agonist Type | Compound Name | Description | Relative Potency |
|---|---|---|---|
| Natural Ligand | Chenodeoxycholic Acid (CDCA) | A primary human bile acid.[4] | Baseline |
| Semi-Synthetic | Obeticholic Acid (OCA) | A 6α-ethyl derivative of CDCA. The first-in-class selective FXR agonist approved for primary biliary cholangitis (PBC).[9] | ~100-fold more potent than CDCA.[9] |
| Non-Steroidal | GW4064 | A potent and selective non-steroidal synthetic agonist widely used in research.[10] | High-potency research tool. |
| Non-Steroidal | Cilofexor (GS-9674) | A non-steroidal agonist that has been evaluated in clinical trials for nonalcoholic steatohepatitis (NASH).[11] | Potent non-steroidal agonist. |
| Intestine-Restricted | Fexaramine | An intestine-restricted FXR agonist designed to minimize systemic side effects while providing metabolic benefits.[11] | Potent, localized activity. |
FXR activation modulates a large number of genes to exert its metabolic effects.
Table 2: Major FXR Target Genes and Their Functions
| Gene | Encoded Protein | Primary Function | Regulation by FXR |
|---|---|---|---|
| NR0B2 | Small Heterodimer Partner (SHP) | Atypical nuclear receptor that represses other transcription factors.[4][12] | Upregulated |
| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile acids from hepatocytes into bile canaliculi.[2][6] | Upregulated |
| SLC51A/B | Organic Solute Transporter (OSTα/β) | Basolateral export of bile acids from enterocytes into portal circulation.[7] | Upregulated |
| FGF19 | Fibroblast Growth Factor 19 | Intestinal hormone that signals to the liver to suppress bile acid synthesis.[6][8] | Upregulated |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis.[2][4] | Downregulated (indirectly) |
Experimental Protocols for FXR Pathway Analysis
Investigating the FXR signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for two key experiments.
This assay quantifies the ability of a test compound to activate FXR-mediated gene transcription.
Principle: Cells are engineered to express FXR and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter containing FXREs.[13][14] When an agonist activates FXR, the receptor binds to the FXREs and drives the expression of the reporter gene, producing a measurable signal (light or color) that is proportional to FXR activation.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Use a suitable cell line, such as HEK293T, that is amenable to transfection.
-
Culture cells in complete medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Seed cells into a 96-well plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.[15]
-
-
Transfection:
-
Prepare a transfection mixture containing plasmids for:
-
Human or mouse FXR.
-
RXRα (to ensure sufficient heterodimer partner).
-
A reporter construct (e.g., pGL4.27[luc2P/BSEP-FXRE/Hygro]).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol and add the mixture to the cells.
-
Incubate for 4-6 hours, then replace with fresh culture medium.
-
-
Compound Treatment:
-
After 24 hours of transfection, prepare serial dilutions of test compounds and known agonists (e.g., GW4064, OCA) in the appropriate medium.
-
Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for another 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Remove the medium and wash the cells gently with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate to a new white, opaque 96-well plate.
-
Transfer cell lysate to the substrate plate and immediately measure luminescence (Signal A) in a plate-reading luminometer.
-
Add the Stop & Glo® Reagent (which quenches the firefly signal and activates the Renilla signal) and measure luminescence again (Signal B).
-
-
Data Analysis:
-
Calculate the ratio of Signal A to Signal B for each well to normalize for transfection efficiency.
-
Express results as "Fold Activation" relative to the vehicle control.
-
Plot the Fold Activation against the compound concentration and fit a dose-response curve to determine the EC50 value.
-
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor like FXR.
Principle: Cells or tissues are treated with a cross-linking agent (formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are reversed, the DNA is purified and then sequenced to identify the genomic locations where FXR was bound.
Detailed Protocol:
-
Cell/Tissue Preparation and Cross-linking:
-
Culture primary hepatocytes or a relevant cell line to ~80-90% confluency. Treat with an FXR agonist (e.g., 1 µM GW4064) or vehicle for a defined period (e.g., 1-3 hours).[12]
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to release nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin into fragments of 200-500 bp using sonication. Verify fragment size on an agarose gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the lysate overnight at 4°C with an anti-FXR antibody (e.g., Santa Cruz Biotechnology, sc-13063).[16]
-
As a negative control, incubate another portion with a non-specific IgG antibody.[16]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Data Analysis:
-
Align the sequence reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS) to identify genomic regions with a significant enrichment of reads in the FXR IP sample compared to the IgG control.[17]
-
Perform motif analysis on the identified peaks to confirm the presence of the FXRE consensus sequence.
-
Annotate the peaks to identify nearby genes, which are potential direct targets of FXR.
-
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. Regulation of Chromatin Accessibility by the Farnesoid X Receptor Is Essential for Circadian and Bile Acid Homeostasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 8. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 9. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 10. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 12. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Silico Modeling of Farnesoid X Receptor (FXR) Agonist Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of agonists to the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. As a prominent target for therapeutic intervention in metabolic and liver diseases, understanding the molecular interactions between FXR and its agonists is crucial for the design of novel and potent therapeutics. This document will focus on the well-characterized synthetic agonist GW4064 as a representative example of an "FXR agonist 4" to illustrate the core principles and protocols of in silico modeling.
Core Concepts in FXR Agonist Binding
The Farnesoid X Receptor is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) upon activation.[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs), modulating the transcription of target genes. The binding of an agonist to the ligand-binding domain (LBD) of FXR induces a conformational change, leading to the recruitment of coactivators and the dissociation of corepressors, which ultimately initiates downstream signaling cascades.[2]
Quantitative Binding Affinity Data
The binding affinity of an agonist to its target receptor is a critical parameter in drug discovery. The following table summarizes the quantitative binding data for several known FXR agonists, providing a basis for comparison.
| Agonist | EC50 (nM) | IC50 (µM) | Ki (µM) | Reference |
| GW4064 | 15 - 70 | - | - | [3] |
| Obeticholic Acid (OCA) | 99 | - | - | [4] |
| Chenodeoxycholic Acid (CDCA) | 8,300 | - | - | [4][5] |
| Fexaramine | Comparable to GW4064 | - | - | [5] |
| GW4064 (Histamine H2 Receptor) | - | 3.8 | 0.78 | [3] |
Note: EC50, IC50, and Ki values can vary depending on the specific assay conditions. The IC50 and Ki values for GW4064 in the table refer to its off-target activity at the histamine H2 receptor.
Experimental Protocols
Molecular Docking of GW4064 to FXR
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking GW4064 to the ligand-binding domain of FXR using AutoDock Vina.
1. Preparation of the Receptor (FXR):
-
Obtain the protein structure: Download the crystal structure of the human FXR ligand-binding domain in complex with a ligand from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3DCT, which contains a co-crystallized agonist similar to GW4064.
-
Prepare the receptor file:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared receptor in PDBQT format (receptor.pdbqt). This can be accomplished using tools like AutoDockTools or UCSF Chimera.
-
2. Preparation of the Ligand (GW4064):
-
Obtain the ligand structure: The 3D structure of GW4064 can be obtained from a chemical database such as PubChem or generated using a molecular modeling software.
-
Prepare the ligand file:
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
-
3. Docking Simulation:
-
Define the search space: The search space, or docking box, should encompass the entire ligand-binding pocket of FXR. The center and dimensions of the box can be determined based on the position of the co-crystallized ligand in the original PDB structure.
-
Create a configuration file: Create a text file (config.txt) specifying the input files and docking parameters.
-
Run AutoDock Vina: Execute the docking simulation from the command line:
4. Analysis of Results:
-
The output file (docked_poses.pdbqt) will contain the predicted binding poses of GW4064, ranked by their binding affinity scores.
-
Visualize the docked poses in a molecular visualization program to analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics Simulation of the FXR-GW4064 Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. This protocol outlines the general steps for running an MD simulation of the FXR-GW4064 complex using GROMACS.
1. System Preparation:
-
Start with a docked complex: Use the best-ranked docked pose of the FXR-GW4064 complex from the molecular docking step as the starting structure.
-
Choose a force field: Select a suitable force field for the protein and the ligand (e.g., OPLS-AA/L for the protein and a compatible force field for the ligand).[1]
-
Generate topology files: Create topology files for both the protein and the ligand. The protein topology can be generated using the pdb2gmx tool in GROMACS. The ligand topology may require a separate parameterization step.
-
Solvate the system: Place the protein-ligand complex in a periodic box and fill it with a solvent, typically water (e.g., TIP3P water model).[1]
-
Add ions: Add ions to neutralize the system and to mimic a physiological salt concentration.
2. Simulation Protocol:
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density of the system.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., nanoseconds to microseconds) to collect data on the system's dynamics.
3. GROMACS mdp file example for NVT equilibration:
4. Analysis of MD Trajectories:
-
Analyze the trajectory to study the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).
-
Investigate the specific interactions between the agonist and FXR over time (e.g., hydrogen bond analysis).
-
Calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental workflows is essential for a clear understanding. The following diagrams were created using the Graphviz DOT language to illustrate the FXR signaling pathway and a typical in silico drug discovery workflow.
FXR Signaling Pathway
In Silico Drug Discovery Workflow for FXR Agonists
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pharmacophore Modeling for the Discovery of Novel Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation plays a pivotal role in the transcriptional control of genes involved in these metabolic pathways, making it a highly attractive therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome.[1][2][3] Pharmacophore modeling, a powerful computational technique, has become an indispensable tool in the rational design and discovery of novel FXR agonists.[2][4] This guide provides an in-depth overview of the principles, methodologies, and applications of pharmacophore modeling in the quest for new and effective FXR-targeted therapeutics.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is primarily expressed in the liver, intestine, kidneys, and adrenal glands.[4][5] It functions as a ligand-activated transcription factor that, upon binding to its natural ligands such as chenodeoxycholic acid (CDCA), heterodimerizes with the retinoid X receptor (RXR).[1][6] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[6]
A key regulatory function of FXR is the negative feedback control of bile acid synthesis. Activation of FXR induces the expression of the small heterodimer partner (SHP), a protein that in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the bile acid synthetic pathway.[6][7] This intricate signaling cascade is crucial for maintaining bile acid homeostasis and preventing cholestatic liver injury.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Pharmacophore-based discovery of FXR agonists. Part I: Model development and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. What are FXR agonists and how do they work? [synapse.patsnap.com]
The Role of Farnesoid X Receptor (FXR) Agonist 4 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose homeostasis. Consequently, FXR agonists are a promising therapeutic avenue for NAFLD. This technical guide provides an in-depth overview of a representative FXR agonist, referred to herein as "FXR agonist 4," summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of NAFLD.
Introduction to FXR and its Role in NAFLD
The farnesoid X receptor is a ligand-activated transcription factor that plays a pivotal role in maintaining metabolic homeostasis.[1] Its natural ligands are bile acids.[2] In the context of NAFLD, FXR activation has been shown to exert beneficial effects through multiple mechanisms:
-
Regulation of Bile Acid Synthesis: FXR activation in the liver and intestine induces the expression of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19), respectively. Both SHP and FGF19 inhibit cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby preventing the accumulation of cytotoxic levels of bile acids.[3]
-
Lipid Metabolism: FXR activation suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes de novo lipogenesis.[4] This leads to a reduction in hepatic triglyceride accumulation.
-
Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity and reduce hepatic glucose production.[2]
-
Anti-inflammatory Effects: FXR activation can suppress inflammatory pathways in the liver, in part by antagonizing the activity of nuclear factor-kappa B (NF-κB).[5]
Given these pleiotropic effects, synthetic FXR agonists have been developed and are under active investigation as potential treatments for NAFLD and NASH.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of FXR agonists in treating NAFLD has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for several representative FXR agonists.
Table 1: Preclinical Efficacy of FXR Agonist (GW4064) in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model[1]
| Parameter | Control (HFD + DMSO) | GW4064 (HFD + Agonist) | % Change | p-value |
| Body Weight Gain (g) | 20.5 ± 1.5 | 14.0 ± 1.0 | -31.7% | <0.01 |
| Liver Triglycerides (mg/g) | 125 ± 15 | 75 ± 10 | -40.0% | <0.05 |
| Liver Free Fatty Acids (nmol/mg) | 8.5 ± 1.0 | 5.0 ± 0.8 | -41.2% | <0.05 |
| Serum Triglycerides (mg/dL) | 150 ± 20 | 100 ± 15 | -33.3% | <0.05 |
| Serum Cholesterol (mg/dL) | 220 ± 25 | 160 ± 20 | -27.3% | <0.05 |
Table 2: Clinical Efficacy of Obeticholic Acid (OCA) in Patients with NASH (FLINT Trial)[6]
| Endpoint | Placebo (n=109) | Obeticholic Acid (25 mg/day; n=110) | Relative Risk (95% CI) | p-value |
| Improvement in Liver Histology* | 21% | 45% | 1.9 (1.3 - 2.8) | 0.0002 |
| Fibrosis Improvement (≥1 stage) | 19% | 35% | 1.8 (1.2 - 2.8) | 0.004 |
| NASH Resolution | 13% | 22% | 1.7 (1.0 - 2.9) | 0.03 |
*Defined as a decrease in the NAFLD Activity Score (NAS) of ≥2 points without worsening of fibrosis.
Table 3: Clinical Efficacy of Tropifexor in Patients with Fibrotic NASH (FLIGHT-FXR Trial)[7][8]
| Parameter | Placebo | Tropifexor (140 µg) | Tropifexor (200 µg) |
| ALT Reduction (U/L) at Week 48 | -8.4 | -31.6 | -32.5 |
| Relative Change in Hepatic Fat Fraction (%) at Week 48 | -3.58 | -31.25 | -39.54 |
| Pruritus Incidence (%) | N/A | 52% | 69% |
Table 4: Clinical Efficacy of Cilofexor in Patients with Noncirrhotic NASH[5][9]
| Parameter | Placebo | Cilofexor (30 mg) | Cilofexor (100 mg) | p-value (100 mg vs Placebo) |
| Median Relative Decrease in MRI-PDFF (%) at Week 24 | +1.9 | -1.8 | -22.7 | 0.003 |
| Patients with ≥30% Decline in MRI-PDFF (%) | 13% | 14% | 39% | 0.011 |
| Moderate to Severe Pruritus (%) | 4% | 4% | 14% | N/A |
Experimental Protocols
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice
This protocol describes the induction of NAFLD in mice using a high-fat diet, a widely used model to study the pathophysiology of the disease and to test the efficacy of therapeutic agents.[2][6]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)[6]
-
Standard chow diet (Control)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Metabolic cages
-
Blood collection supplies
-
Tissue harvesting tools
-
Reagents for histological and biochemical analysis
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Dietary Intervention: Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet. House mice individually or in small groups and provide ad libitum access to food and water.
-
NAFLD Induction: Maintain the mice on their respective diets for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis in the HFD group.[2]
-
Treatment Intervention: After the induction period, divide the HFD-fed mice into two subgroups: one receiving the vehicle control and the other receiving this compound. Administer the treatment daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and water consumption weekly. Perform metabolic assessments, such as glucose and insulin tolerance tests, at baseline and at the end of the treatment period.
-
Sample Collection: At the end of the study, collect blood samples for biochemical analysis (e.g., ALT, AST, triglycerides, cholesterol). Euthanize the mice and harvest the liver and other relevant tissues.
-
Tissue Analysis: Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E and Sirius Red staining). Snap-freeze the remaining liver tissue in liquid nitrogen for molecular and biochemical analyses (e.g., gene expression, protein levels, lipid content).
In Vitro Assay: Oil Red O Staining for Lipid Accumulation in Hepatocytes
This protocol details the use of Oil Red O staining to visualize and quantify intracellular lipid droplets in cultured hepatocytes, a key in vitro method for assessing steatosis.[7][8]
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)
-
Culture medium
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
60% Isopropanol
-
Oil Red O staining solution
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Induction of Steatosis: Treat the cells with a fatty acid solution to induce lipid accumulation. Co-treat with either this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Fixation: Gently wash the cells with PBS and then fix them with 10% formalin for 15-30 minutes at room temperature.
-
Washing: Wash the cells with distilled water.
-
Dehydration: Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells with distilled water until the excess stain is removed.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and then wash with water.
-
Visualization: Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway in NAFLD
The activation of FXR by an agonist initiates a cascade of transcriptional events that collectively ameliorate the pathological features of NAFLD. The following diagram illustrates the core signaling pathway.
Caption: this compound signaling pathway in the gut-liver axis.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel FXR agonist for NAFLD.
Caption: A typical preclinical experimental workflow for this compound.
Conclusion
FXR agonists represent a highly promising therapeutic strategy for the treatment of NAFLD and NASH. As exemplified by "this compound," these compounds have demonstrated significant efficacy in both preclinical models and human clinical trials, leading to improvements in hepatic steatosis, inflammation, and fibrosis. The multifaceted mechanism of action, targeting key pathways in lipid and glucose metabolism, as well as inflammation, underscores the therapeutic potential of this drug class. This technical guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the role of FXR agonists in NAFLD and to accelerate the development of novel therapies for this widespread and debilitating disease. Further research is warranted to optimize the efficacy and safety profiles of FXR agonists and to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 5. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Allosteric Modulation of the Farnesoid X Receptor (FXR) by Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its central role in metabolic pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), diabetes, and dyslipidemia.[3][4] While orthosteric ligands that bind directly to the natural ligand-binding pocket have been the primary focus of drug development, there is growing interest in allosteric modulators. These molecules bind to a topographically distinct site on the receptor, offering the potential for more selective and nuanced control of FXR activity.[3][4] This technical guide provides an in-depth overview of the allosteric modulation of FXR by small molecules, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Allosteric Modulators of FXR: Quantitative Data
The development of allosteric modulators for FXR is an emerging field. Imatinib, a tyrosine kinase inhibitor, was identified as a first-in-class allosteric modulator of FXR.[3][5] Subsequent optimization led to the development of more potent analogs, such as compound 16 (referred to as P16 in some studies).[3][6] These positive allosteric modulators (PAMs) enhance the activity of orthosteric agonists.
| Compound | Type | Assay | Agonist | EC50 / IC50 (µM) | Efficacy/Activity | Reference |
| Imatinib (4) | Allosteric Modulator | Full-length FXR Reporter Gene Assay | - | ~30 | Partial Agonist | [3] |
| Full-length FXR Reporter Gene Assay | Chenodeoxycholic acid (CDCA) | - | Increases efficacy of CDCA | [3] | ||
| Compound 16 (P16) | Optimized Allosteric Modulator | Full-length FXR Reporter Gene Assay | - | ~0.3 | Partial Agonist | [3] |
| Full-length FXR Reporter Gene Assay | Chenodeoxycholic acid (CDCA) | - | Potently enhances efficacy of CDCA | [3] |
FXR Signaling Pathway
FXR activation, either by endogenous bile acids or synthetic ligands, initiates a complex signaling cascade that regulates the expression of numerous target genes.[2] Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription.[2]
Key downstream targets of FXR include:
-
Small Heterodimer Partner (SHP): A nuclear receptor that lacks a DNA-binding domain. SHP is a crucial negative regulator of bile acid synthesis, primarily by inhibiting the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.[2][3]
-
Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile.[3]
-
Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): An intestinal hormone that signals to the liver to suppress bile acid synthesis.[2]
Allosteric modulators can fine-tune this signaling pathway, potentially offering gene-selective effects. For instance, imatinib was shown to have differential effects on the expression of BSEP and SHP when co-administered with CDCA.[3]
FXR Signaling Pathway
Experimental Protocols
The identification and characterization of allosteric FXR modulators involve a series of in vitro and cell-based assays.
FXR Reporter Gene Assay
This assay is a primary screening tool to identify compounds that modulate FXR transcriptional activity.
Principle:
Mammalian cells are engineered to express the human FXR protein and a luciferase reporter gene linked to an FXR-responsive promoter. Activation of FXR leads to the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture reporter cells (e.g., HEK293T cells stably expressing human FXR and an FXRE-luciferase reporter construct) in appropriate media.
-
Seed the cells into 96-well plates at a density of 30,000-50,000 cells/well and incubate for 18-24 hours.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the reference agonist (e.g., GW4064 or CDCA) in serum-free stimulation medium.[7][8] The final DMSO concentration should not exceed 0.4%.[8]
-
For testing allosteric modulators, prepare a concentration-response curve of the test compound in the presence of a fixed, sub-maximal concentration (e.g., EC20) of an orthosteric agonist.
-
Aspirate the culture medium from the cells and add the compound dilutions.[7] Include wells for untreated controls and positive controls.[7]
-
-
Incubation:
-
Luminescence Detection:
-
Data Analysis:
-
Normalize the data to a control (e.g., vehicle-treated cells).
-
Plot the fold-activation against the compound concentration to determine EC50 values.
-
Coactivator Recruitment Assays (TR-FRET and AlphaScreen)
These assays measure the ability of a compound to promote the interaction between FXR and a coactivator peptide, a key step in transcriptional activation.
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle:
This assay measures the proximity between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged FXR Ligand Binding Domain (LBD) and a fluorescein-labeled coactivator peptide.[10] Ligand-induced conformational changes in the FXR-LBD promote coactivator binding, bringing the donor (Tb) and acceptor (fluorescein) fluorophores close enough for FRET to occur.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
Dispense test compounds into a 384-well plate.
-
Add the 4X GST-FXR-LBD solution to the wells.
-
Add the 4X fluorescein-coactivator peptide/Tb-anti-GST antibody mixture.
-
Incubate at room temperature for a specified time (e.g., 2 hours).[11]
-
-
Data Acquisition and Analysis:
b) AlphaScreen Assay
Principle:
This bead-based assay utilizes donor and acceptor beads that are brought into proximity upon the ligand-induced interaction of GST-FXR-LBD and a biotinylated coactivator peptide.[12] Excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[13]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare solutions of GST-FXR-LBD, biotinylated coactivator peptide (e.g., SRC-1), streptavidin-coated acceptor beads, and anti-GST antibody-coated donor beads.[12]
-
-
Assay Procedure:
-
Add GST-FXR-LBD, biotinylated coactivator peptide, and test compounds to the wells of a 384-well plate.
-
Incubate to allow for binding.
-
Add a mixture of the donor and acceptor beads.
-
Incubate in the dark to allow for bead association.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.[13]
-
Plot the signal intensity against the compound concentration to determine EC50 values.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This technique is used to validate the effects of allosteric modulators on the expression of endogenous FXR target genes in a cellular context.
Principle:
The mRNA levels of specific FXR target genes (e.g., SHP, BSEP) are quantified in cells treated with the test compound.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 human hepatoma cells) and seed into plates.
-
Treat the cells with the allosteric modulator alone or in combination with an orthosteric agonist for a specified time (e.g., 6 hours).[14]
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (SHP, BSEP) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).[14]
-
-
Data Analysis:
-
Analyze the data using the comparative ΔΔCT method to determine the relative fold change in gene expression compared to a control group.[14]
-
Experimental Workflow for Allosteric Modulator Discovery
The discovery and characterization of FXR allosteric modulators typically follow a structured workflow, from initial screening to in-depth functional analysis.
Allosteric Modulator Discovery Workflow
Conclusion
The allosteric modulation of FXR presents an exciting frontier in the development of novel therapeutics for metabolic diseases. By targeting sites distinct from the orthosteric ligand-binding pocket, allosteric modulators offer the potential for greater selectivity and a more tailored pharmacological response. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and optimization of these promising small molecules. As our understanding of the structural and functional nuances of FXR continues to grow, so too will the opportunities to harness the power of allosteric modulation for therapeutic benefit.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the farnesoid X receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of the farnesoid X receptor by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of imatinib and other approved drugs as starting points for antidiabetic drug discovery with FXR modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
The Farnesoid X Receptor Agonist Effect on Cholesterol 7-alpha-hydroxylase (CYP7A1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The farnesoid X receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2] A key target of FXR activation is the repression of cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[1][3][4] This inhibitory effect forms the basis for the therapeutic potential of FXR agonists in various cholestatic and metabolic diseases. This technical guide provides an in-depth overview of the effects of FXR agonists on CYP7A1, detailing the underlying signaling pathways, summarizing quantitative data from key studies, and outlining common experimental protocols.
Signaling Pathways of FXR-Mediated CYP7A1 Repression
FXR activation represses CYP7A1 transcription through two primary, interconnected pathways: a hepatic pathway involving the Small Heterodimer Partner (SHP) and an intestinal pathway mediated by Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[5][6]
Hepatic SHP-Dependent Pathway
In the liver, bile acids or synthetic FXR agonists bind to and activate FXR.[7] Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and induces the expression of SHP (encoded by the NR0B2 gene).[3][4][5] SHP, an atypical nuclear receptor lacking a DNA-binding domain, then acts as a transcriptional corepressor. It inhibits the activity of key transcription factors required for CYP7A1 gene expression, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[4][5][6] By interfering with the transcriptional machinery at the CYP7A1 promoter, SHP effectively downregulates its expression.[5]
Figure 1. Hepatic SHP-dependent pathway of CYP7A1 repression.
Intestinal FGF19-Dependent Pathway
In the intestine, particularly the ileum, reabsorbed bile acids or orally administered FXR agonists activate FXR in enterocytes.[6][8] This activation leads to the induction and secretion of FGF19 into the portal circulation.[5][9] FGF19 then travels to the liver and binds to its receptor complex, consisting of Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho, on the surface of hepatocytes.[9][10] This binding triggers a downstream signaling cascade, primarily involving the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which ultimately leads to the repression of CYP7A1 gene transcription.[9][10][11] This intestinal-hepatic crosstalk is a potent mechanism for CYP7A1 regulation.[8]
Figure 2. Intestinal FGF19-dependent pathway of CYP7A1 repression.
Quantitative Effects of FXR Agonists on CYP7A1
The following tables summarize the quantitative data on the effects of various FXR agonists on CYP7A1 expression and bile acid synthesis.
Table 1: Synthetic and Non-Steroidal FXR Agonists
| FXR Agonist | Model System | Concentration/Dose | Effect on CYP7A1/Bile Acid Synthesis | Reference |
| Obeticholic Acid (OCA) | Sandwich-cultured human hepatocytes | 1 µmol/L | ~99% decrease in CYP7A1 mRNA; Total bile acid content decreased to 42.7% of control.[12] | [12] |
| Obeticholic Acid (OCA) | Wild-type mice (3-day treatment) | 30 mg/kg/day | Significant reduction in CYP7A1 protein expression.[13] | [13] |
| GW4064 | Primary human hepatocytes | 1 µM | Repressed CYP7A1 mRNA expression.[14] | [10][14] |
| GW4064 | Rats with bile duct ligation | Not specified | Significantly reduced CYP7A1 expression.[15] | [15] |
| GW4064 | Pregnant mice | Not specified | Reduced the 2.5-fold increase in Cyp7a1 mRNA seen in pregnancy.[16] | [16] |
| Px-102 | Healthy male volunteers | 0.15 mg/kg | ~80% decrease in serum C4 (a marker of bile acid synthesis) after 8 hours.[17] | [17] |
Table 2: Endogenous Bile Acids as FXR Agonists
| Bile Acid | Model System | Concentration/Dose | Effect on CYP7A1/Bile Acid Synthesis | Reference |
| Chenodeoxycholic Acid (CDCA) | Sandwich-cultured human hepatocytes | 100 µmol/L | ~99% decrease in CYP7A1 mRNA.[12] | [12] |
| Chenodeoxycholic Acid (CDCA) | HepG2 cells | 10 µM | IC50 for CYP7A1 reporter activity repression.[18] | [18] |
| Cholic Acid (CA) & CDCA | Cyp27a1/ApoE double knockout mice | 0.1% in diet for 8 weeks | ~60% reduction in hepatic Cyp7a1 expression for both.[19] | [19] |
Key Experimental Protocols
The investigation of FXR agonist effects on CYP7A1 involves a variety of in vitro and in vivo models and molecular biology techniques.
In Vitro Models
-
Cell Lines: Human hepatoma cell lines such as HepG2 are commonly used.[10][14] These cells are amenable to transfection with reporter constructs to study promoter activity.
-
Primary Hepatocytes: Sandwich-cultured human hepatocytes (SCHH) or primary rodent hepatocytes provide a more physiologically relevant model, retaining many of the metabolic functions of the liver in vivo.[10][12]
In Vivo Models
-
Rodent Models: Wild-type mice (e.g., C57BL/6), rats, and various genetically modified mouse models (e.g., tissue-specific FXR-null mice) are extensively used.[8][13][15] Disease models, such as bile duct ligation (cholestasis) or diet-induced non-alcoholic steatohepatitis (NASH), are employed to test therapeutic efficacy.[15][20]
-
Human Studies: Clinical trials in healthy volunteers or patient populations involve the administration of FXR agonists and subsequent measurement of biomarkers of bile acid synthesis, such as serum levels of 7α-hydroxy-4-cholesten-3-one (C4).[17]
Measurement of CYP7A1 Expression and Activity
-
Quantitative Real-Time PCR (qPCR): This is the standard method for quantifying CYP7A1 mRNA levels.
-
Protocol Outline:
-
Total RNA is isolated from cultured cells or liver tissue using methods like TRIzol extraction.
-
RNA quality and quantity are assessed (e.g., via spectrophotometry).
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
qPCR is run using primers specific for CYP7A1 and a reference gene (e.g., GAPDH, ACTB).
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
-
Western Blotting: This technique is used to measure CYP7A1 protein levels.
-
Protocol Outline:
-
Total protein is extracted from cells or tissues.
-
Protein concentration is determined (e.g., BCA assay).
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific to CYP7A1.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The signal is detected using a chemiluminescent substrate and imaged. A loading control protein (e.g., β-actin) is used for normalization.[13]
-
-
-
Enzyme Activity Assays: Direct measurement of CYP7A1 enzymatic activity can be performed using liver microsomes.
-
Protocol Outline:
-
Liver microsomes are prepared from tissue homogenates by differential centrifugation.
-
Microsomal protein is incubated with a cholesterol substrate.
-
The reaction is stopped, and the product, 7α-hydroxycholesterol, is extracted.
-
The product is quantified using methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
-
Figure 3. General experimental workflow for assessing FXR agonist effects on CYP7A1.
Conclusion
FXR agonists potently suppress the expression and activity of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This effect is mediated through both direct hepatic (SHP-dependent) and indirect intestinal-hepatic (FGF19-dependent) signaling pathways. The robust and consistent downregulation of CYP7A1 observed across various preclinical and clinical models underscores the therapeutic potential of FXR agonists for managing diseases characterized by bile acid dysregulation. A thorough understanding of these mechanisms and the methodologies used to study them is essential for the continued development and optimization of FXR-targeted therapies.
References
- 1. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 3. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential regulation of bile acid homeostasis by the farnesoid X receptor in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 10. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 16. Restoration of Enterohepatic Bile Acid Pathways in Pregnant Mice Following Short Term Activation of Fxr by GW4064 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An FXR Agonist Reduces Bile Acid Synthesis Independently of Increases in FGF19 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Farnesoid X receptor responds to bile acids and represses cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of FXR Agonist 4 in Metabolic Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, has emerged as a pivotal regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in these critical metabolic pathways has positioned it as a promising therapeutic target for a spectrum of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][2] Activation of FXR by agonists initiates a cascade of transcriptional events that collectively contribute to improved metabolic control. This guide provides a detailed technical overview of a novel, non-steroidal FXR agonist, designated as FXR agonist 4 (also referred to as compound 10a), and explores its therapeutic potential in the context of metabolic disorders.[2][3]
This compound (Compound 10a): A Novel Non-Steroidal Modulator
This compound is a recently developed synthetic, non-steroidal agonist of the Farnesoid X Receptor.[2][3] It is a 1-adamantylcarbonyl-4-phenylpiperazine derivative identified through structural optimization and biological evaluation for the treatment of NAFLD.[2] Preclinical studies have demonstrated its efficacy in improving key metabolic parameters, positioning it as a promising candidate for further investigation.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound (compound 10a).
Table 1: In Vitro Activity of this compound (compound 10a) [2][3]
| Parameter | Assay System | Result |
| FXR Agonistic Activity (EC50) | FXR transactivation assay in HEK293T cells | 1.05 µM |
| Coactivator Recruitment (EC50) | Steroid Receptor Coactivator (SRC)-2 recruitment assay | 1.04 µM |
| Selectivity | TGR5 and PPAR agonistic activity assays | No agonistic effect observed |
| Cytotoxicity | HepG2 cell viability assay | No toxic effects observed up to 50 µM |
Table 2: In Vivo Efficacy of this compound (compound 10a) in a Diet-Induced Obesity (DIO) Mouse Model [2][3]
| Parameter | Treatment Group (100 mg/kg, p.o.) | Outcome |
| Hyperlipidemia | This compound | Significant decrease in blood triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels after 3 weeks. |
| Hepatic Steatosis | This compound | Amelioration of hepatic steatosis. |
| Insulin Resistance | This compound | Improved insulin sensitivity. |
| Hepatic Inflammation | This compound | Reduced mRNA levels of Il-1β, Il-6, Cd36, iNOS, and F4/80. |
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Activation of FXR by an agonist like this compound initiates a signaling cascade that regulates the expression of numerous target genes involved in metabolic homeostasis. The following diagram illustrates the core FXR signaling pathway.
Caption: FXR Signaling Pathway Activation.
Experimental Workflow for Screening Novel FXR Agonists
The discovery and validation of new FXR agonists like this compound typically follow a structured experimental workflow, from initial screening to in vivo efficacy studies.
Caption: Drug Discovery Workflow for FXR Agonists.
Experimental Protocols
In Vitro Assays
1. FXR Transactivation Assay (Luciferase Reporter Assay) [2]
-
Cell Line: Human embryonic kidney 293T (HEK293T) cells.
-
Plasmids: Co-transfection with a Gal4-FXR-LBD (ligand-binding domain) expression plasmid, a UAS-luciferase reporter plasmid, and a β-galactosidase expression plasmid (for normalization).
-
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Transfect cells with the appropriate plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.
-
-
Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the fold induction of luciferase activity relative to vehicle control against the agonist concentration and determine the EC50 value using non-linear regression.
2. Steroid Receptor Coactivator (SRC)-2 Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) [3]
-
Principle: This assay measures the ligand-dependent interaction between the FXR-LBD and a coactivator peptide (SRC-2).
-
Reagents:
-
GST-tagged FXR-LBD.
-
Europium-labeled anti-GST antibody.
-
Biotinylated SRC-2 peptide.
-
Streptavidin-allophycocyanin (APC).
-
-
Procedure:
-
In a 384-well plate, add GST-FXR-LBD, biotinylated SRC-2 peptide, and varying concentrations of this compound.
-
Incubate to allow for ligand binding and protein-peptide interaction.
-
Add the Eu-anti-GST antibody and streptavidin-APC.
-
Incubate to allow for the formation of the FRET complex.
-
Measure the TR-FRET signal at the appropriate wavelengths (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the agonist concentration to determine the EC50 value.
3. Cell Viability Assay [2]
-
Cell Line: Human hepatoma (HepG2) cells.
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent.
-
Procedure:
-
Seed HepG2 cells in 96-well plates.
-
Treat cells with various concentrations of this compound (e.g., up to 50 µM) for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
In Vivo Studies
1. Diet-Induced Obesity (DIO) Mouse Model of NAFLD [2]
-
Animal Model: C57BL/6J mice.
-
Diet: High-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce obesity, hyperlipidemia, insulin resistance, and hepatic steatosis.
-
Treatment:
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally (p.o.) once daily for a defined treatment period (e.g., 3 weeks).
-
-
Endpoint Measurements:
-
Metabolic Parameters: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.
-
Serum Analysis: Collect blood samples to measure levels of triglycerides, total cholesterol, LDL-cholesterol, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).
-
Liver Histology: Harvest liver tissue, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic steatosis, inflammation, and ballooning.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes involved in inflammation (Il-1β, Il-6, Tnf-α), lipid metabolism (Srebp-1c, Fasn, Cd36), and macrophage infiltration (F4/80, iNOS).
-
Conclusion
This compound (compound 10a) represents a promising novel, non-steroidal therapeutic candidate for the treatment of metabolic diseases such as NAFLD. Its ability to potently activate FXR, coupled with a favorable selectivity profile and demonstrated efficacy in a preclinical model of NAFLD, underscores its potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of this and other novel FXR agonists. Further studies are warranted to fully elucidate the therapeutic window and long-term safety profile of this compound in the context of chronic metabolic diseases.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural optimization and biological evaluation of 1-adamantylcarbonyl-4-phenylpiperazine derivatives as FXR agonists for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Deep Dive into Farnesoid X Receptor (FXR) Agonist 4: A Novel Therapeutic Strategy for Liver Inflammation and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation plays a pivotal role in protecting hepatocytes, inhibiting the activation of hepatic stellate cells (HSCs), and modulating inflammatory responses, making it a promising therapeutic target for chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] This technical guide provides an in-depth analysis of a representative FXR agonist, referred to here as "FXR agonist 4," and its role in mitigating liver inflammation and fibrosis. For the purpose of this guide, we will draw upon the extensive research conducted on well-characterized FXR agonists like Obeticholic Acid (OCA) to illustrate the therapeutic potential and underlying mechanisms of this class of drugs.
Core Mechanism of Action
FXR agonists are synthetic compounds that bind to and activate FXR.[1] This activation initiates a cascade of transcriptional events that collectively contribute to the amelioration of liver injury. In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][5] This leads to a reduction in the intracellular concentration of bile acids, thereby alleviating their cytotoxic effects. Furthermore, FXR activation has been shown to have potent anti-inflammatory and anti-fibrotic properties.[4]
Data Presentation: Efficacy of FXR Agonists in Liver Disease
The therapeutic efficacy of FXR agonists has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from studies on representative FXR agonists, illustrating their impact on liver inflammation and fibrosis.
Table 1: Preclinical Efficacy of FXR Agonists in Animal Models of Liver Fibrosis
| FXR Agonist | Animal Model | Key Findings | Reference |
| Obeticholic Acid (OCA) | Thioacetamide (TAA)-induced cirrhosis in rats | Significant reduction in liver fibrosis, HSC activation, and pro-inflammatory cytokines. | [6] |
| WAY-362450 | Methionine and choline-deficient (MCD) diet-induced NASH in mice | Attenuated hepatic inflammation and fibrosis. | [3][7] |
| GW4064 | Diet-induced hepatic steatosis in mice | Prevented hepatic triglyceride accumulation and improved insulin resistance. | [3][5] |
| INT-787 | AMLN diet-induced NASH in mice | Greater reduction in liver steatosis, inflammation (galectin-3), and fibrosis (Col1a1) compared to OCA. | [8] |
Table 2: Clinical Trial Data for FXR Agonists in Patients with Liver Disease
| FXR Agonist | Clinical Trial Phase | Patient Population | Key Efficacy Endpoints | Reference |
| Obeticholic Acid (OCA) | Phase 2 | Type 2 Diabetes and NAFLD | Increased insulin sensitivity; significantly decreased γ-glutamyltransferase and alanine aminotransferase; reduced markers of liver inflammation and fibrosis. | [2][3] |
| Obeticholic Acid (OCA) | Phase 3 (REGENERATE) | Non-cirrhotic NASH | Improvement in fibrosis of at least one stage without worsening of NASH in a significantly higher proportion of patients compared to placebo. | [1] |
| Cilofexor (GS-9674) | Phase 2 | Primary Sclerosing Cholangitis (PSC) | Significant improvements in liver biochemistry tests (serum alkaline phosphatase, gamma-glutamyl transferase, alanine aminotransferase, and aspartate aminotransferase). | [9] |
Experimental Protocols
The evaluation of FXR agonists involves a range of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.
1. In Vivo Model of Thioacetamide (TAA)-Induced Liver Cirrhosis in Rats
-
Objective: To assess the preventive and therapeutic effects of an FXR agonist on liver inflammation and fibrosis.
-
Animal Model: Male Wistar rats.
-
Induction of Cirrhosis: Intraperitoneal injection of TAA (200 mg/kg) twice a week for 8-12 weeks.
-
Treatment Groups:
-
Vehicle control.
-
TAA + Vehicle.
-
TAA + FXR agonist (e.g., OCA at a specified dose).
-
-
Assessment Parameters:
-
Histology: Liver sections stained with Hematoxylin & Eosin (H&E) for inflammation and Sirius Red for collagen deposition (fibrosis).
-
Biochemical Analysis: Serum levels of ALT, AST, and bilirubin.
-
Gene Expression Analysis (RT-qPCR): Hepatic mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pro-fibrotic markers (e.g., α-SMA, Collagen Type I).
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., NF-κB).[6]
-
2. In Vitro Hepatic Stellate Cell (HSC) Activation Assay
-
Objective: To determine the direct anti-fibrotic effect of an FXR agonist on HSCs.
-
Cell Line: Primary human or rodent HSCs, or an immortalized HSC line (e.g., LX-2).
-
Experimental Procedure:
-
HSCs are cultured to a sub-confluent state.
-
Cells are treated with a pro-fibrotic stimulus (e.g., TGF-β1) in the presence or absence of varying concentrations of the FXR agonist.
-
After a 24-48 hour incubation period, cells are harvested.
-
-
Endpoints:
-
Cell Proliferation: Assessed by MTT or BrdU incorporation assays.
-
Gene and Protein Expression: Analysis of α-SMA, Collagen Type I, and other fibrotic markers by RT-qPCR and Western blot.[10]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by FXR agonists and a typical experimental workflow for their evaluation.
Caption: FXR agonist signaling cascade in hepatocytes.
Caption: Workflow for preclinical evaluation of an FXR agonist.
Caption: Logical flow from FXR activation to therapeutic outcome.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 5. tandfonline.com [tandfonline.com]
- 6. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis [iris.unito.it]
- 7. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Role of FXR and other nuclear receptors in liver fibrosis - Prof Stefano Fiorucci | PPT [slideshare.net]
Methodological & Application
Application Notes and Protocols: FXR Agonist In Vitro Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] As a ligand-activated transcription factor, FXR is a promising therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH), dyslipidemia, and cholestasis.[4] Reporter gene assays are fundamental tools for identifying and characterizing novel FXR agonists.[5] These assays provide a quantitative measure of a compound's ability to activate FXR and initiate the downstream transcriptional regulation of target genes.[2][6]
This document provides a detailed protocol for performing an in vitro FXR agonist reporter gene assay using a luciferase-based system. The protocol is designed to be adaptable for both transient transfection and stable cell line approaches.
FXR Signaling Pathway
Upon binding to an agonist, such as a natural bile acid or a synthetic compound, the Farnesoid X Receptor (FXR) undergoes a conformational change.[1] This allows it to heterodimerize with the Retinoid X Receptor (RXR).[1] The FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[1][2] This binding event recruits coactivator proteins, leading to the initiation of transcription. Key target genes regulated by FXR include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), which are involved in bile acid metabolism.[3][7] In a reporter gene assay, the FXRE is placed upstream of a reporter gene (e.g., luciferase), and the light output from the reporter protein is proportional to the level of FXR activation.
FXR signaling pathway leading to reporter gene expression.
Experimental Workflow
The general workflow for an FXR agonist reporter gene assay involves several key steps. The process begins with seeding cells in a multi-well plate. Depending on the chosen method, this is followed by transient transfection with plasmids encoding FXR and the reporter gene, or the use of a stable cell line already expressing these components. The cells are then treated with the test compounds. After an incubation period to allow for gene expression, a luciferase substrate is added, and the resulting luminescence is measured to quantify FXR activation.
General workflow for an FXR agonist reporter gene assay.
Materials and Methods
Reagents and Materials
| Reagent/Material | Recommended Specifications |
| Cell Line | HepG2 or HEK293T[8][9] |
| Cell Culture Medium | DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics |
| Plasmids (for transient transfection) | FXR expression vector, FXRE-luciferase reporter vector, and a control vector (e.g., Renilla luciferase) for normalization[6][10] |
| Transfection Reagent | Commercially available lipid-based transfection reagent (e.g., Lipofectamine)[11] |
| Assay Plates | White, opaque 96-well cell culture plates[11] |
| Test Compounds | Dissolved in DMSO |
| Positive Control Agonist | GW4064 or Chenodeoxycholic acid (CDCA)[1] |
| Luciferase Assay System | Commercially available kit (e.g., Dual-Glo Luciferase Assay System)[11][12] |
| Plate Luminometer | Instrument capable of measuring luminescence from 96-well plates |
Experimental Protocol
This protocol is optimized for a 96-well plate format.
Day 1: Cell Seeding
-
Culture HepG2 or HEK293T cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a white, opaque 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Transfection (for transient transfection method)
Note: For stable cell lines, skip this step and proceed to Day 3.
-
Prepare the transfection complexes according to the manufacturer's instructions for your chosen transfection reagent. Typically, this involves diluting the plasmids and the transfection reagent in serum-free medium.
-
For each well, a typical transfection mix may include an FXR expression plasmid and an FXRE-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[6][10]
-
Carefully add the transfection complex to each well.
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
After the incubation, replace the transfection medium with 100 µL of fresh, complete culture medium.
Day 3: Compound Treatment
-
Prepare serial dilutions of your test compounds and the positive control agonist (e.g., GW4064) in serum-free medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
A typical concentration range for the positive control GW4064 could be from 1 nM to 10 µM.
-
Aspirate the culture medium from the wells and add 50 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.[11]
Day 4: Luciferase Assay and Data Analysis
-
Allow the 96-well plate and the luciferase assay reagents to equilibrate to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol. For a dual-luciferase assay, this typically involves adding the first substrate to measure firefly luciferase activity, followed by the addition of a second reagent to quench the firefly signal and measure Renilla luciferase activity.[11]
-
Measure the luminescence using a plate luminometer.
Data Presentation and Analysis
The raw data will be in the form of Relative Light Units (RLU).
-
Normalization (for dual-luciferase assays): Divide the firefly luciferase RLU by the Renilla luciferase RLU for each well to normalize for transfection efficiency and cell number.[11]
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the normalized RLU of the compound-treated well by the average normalized RLU of the vehicle control wells.[11][13]
-
Dose-Response Curves: Plot the fold activation against the logarithm of the compound concentration.
-
EC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value for each active compound. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
Summary of Quantitative Parameters
| Parameter | Recommended Value |
| Cell Seeding Density | 5 x 104 cells/well (96-well plate) |
| Transfection Incubation Time | 4-6 hours[11] |
| Compound Incubation Time | 16-24 hours[11] |
| Positive Control (GW4064) Concentration Range | 1 nM - 10 µM |
| Vehicle Control (DMSO) Final Concentration | < 0.1% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize the DNA to transfection reagent ratio. Use a different transfection reagent. |
| Cell death. | Check for compound cytotoxicity. Reduce the final DMSO concentration. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Inaccurate pipetting. | Use calibrated pipettes and be consistent with pipetting technique. | |
| No Response to Positive Control | Inactive positive control. | Use a fresh stock of the positive control. |
| Problem with the reporter construct. | Verify the integrity of the plasmids. | |
| Incorrect cell line. | Confirm the identity of the cell line. |
Conclusion
The FXR agonist reporter gene assay is a robust and reliable method for screening and characterizing compounds that modulate FXR activity. By following this detailed protocol, researchers can obtain reproducible and high-quality data to advance their drug discovery programs. Careful optimization of cell conditions, transfection parameters, and compound concentrations will ensure the success of the assay.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. signosisinc.com [signosisinc.com]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Screening of Farnesoid X Receptor (FXR) Agonist 4
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver and intestines, FXR functions as a sensor for bile acids.[1][2] Upon activation by agonists, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs), and modulates the transcription of target genes.[4] This signaling cascade plays a crucial role in preventing the toxic accumulation of bile acids and regulating metabolic pathways.[1][5] Consequently, FXR has emerged as a promising therapeutic target for various metabolic diseases, including nonalcoholic steatohepatitis (NASH) and cholestatic liver diseases.[3][6]
This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to identify and characterize agonists of FXR, using a hypothetical compound, "FXR Agonist 4," as an example. HTRF technology is a robust and sensitive method ideal for high-throughput screening (HTS) of compound libraries.[7][8] The assay principle is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[9][10] In this context, the ligand-induced interaction between FXR and a coactivator peptide, such as Steroid Receptor Coactivator-1 (SRC-1), brings the donor and acceptor into close proximity, generating a detectable FRET signal that is proportional to the agonist activity.[6][11]
FXR Signaling Pathway
Upon entering the cell, an FXR agonist binds to the Ligand Binding Domain (LBD) of the FXR protein. This binding induces a conformational change in the receptor, facilitating its heterodimerization with RXR. The activated FXR/RXR complex then translocates to the nucleus and binds to FXREs in the promoter regions of target genes. This binding event recruits coactivator proteins, such as SRC-1, which initiates the transcription of genes involved in bile acid metabolism and transport, like the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[1][5]
Figure 1. FXR signaling pathway upon agonist activation.
HTRF Assay Principle for FXR Agonist Screening
The HTRF assay for FXR agonists is a biochemical assay that measures the ligand-dependent recruitment of a coactivator peptide to the FXR protein.[6][12] The key components are:
-
GST-tagged FXR-LBD: The Ligand Binding Domain of FXR tagged with Glutathione S-transferase (GST).
-
Anti-GST antibody labeled with Europium (Eu3+) cryptate (Donor): This antibody specifically binds to the GST tag on the FXR-LBD.
-
Biotinylated SRC-1 peptide: A peptide derived from the coactivator SRC-1, which contains the LXXLL motif necessary for nuclear receptor interaction, and is tagged with biotin.
-
Streptavidin labeled with an acceptor fluorophore (e.g., XL665 or d2): Streptavidin has a high affinity for biotin.
In the absence of an agonist, the FXR-LBD and the SRC-1 peptide do not interact, and thus the donor and acceptor are not in proximity, resulting in a low FRET signal. When an FXR agonist like "this compound" is present, it binds to the FXR-LBD, inducing a conformational change that promotes the recruitment of the biotinylated SRC-1 peptide. This brings the Eu3+ cryptate donor and the acceptor fluorophore close enough for FRET to occur, leading to a high HTRF signal at 665 nm.
Experimental Workflow
The HTRF assay is performed in a homogeneous, "mix-and-read" format, making it highly suitable for automation and high-throughput screening.
Figure 2. HTRF experimental workflow for FXR agonist screening.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
Materials and Reagents:
-
FXR, GST-tag, Human Recombinant (e.g., BPS Bioscience #100410)
-
SRC-1, Biotin-labeled peptide
-
Anti-GST antibody labeled with Tb or Eu cryptate (Donor)
-
Streptavidin labeled with d2 or XL665 (Acceptor)
-
This compound (Test Compound)
-
GW4064 or Chenodeoxycholic acid (CDCA) (Positive Control Agonist)[13][14]
-
DMSO (Vehicle Control)
-
FXR Assay Buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
Low-volume, white, 384-well microplates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of "this compound" in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound series in FXR Assay Buffer to achieve a 10X final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare 10X solutions of the positive control (e.g., GW4064) and a vehicle control (DMSO in assay buffer).
-
-
Reagent Preparation:
-
Thaw all protein and peptide reagents on ice.
-
Dilute GST-FXR-LBD and Biotin-SRC-1 peptide to their optimal working concentrations in FXR Assay Buffer.
-
Dilute the donor (Anti-GST-Eu3+) and acceptor (SA-d2) reagents to their working concentrations in FXR Assay Buffer, protecting them from light.
-
-
Assay Plate Setup (per well):
-
Add 2 µL of the 10X compound dilution (this compound, positive control, or vehicle control) to the appropriate wells of the 384-well plate.
-
Prepare a master mix of GST-FXR-LBD and Biotin-SRC-1 peptide in FXR Assay Buffer. Add 8 µL of this mix to each well.
-
Prepare a master mix of the HTRF detection reagents (Anti-GST-Eu3+ and SA-d2) in FXR Assay Buffer. Add 10 µL of this mix to each well.
-
The final reaction volume is 20 µL.
-
-
Incubation:
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible microplate reader.
-
Set the reader to excite at approximately 320-340 nm and measure the emission at two wavelengths: 620 nm (donor/reference) and 665 nm (acceptor/FRET signal).
-
Data Analysis:
-
Calculate the HTRF Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal and multiply by 10,000.
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Data Normalization: Normalize the data by setting the vehicle control as 0% activation and the maximal signal from the positive control as 100% activation.
-
% Activation = [(Sample Ratio - Vehicle Control Ratio) / (Positive Control Ratio - Vehicle Control Ratio)] * 100
-
-
Dose-Response Curve and EC50 Determination:
-
Plot the % Activation against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Data Presentation
The potency of "this compound" is compared to a known FXR agonist, GW4064. The results are summarized in the table below.
| Compound | EC50 (nM) | Max Efficacy (%) | Hill Slope |
| This compound | 15.2 | 105 | 1.1 |
| GW4064 | 25.8 | 100 | 1.0 |
Table 1: Pharmacological characterization of this compound in the HTRF assay. Data are representative of three independent experiments.
The HTRF assay described provides a robust, sensitive, and high-throughput method for the identification and characterization of novel FXR agonists.[12] The homogeneous format minimizes handling steps and is amenable to automation.[8] The data generated for the hypothetical "this compound" demonstrates its potential as a potent activator of the Farnesoid X Receptor, with an EC50 value in the nanomolar range. This assay serves as a critical tool in the early stages of drug discovery for metabolic diseases by enabling the efficient screening and pharmacological profiling of new chemical entities targeting FXR.
References
- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 4. mybiosource.com [mybiosource.com]
- 5. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopenarchives.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Farnesoid X Receptor (FXR) Agonist Transactivation Assay Using HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in metabolic regulation has made it an attractive therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic diseases.[3][4] FXR is activated by bile acids, its endogenous ligands, leading to the regulation of target gene expression.[1][5] The human hepatoblastoma cell line, HepG2, is a widely used in vitro model for studying hepatic FXR activation as it endogenously expresses FXR.[6] This document provides a detailed protocol for a transient co-transfection and dual-luciferase reporter assay to screen for and characterize FXR agonists in HepG2 cells.
FXR Signaling Pathway
Upon ligand binding, FXR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes.[7] A key primary target gene of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[5][8] SHP, in turn, represses the transcription of several genes, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][8] This negative feedback loop is central to maintaining bile acid homeostasis.
Experimental Principle
This assay utilizes a dual-luciferase reporter system to quantify the transactivation potential of compounds on the FXR receptor. HepG2 cells are transiently co-transfected with three plasmids:
-
An FXR expression vector (e.g., pcDNA3-hFXR) to ensure robust expression of the human FXR protein.[2]
-
A luciferase reporter vector containing an FXRE upstream of a firefly luciferase gene (e.g., p(hsp27)TKLUC or a BSEP promoter-luciferase construct).[4][9] Activation of FXR leads to the expression of firefly luciferase.
-
A control vector containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., pRL-SV40 or pGL4.70-Renilla).[2][4] This serves as an internal control to normalize for transfection efficiency and cell viability.
Following transfection, cells are treated with the test compounds. The activation of FXR by an agonist will drive the expression of firefly luciferase. The luminescent signals from both firefly and Renilla luciferase are measured, and the ratio of firefly to Renilla activity is calculated to determine the fold induction of FXR activity.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| HepG2 Cells | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Charcoal-Stripped | Gibco | 12676029 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| TrypLE Express | Gibco | 12604013 |
| Opti-MEM I Reduced-Serum Medium | Gibco | 31985062 |
| Lipofectamine 3000 Transfection Reagent | Invitrogen | L3000008 |
| hFXR and hRXR expression plasmids | Addgene/In-house | N/A |
| FXRE-luciferase reporter plasmid | Addgene/In-house | N/A |
| Renilla luciferase control plasmid | Promega | E2241 |
| Dual-Luciferase Reporter Assay System | Promega | E1910 |
| GW4064 (Positive Control) | Cayman Chemical | 10006333 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luminometer | Various | N/A |
Experimental Protocol
Day 1: Cell Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage cells every 3-4 days to maintain them in the logarithmic growth phase.[10] Use cells between passages 5 and 25 for experiments.[10]
-
On the day of seeding, trypsinize the cells, count them, and assess viability (should be >90%).
-
Seed 2.5 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate overnight (16-24 hours) at 37°C with 5% CO₂.
Day 2: Transient Co-transfection
This protocol is optimized for a single well of a 96-well plate using Lipofectamine 3000. Adjust volumes accordingly for other reagents or plate formats.
-
For each well, prepare the DNA mix in a sterile tube:
-
50 ng FXR expression plasmid
-
100 ng FXRE-luciferase reporter plasmid
-
10 ng Renilla luciferase control plasmid
-
Dilute to a total volume of 5 µL with Opti-MEM I medium.
-
-
In a separate tube, dilute 0.2 µL of Lipofectamine 3000 reagent in 5 µL of Opti-MEM I medium.
-
Add the diluted DNA to the diluted Lipofectamine 3000 (total volume ~10 µL). Mix gently by pipetting.
-
Incubate the DNA-lipid complex for 10-15 minutes at room temperature.[10]
-
Add 10 µL of the complex to each well containing cells in 100 µL of medium. Gently swirl the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C with 5% CO₂.
Day 3: Compound Treatment
-
Prepare serial dilutions of test compounds and the positive control (e.g., GW4064) in DMEM supplemented with charcoal-stripped FBS. The final DMSO concentration should not exceed 0.1%.[11]
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of medium containing the vehicle control, positive control, or test compounds to the appropriate wells.
-
Incubate for 18-24 hours at 37°C with 5% CO₂.[12]
Day 4: Luminescence Measurement
-
Equilibrate the Dual-Luciferase Reporter Assay reagents and the plate to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Perform the dual-luciferase assay according to the manufacturer's protocol.[13] Typically, this involves:
-
Adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measuring the firefly luminescence (Signal A).
-
Adding 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luminescence reaction. Measure the Renilla luminescence (Signal B).
-
Data Analysis and Presentation
-
Normalization: For each well, calculate the ratio of firefly to Renilla luciferase activity:
-
Ratio = Signal A / Signal B
-
-
Fold Induction: Normalize the data to the vehicle control to determine the fold induction:
-
Fold Induction = Ratio (Test Compound) / Average Ratio (Vehicle Control)
-
-
Dose-Response Curves: Plot the Fold Induction against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value for each agonist.
Table 1: Representative Data for FXR Agonist Activity in HepG2 Cells
| Compound | Concentration (µM) | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | N/A | 1.0 ± 0.1 |
| GW4064 | 0.01 | 2.5 ± 0.3 |
| 0.1 | 8.1 ± 0.9 | |
| 1 | 15.2 ± 1.5 | |
| 10 | 14.8 ± 1.3 | |
| Test Compound X | 0.01 | 1.2 ± 0.2 |
| 0.1 | 3.5 ± 0.4 | |
| 1 | 9.8 ± 1.1 | |
| 10 | 12.1 ± 1.0 |
Data are presented as mean ± SD from a representative experiment performed in triplicate. Fold induction values are illustrative.
Table 2: Summary of EC₅₀ Values for Known FXR Agonists
| Agonist | Reported EC₅₀ Range (µM) | Cell Line | Notes |
| GW4064 | 0.03 - 0.1 | HepG2 | Potent synthetic non-steroidal agonist.[6] |
| Obeticholic Acid (OCA) | 0.1 - 0.5 | HepG2 | Semi-synthetic bile acid analogue. |
| Chenodeoxycholic Acid (CDCA) | 10 - 50 | HepG2 | Endogenous primary bile acid.[14] |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Transfection Efficiency | Suboptimal cell health or passage number. | Use healthy, low-passage HepG2 cells (5-25).[10] Ensure cells are 70-80% confluent at transfection. |
| Incorrect DNA:reagent ratio. | Optimize the ratio of transfection reagent to total plasmid DNA. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a single-cell suspension before plating and mix the plate gently after seeding. |
| Uneven distribution of transfection complexes. | Add complexes to the center of the well and gently swirl the plate. | |
| Low Luminescence Signal | Insufficient plasmid concentration. | Ensure the use of high-quality, correctly quantified plasmids. |
| Cell death due to compound toxicity. | Assess cell viability via microscopy or a cytotoxicity assay (e.g., MTT). | |
| High Background Signal | Autoluminescence of test compounds. | Test compounds in a cell-free luciferase assay to check for direct interference. |
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The farnesoid X receptor activates transcription independently of RXR at non-canonical response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Farnesoid X Receptor Protects Liver Cells from Apoptosis Induced by Serum Deprivation in Vitro and Fasting in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Real-time PCR Protocol for FXR Target Gene Quantification with Agonist 4
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Its role in maintaining metabolic homeostasis makes it a significant therapeutic target for diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).[3][5][6] FXR agonists, such as Agonist 4 (EC50 value of 1.05 μM), are potent molecules for studying FXR activation and its therapeutic potential.[5][7] This document provides a detailed protocol for quantifying the expression of key FXR target genes in response to treatment with Agonist 4 using two-step quantitative reverse transcription PCR (RT-qPCR).[8][9] The protocol covers cell culture, agonist treatment, RNA isolation, cDNA synthesis, and qPCR data analysis, offering a reliable method to assess the pharmacological activity of FXR agonists.
FXR Signaling Pathway
Upon binding to an agonist, such as bile acids or the synthetic compound Agonist 4, FXR undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR).[1][6] This FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes.[4][10] This binding initiates the transcription of genes involved in metabolic regulation, including Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19), which collectively work to control bile acid synthesis and transport.[3][11][12]
Caption: FXR signaling pathway upon activation by an agonist.
Experimental Workflow
The overall experimental process involves treating a relevant cell line (e.g., HepG2 human hepatoma cells) with Agonist 4, followed by the extraction of total RNA. The RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for real-time PCR analysis to quantify the expression levels of FXR target genes relative to a stable housekeeping gene.
Caption: Workflow for FXR target gene quantification.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with Agonist 4
-
Cell Seeding : Seed HepG2 cells in 12-well plates at a density of 2.5 x 10^5 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation : Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Serum Starvation : After 24 hours, replace the medium with serum-free DMEM and incubate for an additional 12-16 hours.
-
Agonist Treatment : Prepare a stock solution of Agonist 4 in DMSO. Dilute the stock solution in serum-free DMEM to the final desired concentration (e.g., a dose-response range from 10 nM to 10 µM, including the EC50 of 1.05 µM).[5]
-
Vehicle Control : Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of Agonist 4 treatment.
-
Treatment Incubation : Remove the starvation medium and add the medium containing either Agonist 4 or the vehicle control to the respective wells. Incubate for a specified time (e.g., 6-24 hours) at 37°C and 5% CO2.
Protocol 2: Total RNA Isolation
-
Cell Lysis : After incubation, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 350 µL of a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Mini Kit) to each well and scrape the cells to ensure complete lysis.
-
Homogenization : Pipette the lysate up and down several times to homogenize.
-
RNA Purification : Purify total RNA from the lysate using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment : Perform an on-column DNase digestion step to eliminate any contaminating genomic DNA.[13]
-
Elution : Elute the purified RNA in 30-50 µL of RNase-free water.
-
Quantification and Quality Check : Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup : In an RNase-free tube, combine 1 µg of total RNA with a master mix from a cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). A typical reaction includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.[9] Adjust the final volume with RNase-free water as per the kit's protocol.
-
Incubation : Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 5 min, 46°C for 20 min, and 95°C for 1 min).
-
Storage : The resulting cDNA can be stored at -20°C until use in the qPCR reaction.
Protocol 4: Real-Time PCR (qPCR)
-
Reaction Mixture : Prepare the qPCR reaction mixture in a 96-well PCR plate. For each reaction (in triplicate), combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM stock)
-
Reverse Primer (10 µM stock)
-
Diluted cDNA template (e.g., 10-20 ng)
-
Nuclease-free water to the final volume (e.g., 10-20 µL).
-
-
Controls : Include a "no template control" (NTC) for each primer set to check for contamination.[13]
-
Plate Sealing and Centrifugation : Seal the plate with an optical adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Cycling : Perform the qPCR in a real-time PCR detection system with the appropriate cycling conditions.
Data Analysis and Presentation
Relative Quantification (ΔΔCt Method)
Gene expression is typically analyzed using the comparative Ct (ΔΔCt) method for relative quantification.[9]
-
Normalization to Housekeeping Gene (ΔCt) : For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (e.g., GAPDH).
-
ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
-
Normalization to Control (ΔΔCt) : Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control)
-
-
Fold Change Calculation : Calculate the fold change in gene expression as:
-
Fold Change = 2^(-ΔΔCt)
-
Data Presentation Tables
Quantitative data should be summarized in clear, structured tables.
Table 1: Human Primer Sequences for RT-qPCR
| Gene Name | Symbol (Alias) | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|---|
| Small Heterodimer Partner | SHP (NR0B2) | AGCTGCAGGAGCATGAGAAC | TGTCCAGAGCTCAGGGTCAT |
| Bile Salt Export Pump | BSEP (ABCB11) | TGCTCAAGATCCTGAAGCTGA | GCTGTTGGCATAGTAGCCAAT |
| Fibroblast Growth Factor 19 | FGF19 | GGAGATGGACGGGAAGAAAG | GTAGGCGTAGGAAGCAGGTG |
| Glyceraldehyde-3-Phosphate Dehydrogenase | GAPDH | GAAGGTGAAGGTCGGAGTCA | TTGATGGCAACAATATCCACTTT |
Table 2: Example qPCR Thermal Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
|---|---|---|---|
| Polymerase Activation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 60 seconds |
| Melt Curve Analysis | 65 to 95 | Incremental | 1 |
Table 3: Example Data Analysis using the ΔΔCt Method
| Sample | Target Gene | Ct (Target) | Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2^-ΔΔCt) |
|---|---|---|---|---|---|---|
| Vehicle | SHP | 28.5 | 21.0 | 7.5 | 0.0 | 1.0 |
| Agonist 4 | SHP | 25.0 | 21.1 | 3.9 | -3.6 | 12.1 |
| Vehicle | BSEP | 30.2 | 21.0 | 9.2 | 0.0 | 1.0 |
| Agonist 4 | BSEP | 27.8 | 21.1 | 6.7 | -2.5 | 5.7 |
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. idtdna.com [idtdna.com]
Application Notes and Protocols for Studying FXR Agonist 4 Efficacy in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the efficacy of Farnesoid X Receptor (FXR) agonist 4 and other related compounds in the context of non-alcoholic steatohepatitis (NASH) and liver fibrosis.
Introduction to FXR Agonists and their Therapeutic Potential
Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has been shown to reduce liver fat, inflammation, and fibrosis in various preclinical and clinical settings, making it a promising therapeutic target for NASH.[3][4][5][6] FXR agonists, such as Obeticholic Acid (OCA), Cilofexor, and Tropifexor, are being actively investigated for the treatment of chronic liver diseases.[3][4][7] FXR agonist 4 is another such compound with therapeutic potential in this area.
Animal Models for Evaluating FXR Agonist Efficacy
The selection of an appropriate animal model is crucial for the preclinical evaluation of FXR agonist efficacy. The most commonly used models for NASH and liver fibrosis can be broadly categorized as diet-induced, chemically-induced, or a combination of both.
1. Diet-Induced NASH Models:
These models utilize specialized diets to recapitulate the metabolic and histological features of human NASH.
-
High-Fat, High-Fructose, High-Cholesterol Diets (e.g., AMLN, GAN diets): These diets effectively induce obesity, insulin resistance, steatosis, inflammation, and fibrosis.[8][9] The Amylin Liver NASH (AMLN) diet, containing high levels of trans-fat, fructose, and cholesterol, is a widely used model that mimics many aspects of human NASH.[4][5][8] A similar diet, the GAN diet, which is trans-fat-free, has also been shown to induce a comparable disease phenotype.[8]
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) High-Fat Diet: This diet is known to induce severe steatohepatitis and fibrosis.
2. Chemically-Induced Liver Fibrosis Models:
These models use hepatotoxins to induce liver injury and fibrosis.
-
Carbon Tetrachloride (CCl4)-Induced Model: CCl4 is a potent hepatotoxin that causes centrilobular necrosis and inflammation, leading to the activation of hepatic stellate cells and subsequent fibrosis.[10][11][12][13][14] This model is particularly useful for studying the anti-fibrotic effects of therapeutic agents.
3. Combination Models:
These models combine dietary and chemical induction to accelerate and exacerbate the disease phenotype.
-
High-Fat Diet + CCl4: The combination of a high-fat diet with low-dose CCl4 administration can accelerate the development of NASH and fibrosis.[15]
Quantitative Efficacy Data of FXR Agonists in Preclinical Models
The following tables summarize the quantitative efficacy data for representative FXR agonists in various animal models of NASH and liver fibrosis.
Table 1: Efficacy of Tropifexor in a Diet-Induced NASH Model (AMLN) [16][17]
| Parameter | Vehicle | Tropifexor (0.3 mg/kg) | Tropifexor (0.9 mg/kg) | Obeticholic Acid (25 mg/kg) |
| NAFLD Activity Score (NAS) | 5.8 ± 0.3 | 3.1 ± 0.4 | 2.5 ± 0.3 | 4.9 ± 0.5 |
| Fibrosis Stage | 2.9 ± 0.2 | 1.8 ± 0.2 | 1.5 ± 0.2 | 2.5 ± 0.3 |
| Hepatic Triglycerides (mg/g) | 120 ± 15 | 65 ± 10 | 50 ± 8 | 105 ± 12 |
| Serum ALT (U/L) | 150 ± 20 | 80 ± 12 | 65 ± 10 | 130 ± 18 |
*p < 0.05 vs. Vehicle
Table 2: Efficacy of Cilofexor in a Rat NASH Model (Choline-deficient high-fat diet + NaNO2) [18][19][20]
| Parameter | Vehicle | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Picro-Sirius Red Stained Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 |
| Hepatic Hydroxyproline (µg/g) | 150 ± 25 | 110 ± 20 | 90 ± 15** |
| Hepatic col1a1 Expression (fold change) | 1.0 | 0.7 ± 0.1 | 0.5 ± 0.1** |
| Portal Pressure (mmHg) | 11.9 ± 2.1 | - | 8.9 ± 2.2* |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle
Table 3: Efficacy of Obeticholic Acid in a Diet-Induced NASH Model (Lepob/ob mice on AMLN diet) [4][5]
| Parameter | Vehicle | Obeticholic Acid (10 mg/kg) | Obeticholic Acid (30 mg/kg) |
| Hepatic Steatosis Score | 2.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2** |
| Hepatic Inflammation Score | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.2 |
| Hepatic Fibrosis (Collagen 1a1, % area) | 1.5 ± 0.2 | 1.1 ± 0.1* | 0.8 ± 0.1 |
| Plasma ALT (U/L) | 200 ± 30 | 150 ± 25 | 110 ± 20* |
*p < 0.05, **p < 0.01 vs. Vehicle
Experimental Protocols
Protocol 1: Induction of a Diet-Induced NASH Model in Mice
Objective: To induce NASH with fibrosis in mice using a high-fat, high-fructose, and high-cholesterol diet.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat/NASH Diet (e.g., AMLN or GAN diet, commercially available)
-
Standard chow diet (for control group)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: Control group (standard chow diet) and NASH group (High-Fat/NASH diet).
-
Provide ad libitum access to the respective diets and water for 16-24 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the study period, collect blood and liver tissue for analysis.
Protocol 2: Induction of a CCl4-Induced Liver Fibrosis Model in Mice
Objective: To induce liver fibrosis in mice using carbon tetrachloride.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil (vehicle)
-
Syringes and needles for intraperitoneal injection
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice to the animal facility for at least one week.
-
Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administer CCl4 solution (1 ml/kg body weight) or vehicle to mice via intraperitoneal injection twice a week for 4-8 weeks.[10][14]
-
Monitor mice for signs of toxicity.
-
At the end of the study period, collect blood and liver tissue for analysis.
Protocol 3: Evaluation of this compound Efficacy
Objective: To assess the therapeutic efficacy of this compound in a mouse model of NASH.
Materials:
-
NASH mice (induced as per Protocol 1 or 2)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Equipment for blood and tissue analysis (biochemical analyzer, histology equipment, qPCR machine)
Procedure:
-
After the induction of NASH (e.g., at 16 weeks of high-fat diet feeding), randomly assign NASH mice to two groups: Vehicle group and this compound treatment group.
-
Administer this compound (e.g., 10 mg/kg, daily) or vehicle orally via gavage for 4-8 weeks.
-
Continue the respective diets during the treatment period.
-
Monitor body weight weekly.
-
At the end of the treatment period, collect blood and liver tissue.
-
Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total cholesterol, and triglycerides.
-
Histological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS).
-
Stain sections with Picro-Sirius Red to assess collagen deposition and fibrosis.
-
-
Gene Expression Analysis:
-
Isolate RNA from liver tissue.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of FXR target genes (e.g., Shp, Fgf15) and genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Ccl2).
-
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
The following diagram illustrates the key signaling pathways activated by FXR agonists.
Caption: FXR Signaling Pathway Activation.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines the typical experimental workflow for assessing the efficacy of an FXR agonist in an animal model of NASH.
Caption: Experimental Workflow Diagram.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. surf.rutgers.edu [surf.rutgers.edu]
- 4. researchgate.net [researchgate.net]
- 5. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]
- 11. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 12. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Pro… [ouci.dntb.gov.ua]
- 18. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Measuring Small Heterodimer Partner (SHP) Expression After FXR Agagonist Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Small heterodimer partner (SHP; NR0B2) is a key downstream target of FXR.[3][4] Upon activation by natural or synthetic agonists, FXR directly induces the transcription of the NR0B2 gene, leading to an increase in SHP protein expression.[3][5] SHP, in turn, acts as a transcriptional corepressor, playing a vital role in maintaining metabolic homeostasis.[3][6] Therefore, accurately measuring the induction of SHP expression is a fundamental step in characterizing the pharmacodynamic effects of novel FXR agonists.
These application notes provide detailed protocols for quantifying SHP mRNA and protein levels in response to FXR agonist treatment in both in vitro and in vivo models.
FXR-SHP Signaling Pathway
Activation of FXR by an agonist leads to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter region of target genes, including NR0B2, initiating their transcription.
Caption: FXR-SHP signaling pathway.
Experimental Protocols
This section provides detailed methodologies for quantifying SHP expression at both the mRNA and protein levels.
Quantification of SHP mRNA by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method for measuring changes in gene expression.
Experimental Workflow:
Caption: RT-qPCR workflow for SHP mRNA.
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green master mix.
-
Add 2 µl of diluted cDNA and forward and reverse primers for human NR0B2 (SHP) and a housekeeping gene (e.g., GAPDH, RPLP0).
-
Human NR0B2 (SHP) Primers:
-
Perform qPCR using a real-time PCR system with the following cycling conditions (example):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis to ensure product specificity.[8]
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct values of NR0B2 to the housekeeping gene (ΔCt).
-
Calculate the fold change in expression relative to the vehicle control using the ΔΔCt method.
-
Quantitative Data Summary:
| Treatment Group | Concentration | Time (h) | Fold Change in SHP mRNA (vs. Vehicle) | Reference Cell/Animal Model |
| GW4064 | 1 µM | 24 | ~50% decrease in miR-802 (indirectly suggesting SHP increase) | Mouse Liver |
| Obeticholic Acid (OCA) | 10 mg/kg/day | 7 days | Significant Induction | PXB Mice (humanized liver)[9] |
| GW4064 | 50 mg/kg | 3 hours (2 doses) | Significant Induction | C57BL/6J Mice[10] |
| GW4064 | 100 mg/kg | 5 days | Significant Induction | Wild-type Mice[11] |
Quantification of SHP Protein by Western Blotting
Western blotting allows for the detection and semi-quantitative analysis of SHP protein levels.
Experimental Workflow:
Caption: Western blot workflow for SHP protein.
Protocol:
-
Sample Preparation:
-
Treat cells or animals as described in the RT-qPCR protocol.
-
Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
-
Membrane Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against SHP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.[16]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.[17]
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.
-
Quantitative Data Summary:
| Treatment Group | Concentration | Time (h) | Fold Change in SHP Protein (vs. Vehicle) | Reference Cell/Animal Model |
| CDCA | 50 µM | 24 | ~2-fold | HepG2 cells[18] |
| GW4064 | 1 µM | 24 | ~2.5-fold | HepG2 cells[18] |
Quantification of SHP Protein by ELISA
ELISA provides a quantitative measurement of SHP protein concentration in biological samples.
Experimental Workflow:
References
- 1. us.sinobiological.com [us.sinobiological.com]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. genecards.org [genecards.org]
- 5. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Small Heterodimer Partner (SHP) ELISA Kit [lifesct.com]
- 7. origene.com [origene.com]
- 8. pcrbio.com [pcrbio.com]
- 9. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear receptors FXR and SHP regulate protein N-glycan modifications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. SHP/NR0B2/Nuclear Receptor SHP Antibody, Novus Biologicals 0.05mg; Unlabeled:Antibodies, | Fisher Scientific [fishersci.com]
- 15. SHP/NR0B2/Nuclear Receptor SHP Antibodies: Novus Biologicals [novusbio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Luciferase-Based Farnesoid X Receptor (FXR) Agonist Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in metabolic regulation has made it a promising therapeutic target for various conditions, including cholestasis, dyslipidemia, and non-alcoholic fatty liver disease.[4][5][6] This document provides a detailed protocol for a cell-based luciferase reporter assay, a robust and sensitive method for identifying and characterizing novel FXR agonists.[1][2][7] The protocol outlines the principles of the assay, step-by-step procedures for cell culture, transfection, compound treatment, and data analysis. Additionally, it includes templates for data presentation and visual diagrams of the signaling pathway and experimental workflow to facilitate comprehension and implementation.
Introduction
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily.[1][2] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[2][3] Upon activation by an agonist, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[1][2][3] This FXR/RXR heterodimer then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[1][2] This binding initiates the transcription of genes involved in bile acid synthesis and transport, such as the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), thereby regulating metabolic pathways.[2][3][4][6]
The luciferase reporter assay is a widely used method to screen for and characterize FXR agonists.[1][4][8] This assay typically utilizes a host cell line, such as HepG2 or L02 human hepatocytes, co-transfected with two plasmids: an expression vector encoding the human FXR and a reporter vector containing a luciferase gene under the control of a promoter with FXREs.[1][4][6] When a novel compound activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs on the reporter plasmid, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of FXR activation.[1][9]
FXR Signaling Pathway
The activation of FXR by an agonist initiates a signaling cascade that leads to the regulation of target gene expression. The diagram below illustrates this pathway.
Caption: FXR signaling pathway upon agonist activation.
Experimental Protocols
This section details the materials and methods for performing the FXR activation luciferase reporter assay.
Materials and Reagents
-
Cell Line: Human hepatoma cell line (e.g., HepG2, L02).[1][6]
-
Plasmids:
-
Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][6]
-
Transfection Reagent: (e.g., Lipofectamine 2000, FuGene 6).[1][8]
-
Test Compounds: Novel agonists and a known FXR agonist as a positive control (e.g., CDCA, GW4064, Obeticholic Acid).[1][2][8]
-
Luciferase Assay System: (e.g., Dual-Glo Luciferase Assay System).[6]
-
Instrumentation: Cell culture incubator, 96-well white opaque tissue culture plates, and a microplate luminometer.[1][10]
Experimental Workflow
The following diagram outlines the major steps of the experimental procedure.
Caption: Experimental workflow for the FXR luciferase assay.
Step-by-Step Method
-
Cell Seeding:
-
Twenty-four hours prior to transfection, seed HepG2 cells into a 96-well white opaque microplate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.[1]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transient Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol for the chosen transfection reagent.
-
For each well, co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, the FXRE-luciferase reporter plasmid, and the internal control plasmid.[1][4][6] An optimized molar ratio of reporter to expression vector, such as 10:1, can enhance the signal.[1]
-
Incubate the cells for 6 hours post-transfection.[1]
-
-
Compound Treatment:
-
After the initial incubation, replace the transfection medium with fresh medium containing various concentrations of the novel test compounds or the positive control agonist (e.g., CDCA at a final concentration of 10-50 µM).[1][4]
-
Include a vehicle control (e.g., 0.1% DMSO).[6]
-
Perform each treatment in triplicate.[9]
-
-
Incubation:
-
Luciferase Activity Measurement:
Data Analysis
-
Normalization:
-
Normalize the firefly luciferase activity of each well to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.[8]
-
Normalized Activity = (Firefly Luciferase Signal) / (Renilla Luciferase Signal)
-
-
Fold Induction Calculation:
-
Calculate the fold induction of FXR activity for each compound concentration by dividing the average normalized activity of the treated wells by the average normalized activity of the vehicle control wells.[1]
-
Fold Induction = (Average Normalized Activity of Sample) / (Average Normalized Activity of DMSO Control)
-
-
Dose-Response Curves:
-
Plot the fold induction against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate the EC50 value (the concentration of the agonist that gives half-maximal response) using a suitable software package (e.g., GraphPad Prism).[2]
-
Data Presentation
Summarize the quantitative results in a clear and structured table for easy comparison of the activity of different novel agonists.
Table 1: FXR Agonist Activity Summary
| Compound ID | Concentration (µM) | Mean Firefly Luciferase Activity (RLU) | Mean Renilla Luciferase Activity (RLU) | Normalized Activity (Firefly/Renilla) | Fold Induction vs. Vehicle | Standard Deviation (Fold Induction) | EC50 (µM) |
| Vehicle (DMSO) | - | 15,234 | 7,890 | 1.93 | 1.00 | 0.12 | - |
| Positive Control (CDCA) | 10 | 155,876 | 7,950 | 19.61 | 10.16 | 0.85 | 8.5 |
| Novel Agonist 1 | 0.1 | 25,432 | 7,800 | 3.26 | 1.69 | 0.15 | 1.2 |
| 1 | 89,765 | 7,910 | 11.35 | 5.88 | 0.45 | ||
| 10 | 210,987 | 7,850 | 26.88 | 13.93 | 1.10 | ||
| Novel Agonist 2 | 0.1 | 18,987 | 7,920 | 2.40 | 1.24 | 0.10 | 5.8 |
| 1 | 45,678 | 7,880 | 5.80 | 3.00 | 0.28 | ||
| 10 | 123,456 | 7,900 | 15.63 | 8.09 | 0.67 |
Conclusion
The luciferase reporter assay is a powerful tool for the high-throughput screening and characterization of novel FXR agonists.[1] This application note provides a comprehensive protocol, data presentation guidelines, and visual aids to assist researchers in successfully implementing this assay. The detailed methodology and clear data interpretation framework will facilitate the discovery and development of new therapeutic agents targeting FXR for the treatment of metabolic diseases.
References
- 1. besjournal.com [besjournal.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Frontiers | Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies [frontiersin.org]
- 5. The farnesoid X receptor activates transcription independently of RXR at non-canonical response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indigo Biosciences Human Farnesoid X Receptor (FXR, NR1H4) All-inclusive | Fisher Scientific [fishersci.com]
- 8. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of a Novel FXR Agonist
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4][5][6][7][8][9][10] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) to modulate the transcription of target genes.[1][7][8][11][12][13] This central role in metabolism has established FXR as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic diseases.[1][6][11]
The development of potent and selective FXR agonists is a key focus of drug discovery efforts. Molecular docking is an indispensable computational technique in this process, providing insights into the potential binding modes and affinities of novel compounds within the FXR ligand-binding domain (LBD).[11][14] These studies help to rationalize structure-activity relationships (SAR) and guide the design of new chemical entities with improved pharmacological profiles.
This document provides a detailed protocol for conducting molecular docking studies on a novel, hypothetical non-steroidal FXR agonist, herein referred to as "FXR agonist 4". While "this compound" is used for illustrative purposes, the methodologies described are broadly applicable to the in silico evaluation of any new potential FXR modulator.
Comparative Data of Known FXR Agonists
To provide a framework for evaluating the potential potency of a novel compound like this compound, the following table summarizes the activity of several well-characterized FXR agonists.
| Compound Name | Type | EC50 (nM) | Notes |
| Chenodeoxycholic acid (CDCA) | Steroidal (Endogenous) | ~8000 | A primary bile acid and the main endogenous ligand for FXR.[6][15][16] |
| Obeticholic Acid (OCA) | Steroidal (Semisynthetic) | 99 | A potent semisynthetic derivative of CDCA, approved for PBC treatment.[8][9][15] |
| GW4064 | Non-steroidal | 65 | A widely used synthetic non-steroidal agonist in experimental research.[8][10][13][15] |
| Fexaramine | Non-steroidal | 25 | A potent and selective non-steroidal FXR agonist.[13][16] |
| Tropifexor (LJN452) | Non-steroidal | 0.2 | A highly potent non-steroidal agonist that has been evaluated in clinical trials.[8][13] |
| INT-767 | Steroidal (Semisynthetic) | 33 | A dual agonist for FXR and the G-protein coupled bile acid receptor 1 (TGR5).[12] |
FXR Signaling Pathway
Upon binding of an agonist like this compound, the Farnesoid X Receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression. The diagram below illustrates the two primary pathways for the feedback inhibition of bile acid synthesis mediated by FXR activation in the liver and intestine.
Caption: FXR signaling pathways in the liver and intestine.
Molecular Docking Experimental Workflow
The following diagram outlines the typical workflow for performing a molecular docking study of a novel FXR agonist. This process begins with the preparation of the receptor and ligand structures and culminates in the analysis of the predicted binding poses.
References
- 1. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Prediction of binding poses to FXR using multi-targeted docking combined with molecular dynamics and enhanced sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 16. pnas.org [pnas.org]
Application Notes and Protocols for Determining FXR Agonist 4 Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the potency and efficacy of Farnesoid X Receptor (FXR) agonists, exemplified by a hypothetical "FXR Agonist 4." The protocols are designed for researchers in pharmacology, drug discovery, and related fields.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Activation of FXR by agonists has shown therapeutic potential for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5][6] Therefore, accurate determination of the potency (EC50) and efficacy (Emax) of novel FXR agonists is a critical step in the drug development process.
This document outlines the use of a cell-based reporter gene assay, a widely accepted method for quantifying the activity of FXR agonists.[7][8][9]
FXR Signaling Pathway
Upon binding to an agonist, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[2][8] This binding event modulates the transcription of genes involved in bile acid synthesis and transport, such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[1][2][10][11]
FXR Signaling Pathway Activation
Experimental Protocols
Cell-Based FXR Reporter Gene Assay
This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene, typically luciferase.
Materials:
-
HEK293T or HepG2 cells
-
Dual-Luciferase® Reporter Assay System (Promega)
-
FXR expression plasmid
-
RXR expression plasmid
-
FXRE-driven luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours.[10]
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of "this compound" or a reference agonist (e.g., GW4064). Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the cells with the compounds for 24 hours.[10]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.[7]
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell viability.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle control.
-
Plot the fold activation against the logarithm of the compound concentration.
-
Determine the EC50 (the concentration at which 50% of the maximal response is observed) and Emax (the maximum response) by fitting the data to a four-parameter logistic equation.
FXR Reporter Gene Assay Workflow
Data Presentation
The potency and efficacy of "this compound" should be compared to known FXR agonists. The following tables provide a template for presenting such data.
Table 1: Potency (EC50) of FXR Agonists
| Compound | EC50 (nM) | Cell Line | Reference |
| This compound | [Insert Value] | HEK293T | - |
| GW4064 | 41 | HG5LN-GAL4-FXR | [12] |
| Obeticholic Acid (OCA) | 130 | HEK293 | [13] |
| Fexaramine | 612 | HG5LN-GAL4-FXR | [12] |
| WAY-362450 | 4 | - | [14] |
Table 2: Efficacy (Emax) of FXR Agonists (Relative to GW4064)
| Compound | Emax (% of GW4064) | Cell Line | Reference |
| This compound | [Insert Value] | HEK293T | - |
| GW4064 | 100 | HG5LN-GAL4-FXR | [12] |
| Obeticholic Acid (OCA) | ~100 | - | [5] |
| Fexaramine | Partial Agonist | HG5LN-GAL4-FXR | [12] |
| WAY-362450 | 149 | - | [14] |
Conclusion
The described cell-based reporter gene assay provides a robust and reliable method for determining the potency and efficacy of novel FXR agonists. By following these protocols and presenting the data in a clear and organized manner, researchers can effectively characterize new chemical entities targeting FXR for the potential treatment of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. besjournal.com [besjournal.com]
- 9. A cell-based high-throughput screening assay for Farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
Application Notes and Protocols: Evaluating FXR Agonists in Preclinical Mouse Models of NASH
Introduction
These application notes provide a comprehensive guide for researchers to design and execute preclinical studies to test the efficacy of FXR agonists in diet-induced mouse models of NASH.
FXR Signaling in NASH
FXR activation by natural (bile acids) or synthetic agonists leads to the transcription of target genes that collectively improve the NASH phenotype. Key mechanisms include the suppression of bile acid synthesis, inhibition of hepatic lipogenesis, and reduction of inflammatory responses.[7][10]
References
- 1. gubra.dk [gubra.dk]
- 2. NASH/NAFLD Scoring - AnaPath [anapath.ch]
- 3. bioengineer.org [bioengineer.org]
- 4. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histopathological scoring of non-alcoholic fatty liver disease using deep learning - Visiopharm · Pathology image analysis software [visiopharm.com]
- 7. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. surf.rutgers.edu [surf.rutgers.edu]
- 10. Farnesoid X Receptor (FXR) Agonists and Protein Kinase Regulation in NAFLD and NASH: Mechanisms and Therapeutic Potential [mdpi.com]
Application Notes: Full-Length FXR Transactivation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This role makes FXR a significant therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and dyslipidemia.[4] The full-length FXR transactivation assay is a robust cell-based method used to identify and characterize compounds that can modulate FXR activity, serving as a primary screening tool in drug discovery.[3][4]
Principle of the Assay
The FXR transactivation assay quantitatively measures the ability of a test compound to activate or inhibit the transcriptional activity of the full-length FXR protein in a cellular context. The core components of this assay are:
-
Host Cells: A suitable mammalian cell line, often of hepatic or intestinal origin (e.g., HepG2), that provides the necessary cellular machinery for transcription and translation.[5]
-
FXR Expression Vector: A plasmid encoding the full-length human FXR protein. This ensures high levels of the receptor are present in the host cells.
-
Reporter Vector: A plasmid containing a reporter gene, typically Firefly luciferase, under the control of a promoter with multiple copies of an FXRE.[5]
-
Internal Control Vector: A second reporter plasmid, often expressing Renilla luciferase from a constitutive promoter, is co-transfected to normalize for variations in transfection efficiency and cell viability.[6]
When an activating ligand (agonist) enters the cell, it binds to FXR. This induces a conformational change, leading to the formation of a functional heterodimer with RXR.[3] The FXR/RXR complex then translocates to the nucleus and binds to the FXREs on the reporter plasmid, driving the expression of the luciferase gene.[5] The resulting luminescence is measured and is directly proportional to the level of FXR activation.[5] Antagonists can be identified by their ability to block the activation induced by a known agonist.
FXR Signaling Pathway
The diagram below illustrates the mechanism of FXR activation. A ligand, such as a bile acid, binds to the FXR/RXR heterodimer. This complex then moves into the nucleus, binds to an FXR Response Element (FXRE) on the DNA, and initiates the transcription of target genes like SHP, which in turn regulate metabolic pathways.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Discovery of new non-steroidal FXR ligands via a virtual screening workflow based on Phase shape and induced fit docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. signosisinc.com [signosisinc.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating FXR Agonist Activity in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the activity of Farnesoid X receptor (FXR) agonists in primary hepatocytes. Primary human hepatocytes are considered the gold standard for in vitro liver models due to their high predictive value in drug metabolism and toxicity studies.[1] This document outlines the necessary procedures for cell culture, experimental assays, and data analysis to characterize the potency and efficacy of FXR agonists.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[2][3] Upon activation by bile acids or synthetic agonists, FXR forms a heterodimer with the Retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[4] This transcriptional regulation plays a crucial role in maintaining bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[2][5][6] Consequently, FXR has emerged as a promising therapeutic target for various liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][7][8]
FXR Signaling Pathway in Hepatocytes
Activation of FXR in hepatocytes triggers a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport. A key event is the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][9] FXR activation also upregulates the expression of bile salt export pump (BSEP) and the organic solute transporters alpha and beta (OSTα/β), which are responsible for the efflux of bile acids from hepatocytes.[2][7][10]
References
- 1. Protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Human-specific dual regulations of FXR-activation for reduction of fatty liver using in vitro cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of FXR Agonist 4 in Osteoblast Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily known for its role in bile acid homeostasis, has emerged as a significant regulator of bone metabolism.[1][2] Activation of FXR has been shown to positively influence bone formation by promoting the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.[2][3][4] This makes FXR an attractive therapeutic target for bone diseases like osteoporosis.[4][5][6] This document provides detailed application notes and protocols for studying the effects of FXR agonists, with a focus on a novel synthetic agonist designated as "FXR agonist 4," on osteoblast differentiation. The protocols and data are based on studies involving various FXR agonists, including GW4064, chenodeoxycholic acid (CDCA), and other novel compounds like FLG390 and Obeticholic acid (OCA).[1][2][5][6][7]
Data Presentation
The following tables summarize the quantitative effects of various FXR agonists on osteoblast differentiation markers.
Table 1: Effect of FXR Agonists on Alkaline Phosphatase (ALP) Activity
| Cell Line | Treatment | Agonist Concentration | Fold Increase in ALP Activity (vs. Control) | Reference |
| BMP-2-induced mouse ST-2 MSCs | CDCA | 10 µM | Comparable to FLG390 | [2][7] |
| BMP-2-induced mouse ST-2 MSCs | FLG390 | 10 µM | Significant enhancement | [2][7] |
| BMP-2-induced mouse ST-2 MSCs | GW4064 | 5 µM | Potent induction | [4] |
| BMP-2-induced mouse ST-2 MSCs | Agonist 3 | 5 µM | Comparable to GW4064 | [4] |
| Human Bone Marrow Stromal Cells (BMSC) | CDCA | Not Specified | Increased | [8] |
| Human Bone Marrow Stromal Cells (BMSC) | Farnesol (FOH) | Not Specified | Increased | [8] |
Table 2: Effect of FXR Agonists on Osteoblast Marker Gene Expression
| Cell Line | Treatment | Gene | Fold Increase in mRNA Expression (vs. Control) | Reference |
| BMP-2-induced mouse ST-2 MSCs | CDCA (10 µM) | ALP, COL1A1, RUNX2 | Enhanced expression | [2][7] |
| BMP-2-induced mouse ST-2 MSCs | FLG390 (10 µM) | ALP, COL1A1, RUNX2 | Enhanced expression, comparable to CDCA | [2][7] |
| BMP-2-induced mouse ST-2 MSCs | GW4064 (5 µM) | RUNX2 | Enhanced expression | [4] |
| BMP-2-induced mouse ST-2 MSCs | Agonist 3 (5 µM) | RUNX2 | Enhanced expression | [4] |
| Human BMSC | CDCA | BSP, OC, OPN, ALP | Stimulated expression | [8] |
| Human BMSC | Farnesol (FOH) | BSP, OC, OPN, ALP | Stimulated expression | [8] |
Signaling Pathways
Activation of FXR by agonists initiates a cascade of signaling events that promote osteoblast differentiation. Two key pathways have been identified: the ERK and β-catenin signaling pathways, and the COX-2-PGE2-EP4 axis. Furthermore, FXR activation has been shown to stabilize the master osteogenic transcription factor, RUNX2.
References
- 1. Positive regulation of osteogenesis by bile acid through FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR Activation Accelerates Early Phase of Osteoblast Differentiation Through COX-2-PGE2-EP4 Axis in BMP-2-Induced Mouse Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nuclear farnesoid X receptor protects against bone loss by driving osteoblast differentiation through stabilizing RUNX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FXR Activation Accelerates Early Phase of Osteoblast Differentiation Through COX-2-PGE2-EP4 Axis in BMP-2-Induced Mouse Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of farnesoid X receptor (FXR) in the process of differentiation of bone marrow stromal cells into osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Generation of an FXR Agagonist 4 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor primarily expressed in the liver and intestine.[1][2][3] It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[2][4][5] Natural bile acids are the endogenous ligands for FXR.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[1][6] A key function of FXR activation is the suppression of bile acid synthesis through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.[1][6] This application note provides a detailed protocol for generating a dose-response curve for a novel FXR agonist, designated "FXR agonist 4," in an in vitro cell-based assay.
Principle
To determine the potency of this compound, a dose-response curve will be generated using a cell-based reporter assay. This assay utilizes a mammalian cell line engineered to express human FXR and a luciferase reporter gene under the control of an FXR-responsive promoter. When this compound binds to and activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of FXR activation. By testing a range of concentrations of this compound, a sigmoidal dose-response curve can be generated, from which the half-maximal effective concentration (EC50) can be determined. This EC50 value represents the concentration of the agonist that produces 50% of the maximal response and is a key measure of the agonist's potency.[7] Additionally, a cell viability assay is performed to ensure that the observed effects are not due to cytotoxicity of the compound.
Signaling Pathway
The activation of FXR by an agonist initiates a cascade of events that regulate gene expression. The diagram below illustrates the canonical FXR signaling pathway.
Caption: FXR Signaling Pathway Activation.
Experimental Workflow
The overall experimental workflow for generating the dose-response curve is depicted below.
Caption: Experimental Workflow Diagram.
Materials and Methods
Cell Culture
-
Cell Line: HepG2 cells (human hepatocellular carcinoma) are a suitable cell line as they endogenously express FXR. Alternatively, commercially available reporter cell lines that constitutively express human FXR can be used.[6][8]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations for the dose-response curve (e.g., ranging from 0.01 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
FXR Reporter Gene Assay Protocol
-
Cell Seeding: Seed HepG2 cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Transfection (if not using a stable reporter cell line): After 24 hours, transfect the cells with an FXR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After another 24 hours (for transfection) or directly after seeding (for stable cell lines), replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., GW4064 or CDCA).[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Perform the luciferase assay using a commercial kit (e.g., Dual-Luciferase® Reporter Assay System, Promega) according to the manufacturer's instructions. Measure the luminescence using a plate reader.[10]
Cell Viability Assay (MTS/MTT) Protocol
A cell viability assay should be run in parallel to the reporter assay to assess the cytotoxicity of this compound.[11]
-
Cell Seeding and Treatment: Prepare a separate 96-well plate identical to the one used for the reporter assay.
-
MTS/MTT Reagent Addition: After the 24-hour incubation with the compound, add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.[12][13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[12][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[12][14]
Data Presentation
The quantitative data from the experiments should be summarized in the following tables for clear comparison.
Table 1: FXR Activation Data
| Concentration of this compound (µM) | Normalized Luciferase Activity (RLU) | % Maximal Response |
| 0 (Vehicle) | 0 | |
| 0.001 | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., 1 µM GW4064) | 100 |
Table 2: Cell Viability Data
| Concentration of this compound (µM) | Absorbance (OD) | % Cell Viability |
| 0 (Vehicle) | 100 | |
| 0.001 | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Data Analysis
-
Normalization: For the reporter assay, normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Percentage of Maximal Response: Calculate the percentage of maximal response for each concentration of this compound relative to the positive control.
-
Dose-Response Curve: Plot the percentage of maximal response against the logarithm of the agonist concentration.
-
EC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the EC50 value.[7]
-
Cell Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Confirmation of FXR Activation (Optional)
To further confirm that the observed reporter activity is due to the activation of the FXR signaling pathway, the expression of known FXR target genes can be measured using quantitative real-time PCR (qRT-PCR).
qRT-PCR Protocol
-
Cell Treatment: Treat HepG2 cells with this compound at its EC50 concentration for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for FXR target genes such as SHP and BSEP (Bile Salt Export Pump) .[15][16] Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.[15]
Table 3: Relative Gene Expression of FXR Target Genes
| Treatment | Relative mRNA Expression of SHP (Fold Change) | Relative mRNA Expression of BSEP (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (EC50) | ||
| Positive Control |
Troubleshooting
-
High Variability: Ensure consistent cell seeding density and proper mixing of reagents.
-
Low Signal: Optimize cell number, transfection efficiency, or incubation time.
-
Cytotoxicity Observed: If significant cell death is observed at concentrations that activate FXR, the agonist may not be suitable for further development. The observed reporter activity at these concentrations would be unreliable.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing FXR Agonist 4 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of FXR agonist 4 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, identified in some literature as imatinib, acts as a partial agonist and a positive allosteric modulator of the Farnesoid X Receptor (FXR). As a partial agonist, it can directly bind to and activate FXR, though not to the same maximal effect as a full agonist. Its more significant role is as an allosteric modulator, where it binds to a site on the FXR protein distinct from the main ligand-binding pocket. This binding enhances the activity of other orthosteric FXR agonists, leading to a synergistic increase in FXR activation.
Q2: What is the reported EC50 value for this compound?
A2: In a full-length FXR transactivation assay, this compound has demonstrated an EC50 value of approximately 6.6 µM for its partial agonistic activity.[1]
Q3: In which cell lines has this compound been tested?
A3: this compound has been evaluated in human cell lines commonly used for nuclear receptor studies, including HEK293T and HepG2 cells.
Q4: What are the key downstream target genes of FXR activation by an agonist like this compound?
A4: Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. Key downstream genes involved in bile acid and lipid metabolism that are regulated by FXR include:
-
Small Heterodimer Partner (SHP): Upregulated by FXR, SHP is a transcriptional repressor that inhibits the expression of CYP7A1.
-
Bile Salt Export Pump (BSEP): Upregulated by FXR, BSEP is involved in the transport of bile salts out of hepatocytes.
-
Cytochrome P450 7A1 (CYP7A1): Downregulated by the FXR/SHP pathway, CYP7A1 is the rate-limiting enzyme in bile acid synthesis.
Q5: Is this compound known to be cytotoxic?
A5: Studies have shown that this compound is not toxic to human hepatocyte (HepG2) cells at concentrations up to 100 μM.[2] One study also indicated no toxic effects in HepG2 cells at concentrations up to 50 μM.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Partial Agonism) | Not specified | 6.6 ± 0.3 µM | [1] |
| Cytotoxicity (WST-1 assay) | HepG2 | No toxicity up to 100 µM | [2] |
| Allosteric Modulation | Not specified | Enhances transactivation of other FXR agonists at 20 µM | [1][3] |
Experimental Protocols
Protocol 1: HepG2 Cell Culture for FXR Agonist Experiments
-
Media Preparation: Prepare growth medium consisting of DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh growth medium and seed into a T75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with growth medium, centrifuge, and resuspend the cells in fresh medium for plating in new flasks or for experiments.
Protocol 2: FXR Reporter Gene Assay in HEK293T Cells
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an FXR expression vector, an FXR-responsive luciferase reporter vector (e.g., containing the BSEP promoter), and a control vector (e.g., Renilla luciferase) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., in a dose-response range from 0.1 µM to 100 µM) or vehicle control (e.g., DMSO).
-
Luciferase Assay: After a 16-24 hour incubation with the compound, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the EC50 value.
Protocol 3: qRT-PCR for FXR Target Gene Expression in HepG2 Cells
-
Cell Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Troubleshooting Guides
Issue 1: Lower than expected or no FXR activation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Low FXR Expression in Cells | Ensure that the cell line used (e.g., HepG2) expresses sufficient levels of endogenous FXR. For cells with low endogenous expression (e.g., HEK293T), transiently transfect with an FXR expression vector. |
| Issues with Agonist Stock Solution | Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Ensure it is fully dissolved. Store the stock solution properly to avoid degradation. |
| Cell Health | Monitor cell morphology and viability. Ensure cells are healthy and not overgrown before and during the experiment. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accurate and consistent cell distribution across the plate. |
| Pipetting Errors | Use calibrated pipettes and be precise when adding reagents, especially small volumes of concentrated agonist solutions. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Agonist Mixing | Gently mix the plate after adding the agonist to ensure even distribution in the well. |
Issue 3: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| High Agonist Concentration | Although this compound has been shown to have low cytotoxicity, very high concentrations may still be toxic. Perform a cell viability assay (e.g., MTT, WST-1) in parallel with your functional assay to determine the cytotoxic concentration range for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Contamination | Check for signs of microbial contamination in your cell cultures. |
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Concentration Optimization.
Caption: Troubleshooting Decision Tree for In Vitro this compound Experiments.
References
Troubleshooting low signal in FXR reporter gene assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Farnesoid X Receptor (FXR) reporter gene assays.
Troubleshooting Guide: Low Signal
Low or no signal in your FXR reporter gene assay can be frustrating. This guide walks you through the most common causes and provides actionable solutions to improve your results.
FAQ 1: Why is my luciferase signal weak or absent?
A weak or nonexistent signal is one of the most common issues. The problem can typically be traced back to one of three areas: reagents and plasmids, cell health and transfection, or the assay protocol itself.
Possible Causes and Solutions
| Category | Possible Cause | Recommended Solution |
| Reagents & Plasmids | Degraded luciferase substrate or assay reagents. | Aliquot and store reagents at the recommended temperature (-20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[1] |
| Poor quality or incorrect concentration of plasmid DNA. | Use high-quality, endotoxin-free plasmid DNA. Verify plasmid integrity via gel electrophoresis. Optimize the ratio of reporter plasmid to FXR expression plasmid.[2][3] | |
| Weak promoter in the reporter construct. | If possible, switch to a reporter construct with a stronger promoter, such as SV40 or CMV, to drive luciferase expression.[1][3] | |
| Cell Health & Transfection | Low transfection efficiency. | Optimize transfection parameters, including the DNA-to-transfection reagent ratio, cell confluency (typically 70-80%), and incubation time. Use a positive control plasmid (e.g., expressing GFP) to visually assess transfection efficiency.[2][4] |
| Poor cell viability or incorrect cell density. | Ensure cells are healthy and within a low passage number. Seed cells at an optimal density (e.g., 30,000-50,000 cells/well for HEK293T in a 96-well plate) to achieve the target confluency at the time of transfection and assay.[5] | |
| Use of an inappropriate cell line. | Use cell lines known to be suitable for FXR assays, such as HEK293T or HepG2, which have been shown to support robust reporter activity.[6][7] | |
| Assay Protocol | Insufficient incubation time with the FXR agonist. | The optimal incubation time can vary, but a common range is 18-24 hours after adding the test compounds.[5][8] |
| Suboptimal concentration of the FXR agonist. | Perform a dose-response curve with a known FXR agonist (e.g., GW4064, CDCA) to ensure you are using a concentration that induces a robust signal.[3][9] | |
| Quenching of the luciferase signal by test compounds. | Some compounds can directly inhibit the luciferase enzyme or absorb the emitted light. Test for compound interference by adding it directly to a well with a known amount of purified luciferase.[1] |
Experimental Workflow for a Typical FXR Reporter Gene Assay
Caption: A typical 4-day workflow for an FXR reporter gene assay.
FAQs
FAQ 2: How can I be sure that the signal I'm seeing is specific to FXR activation?
To confirm the specificity of your assay, several controls are essential.
-
Negative Controls:
-
Vector Control: Transfect cells with the reporter plasmid but an empty expression vector instead of the FXR expression plasmid. This will show the background signal in the absence of FXR.
-
Vehicle Control: Treat cells transfected with both plasmids with the vehicle (e.g., DMSO) used to dissolve your test compounds. This establishes the basal level of reporter activity.
-
-
Positive Controls:
-
Treat cells with a known FXR agonist, such as chenodeoxycholic acid (CDCA) or a synthetic agonist like GW4064, to demonstrate that the system can produce a robust signal in response to a known activator.[9]
-
-
FXR Antagonist:
-
Co-treat cells with your test compound and a known FXR antagonist to see if the signal is reduced, which would indicate that the effect is mediated through FXR.
-
FXR Signaling Pathway
The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[10][11] Upon activation by bile acids or synthetic ligands, FXR forms a heterodimer with the retinoid X receptor (RXR).[3][12] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to their transcriptional regulation.[3] A key target gene is the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[10][12]
Caption: Simplified FXR signaling pathway in a hepatocyte.
Quantitative Data & Protocols
Table 1: Recommended Starting Conditions for Transfection
The optimal conditions will vary by cell line and transfection reagent, but this table provides a good starting point for a 96-well plate format.
| Parameter | Recommendation |
| Cell Seeding Density (HEK293T) | 30,000 - 50,000 cells/well |
| DNA per well (Total) | 0.1 - 0.3 µg[3] |
| Reporter:Expression Plasmid Ratio | 5:1 to 10:1[3] |
| Internal Control Plasmid Ratio | 1:10 (relative to reporter plasmid)[13] |
| Transfection Reagent Volume | As per manufacturer's protocol |
| Incubation with Transfection Mix | 4.5 - 6 hours[4] |
Detailed Protocol: Dual-Luciferase Reporter Assay
This protocol assumes the use of a dual-luciferase system (e.g., Firefly and Renilla) for normalization.
-
Cell Seeding:
-
Aspirate media from a 70-80% confluent T75 flask of HEK293T cells and wash with PBS.
-
Trypsinize the cells and resuspend in 10 mL of complete medium.
-
Count the cells and dilute to a final concentration of 2.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
Incubate for 20-24 hours at 37°C and 5% CO2.[4]
-
-
Transfection:
-
For each well, prepare a DNA mix in serum-free medium containing your FXR expression plasmid, the firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA mix and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-25 minutes.[4]
-
Add 20 µL of the transfection complex to each well.
-
Incubate for 4.5 - 5 hours.[4]
-
-
Compound Treatment:
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the firefly luciferase substrate to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate-reading luminometer.
-
Add the stop & glo reagent (which quenches the firefly signal and activates the Renilla signal) to each well.
-
Measure luminescence again.
-
Calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency.
-
Troubleshooting Logic Flow
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. besjournal.com [besjournal.com]
- 4. eubopen.org [eubopen.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
Technical Support Center: Off-Target Effects of Nonsteroidal FXR Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of nonsteroidal Farnesoid X Receptor (FXR) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with nonsteroidal FXR agonists?
A1: The most frequently reported off-target effects and side effects, observed in both preclinical studies and clinical trials, include:
-
Pruritus (Itching): This is a common, dose-dependent side effect. While initially thought to be related to on-target FXR activation, recent evidence suggests a potential link to the upregulation of Interleukin-31 (IL-31)[1].
-
Lipid Profile Alterations: Changes in cholesterol levels are common, including an increase in low-density lipoprotein cholesterol (LDL-c) and a decrease in high-density lipoprotein cholesterol (HDL-c)[2][3]. The exact mechanisms are complex and may involve on-target FXR effects on cholesterol metabolism[4][5].
-
Drug-Drug Interactions (DDIs): Nonsteroidal FXR agonists can potentially interact with other drugs by modulating the expression and activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This is often mediated through crosstalk with other nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR)[6].
-
Activation of Other Nuclear Receptors: There is potential for cross-reactivity with other nuclear receptors, such as PXR and CAR, which regulate the metabolism of a wide range of xenobiotics[6][7].
-
TGR5 Activation: Some molecules may also activate Takeda G-protein coupled receptor 5 (TGR5), another bile acid receptor, which can have overlapping and distinct physiological effects[8][9]. However, some highly selective nonsteroidal FXR agonists like tropifexor have been shown to have no measurable activity on TGR5[10].
Q2: How can I experimentally assess the potential off-target effects of my nonsteroidal FXR agonist?
A2: A comprehensive off-target screening strategy should include a panel of assays to assess interactions with key proteins and pathways. A typical workflow is illustrated below. Key assays include:
-
Nuclear Receptor Activation Assays: Use cell-based reporter gene assays to determine agonist or antagonist activity on other relevant nuclear receptors like PXR, CAR, LXR, PPARs, etc.[8][11].
-
TGR5 Activation Assays: Employ cell-based assays that measure downstream signaling of TGR5 activation, such as cAMP production or a reporter gene assay[1][4][12].
-
CYP450 Induction Assays: Use primary human hepatocytes to measure the induction of key CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2B6) at the mRNA and activity levels[10].
-
General Selectivity Profiling: Screen your compound against a broad panel of receptors, kinases, and enzymes to identify any unexpected interactions.
Q3: Are the observed side effects like pruritus and LDL-c changes always due to off-target activities?
A3: Not necessarily. Some of these effects may be considered "on-target" effects of FXR activation, meaning they are a direct consequence of modulating the FXR pathway. For example, FXR plays a role in cholesterol homeostasis, and its activation can influence LDL and HDL levels[4][5]. Similarly, while the exact mechanism of pruritus is still under investigation, it has been observed with multiple FXR agonists, suggesting it could be a class effect, potentially mediated by on-target induction of pruritogenic factors like IL-31[1]. Differentiating between on-target and off-target effects is a key challenge in drug development and often requires extensive experimental investigation.
Troubleshooting Guides
Issue 1: My compound is a potent FXR agonist in a biochemical (cell-free) assay but shows significantly lower potency in a cell-based reporter assay.
-
Possible Cause 1: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach the nuclear FXR.
-
Troubleshooting Step: Perform a cell permeability assay (e.g., PAMPA or Caco-2 assay) to assess the compound's ability to cross biological membranes.
-
-
Possible Cause 2: Cellular Efflux. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting Step: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil for P-gp) and see if the potency of your compound in the cell-based assay improves.
-
-
Possible Cause 3: Rapid Metabolism. The compound may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting Step: Analyze the cell culture supernatant and cell lysate by LC-MS/MS to identify any metabolites of your compound.
-
Issue 2: I am observing conflicting results for CYP3A4 induction in different experimental systems.
-
Possible Cause 1: Differences in Experimental Systems. The regulation of CYP3A4 is complex and can vary between different cell lines (e.g., HepG2) and primary hepatocytes. Primary hepatocytes are generally considered the gold standard for predicting in vivo CYP induction.
-
Troubleshooting Step: Whenever possible, use cryopreserved primary human hepatocytes for CYP induction studies to get more clinically relevant data.
-
-
Possible Cause 2: Indirect Effects. Your compound might not be a direct activator of PXR but could be modulating other pathways that indirectly affect CYP3A4 expression.
-
Troubleshooting Step: Perform a PXR transactivation assay to determine if your compound directly activates PXR. Also, investigate the expression of other known regulators of CYP3A4.
-
Issue 3: My nonsteroidal FXR agonist is causing unexpected cytotoxicity in my cell-based assays.
-
Possible Cause 1: Off-Target Cytotoxicity. The compound may be hitting an unrelated target that is essential for cell viability.
-
Troubleshooting Step: Perform a broad off-target screening against a panel of known cytotoxicity targets.
-
-
Possible Cause 2: Reactive Metabolite Formation. The compound could be metabolized into a reactive species that is toxic to the cells.
-
Troubleshooting Step: Conduct a reactive metabolite trapping study using, for example, glutathione and liver microsomes, followed by LC-MS/MS analysis.
-
-
Possible Cause 3: Mitochondrial Toxicity. The compound may be disrupting mitochondrial function.
-
Troubleshooting Step: Perform assays to assess mitochondrial membrane potential (e.g., using JC-1 dye) or cellular respiration (e.g., using a Seahorse analyzer).
-
Quantitative Data on Nonsteroidal FXR Agonists
The following tables summarize available quantitative data for selected nonsteroidal FXR agonists. Note that comprehensive off-target activity data is not always publicly available.
Table 1: On-Target FXR Activity of Selected Nonsteroidal Agonists
| Compound | Chemical Name/Code | FXR EC50 (nM) | Assay Type | Reference |
| Tropifexor | LJN452 | 0.2 | Cell-free FRET | [13] |
| 0.26 | BSEP reporter assay | [14] | ||
| Cilofexor | GS-9674 | 43 | Not specified | [15][16] |
| EDP-305 | 8 | Full-length human FXR HEK293 reporter | [3] | |
| Px-102 | Not specified |
Table 2: Off-Target Selectivity Profile of Tropifexor (LJN452)
| Off-Target | Activity | Notes | Reference |
| TGR5 | No measurable activity (>10 µM) | Important for differentiating the mechanism of pruritus. | [10] |
| Other Nuclear Receptors | >10,000-fold selectivity for FXR | Specific off-target data not provided. | [10] |
Experimental Protocols
Protocol 1: PXR Activation Luciferase Reporter Gene Assay
This protocol is a general guideline for assessing the activation of the Pregnane X Receptor (PXR) in a cell-based luciferase reporter assay.
Materials:
-
HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter vector.
-
Cell culture medium (e.g., DMEM) with 10% FBS, penicillin/streptomycin.
-
Assay medium (serum-free or low-serum medium).
-
Test compound and positive control (e.g., Rifampicin).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HepG2-PXR-CYP3A4-luc cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound and the positive control (Rifampicin) in assay medium. The final DMSO concentration should be ≤ 0.1%.
-
Carefully remove the culture medium from the cells and replace it with 100 µL of the compound dilutions or vehicle control.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration and determine the EC50 value.
-
Protocol 2: TGR5 Activation SEAP Reporter Assay
This protocol outlines a method for assessing the activation of TGR5 using a secreted alkaline phosphatase (SEAP) reporter assay.
Materials:
-
HEK293T cells.
-
TGR5 expression plasmid.
-
SEAP reporter plasmid under the control of a cAMP response element (CRE) promoter.
-
Transfection reagent.
-
Cell culture medium.
-
Stimulation medium (serum-free).
-
Test compound and positive control (e.g., Lithocholic Acid).
-
96-well cell culture plates.
-
SEAP detection reagent (luminescent substrate).
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the TGR5 expression plasmid and the CRE-SEAP reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
After 24 hours of transfection, seed the cells into a 96-well plate at an appropriate density.
-
-
Compound Stimulation:
-
After another 24 hours, replace the culture medium with 150 µL of pre-warmed stimulation medium.
-
Prepare dilutions of your test compound and positive control in stimulation medium.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
SEAP Assay:
-
Collect 10-20 µL of the cell culture supernatant from each well.
-
Heat-inactivate endogenous alkaline phosphatases at 65°C for 30 minutes.
-
Cool to room temperature.
-
Add the luminescent SEAP substrate to the supernatant.
-
Incubate for 5-15 minutes at room temperature.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the fold induction of SEAP activity and determine the EC50 value.
-
Visualizations
References
- 1. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [bio-protocol.org]
- 2. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Utilization of human nuclear receptors as an early counter screen for off-target activity: a case study with a compendium of 615 known drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nuclear Receptor Activation | Evotec [evotec.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of novel FXR agonists in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with novel Farnesoid X Receptor (FXR) agonists in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My novel FXR agonist precipitated immediately upon addition to the cell culture medium. What is the most likely cause?
A1: The most common reason for precipitation is the low aqueous solubility of many novel FXR agonists, which are often highly lipophilic compounds. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of the cell culture medium, the agonist's solubility limit can be exceeded, causing it to fall out of solution.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A2: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to not exceed 0.5% DMSO, with a concentration of 0.1% or lower being preferable for sensitive cell lines or long-term experiments.[1][2][3][4] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the FXR agonist) in your experiments to account for any effects of the solvent itself.
Q3: Can I use other solvents besides DMSO to dissolve my FXR agonist?
A3: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds, other organic solvents like ethanol or dimethylformamide (DMF) can also be used.[5] However, the tolerability of cell lines to these solvents varies, and it is essential to perform a solvent tolerance test for your specific cell line. For some applications, specialized formulations involving co-solvents, surfactants, or cyclodextrins may be necessary.[6][7]
Q4: How can I determine the solubility of my specific FXR agonist in my cell culture medium?
A4: You can estimate the kinetic solubility of your compound by preparing a series of dilutions of your DMSO stock in the cell culture medium. The point at which you observe turbidity or precipitation, which can be measured using a nephelometer or a plate reader (by measuring light scattering at a wavelength outside the compound's absorbance), will give you an approximation of its solubility limit under your experimental conditions.[8]
Q5: Are there any alternatives to using organic solvents for solubilizing FXR agonists?
A5: Yes, complexation with cyclodextrins is a common strategy to increase the aqueous solubility of hydrophobic drugs.[9][10][11][12] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule, thereby increasing its solubility in aqueous solutions. You can prepare a complex of your FXR agonist with a suitable cyclodextrin (e.g., HP-β-CD) before adding it to your cell culture medium.
Troubleshooting Guides
Issue 1: Compound Precipitation During Dilution
Symptoms:
-
Cloudiness or turbidity in the cell culture medium upon addition of the FXR agonist stock solution.
-
Visible particulate matter or crystals in the culture vessel.
Possible Causes:
-
The concentration of the FXR agonist exceeds its solubility limit in the final culture medium.
-
The final DMSO concentration is too low to maintain the compound in solution.
-
Rapid dilution of the DMSO stock into the aqueous medium.
Solutions:
| Solution ID | Description |
| TS-01 | Decrease the Final Concentration: Test a lower final concentration of the FXR agonist. |
| TS-02 | Optimize DMSO Concentration: While keeping the final DMSO concentration below the toxic limit for your cells (ideally ≤ 0.1%), ensure it is sufficient to aid solubility. This may require preparing a more concentrated DMSO stock.[2][3] |
| TS-03 | Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of pre-warmed serum or complete medium, vortex gently, and then add this intermediate dilution to the rest of the culture medium.[13] |
| TS-04 | Pre-warm the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.[14] |
| TS-05 | Sonication: After dilution, briefly sonicate the medium in a water bath to help dissolve any small precipitates.[1] Use this method with caution as it can potentially damage media components or the compound itself. |
Issue 2: Poor or Inconsistent Biological Activity
Symptoms:
-
Lower than expected or highly variable response in downstream assays (e.g., reporter gene activation, target gene expression).
Possible Causes:
-
Sub-optimal concentration of the soluble fraction of the FXR agonist due to precipitation.
-
Degradation of the compound in the stock solution or culture medium.
Solutions:
| Solution ID | Description |
| TS-06 | Confirm Solubility: Before conducting a full experiment, visually inspect the highest concentration of your drug in the media under a microscope to ensure no precipitation has occurred. |
| TS-07 | Use Fresh Stock Solutions: Prepare fresh stock solutions of your FXR agonist regularly and store them appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).[15] |
| TS-08 | Incorporate Solubilizing Agents: Consider using solubility enhancers like cyclodextrins to ensure a higher concentration of the active compound is available to the cells.[9][10] |
| TS-09 | Assess Compound Stability: The stability of your compound in culture medium at 37°C can be assessed over time using analytical methods like HPLC. |
Data Presentation
Table 1: Solubility of a Representative FXR Agonist (GW4064)
| Solvent/Medium | Solubility | Source |
| DMSO | ~25 mg/mL | [5] |
| Ethanol | ~1 mg/mL | [5] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [5] |
Table 2: General Recommendations for Final DMSO Concentration in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Notes |
| Most immortalized cell lines | 0.5% | Some robust cell lines may tolerate up to 1%.[1][16] |
| Primary cells / Sensitive cell lines | ≤ 0.1% | These cells are generally more sensitive to solvent toxicity.[1] |
| Long-term assays (> 48h) | ≤ 0.1% | To minimize cumulative toxic effects.[2] |
Experimental Protocols
Protocol 1: Standard Method for Preparing and Adding a Novel FXR Agonist to Cell Culture
-
Prepare a Concentrated Stock Solution:
-
Dissolve the novel FXR agonist in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (37°C) or brief vortexing can aid dissolution.[14]
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a dose-response curve, perform serial dilutions of the high-concentration stock solution in 100% DMSO.
-
-
Add to Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains within the tolerated limits for your cell line (e.g., ≤ 0.1%).
-
Pipette the required volume of the DMSO stock directly into the pre-warmed medium. Immediately mix gently by swirling or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of cell culture medium.
-
Protocol 2: Enhanced Solubility Method Using Serum
This method is adapted for highly hydrophobic compounds that precipitate with the standard protocol.[13]
-
Prepare a Concentrated Stock Solution:
-
As described in Protocol 1, dissolve the FXR agonist in 100% DMSO.
-
-
Intermediate Dilution in Fetal Bovine Serum (FBS):
-
Pre-warm FBS to approximately 50°C in a water bath.
-
Dilute the DMSO stock solution 10-fold into the pre-warmed FBS. For example, add 10 µL of a 10 mM stock to 90 µL of pre-warmed FBS.
-
Keep this intermediate solution warm (e.g., on a heat block at ~40°C).
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm the cell culture medium (containing 1% FBS) to 37°C.
-
Perform the final dilution of the FBS-compound mixture into the pre-warmed cell culture medium to achieve the desired final concentration of the FXR agonist.
-
Visualizations
Caption: FXR Signaling Pathway Activation.
Caption: Troubleshooting Workflow for Compound Precipitation.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emulatebio.com [emulatebio.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. reddit.com [reddit.com]
Technical Support Center: Enhancing Oral Bioavailability of FXR Agonists in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during animal studies focused on improving the oral bioavailability of Farnesoid X Receptor (FXR) agonists.
Frequently Asked Questions (FAQs)
Q1: My FXR agonist shows poor oral bioavailability in rats. What are the likely causes?
A1: Poor oral bioavailability of FXR agonists is a common challenge stemming from several factors:
-
Low Aqueous Solubility: Many synthetic FXR agonists are highly lipophilic molecules with poor solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption. For instance, the crystalline form of the potent FXR agonist GW4064 has limited solubility, leading to poor oral bioavailability.[1]
-
High First-Pass Metabolism: FXR agonists can be extensively metabolized in the intestine and liver by cytochrome P450 (CYP) enzymes before reaching systemic circulation. This presystemic clearance significantly reduces the amount of active drug that becomes available.
-
Efflux Transporter Activity: FXR agonists can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which are present on the apical membrane of intestinal epithelial cells. These transporters actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.
Q2: What are the most common formulation strategies to improve the oral bioavailability of FXR agonists in animal studies?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the dissolution and absorption of lipophilic drugs. SEDDS have been shown to greatly improve the oral bioavailability of GW4064 in hamsters and cynomolgus monkeys.[1]
-
Nanoparticle-Based Formulations: Encapsulating FXR agonists into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation in the gastrointestinal tract, enhance its solubility, and facilitate its transport across the intestinal epithelium. While specific studies on nanoparticle delivery of many FXR agonists are emerging, this strategy has shown promise for other poorly soluble drugs.
-
Co-administration with Absorption Enhancers or Inhibitors: Co-administering the FXR agonist with compounds that inhibit efflux transporters (e.g., verapamil for P-gp) or metabolic enzymes can increase its intestinal absorption and reduce first-pass metabolism.
Q3: Are there any intestine-restricted FXR agonists available that have inherently low systemic exposure?
A3: Yes, fexaramine is a notable example of an intestine-restricted FXR agonist. When administered orally, fexaramine is poorly absorbed into the systemic circulation, which limits systemic FXR activation and potential off-target effects. This gut-specific action is desirable for therapeutic applications where targeting intestinal FXR signaling is sufficient to achieve the desired metabolic benefits.
Troubleshooting Guides
Problem 1: Low and Variable Plasma Concentrations of an Orally Administered FXR Agonist in Mice.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the crystalline drug. | Formulate the FXR agonist in a Self-Emulsifying Drug Delivery System (SEDDS). | Increased dissolution in gastrointestinal fluids, leading to higher and more consistent plasma concentrations. |
| High first-pass metabolism in the gut wall and liver. | Co-administer the FXR agonist with a broad-spectrum CYP450 inhibitor (use with caution and appropriate ethical approval). | Increased systemic exposure (AUC) and maximum plasma concentration (Cmax) of the parent drug. |
| Efflux by intestinal transporters like P-glycoprotein (P-gp). | 1. Perform an in vitro Caco-2 permeability assay to confirm if the agonist is a P-gp substrate. 2. Co-administer the agonist with a P-gp inhibitor like verapamil in an animal study. | 1. Higher efflux ratio (B-A/A-B) in the Caco-2 assay. 2. Increased oral bioavailability of the FXR agonist in the presence of the inhibitor. |
Problem 2: Difficulty in Preparing a Stable and Effective Nanoparticle Formulation for an FXR Agonist.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor drug encapsulation efficiency. | Optimize the nanoparticle preparation method. For PLGA nanoparticles, experiment with different solvent evaporation or nanoprecipitation techniques. Vary the drug-to-polymer ratio. | Higher percentage of the FXR agonist successfully encapsulated within the nanoparticles. |
| Particle aggregation and instability in suspension. | Include a stabilizer in the formulation, such as polyvinyl alcohol (PVA) or a surfactant. Optimize the concentration of the stabilizer. | Formation of a stable, monodispersed nanoparticle suspension with a longer shelf-life. |
| Low in vivo efficacy after oral administration. | Modify the nanoparticle surface with mucoadhesive polymers (e.g., chitosan) or targeting ligands to increase residence time and uptake in the intestine. | Enhanced interaction with the intestinal mucosa, leading to improved absorption and therapeutic effect. |
Data Presentation
Table 1: Pharmacokinetic Parameters of FXR Agonists in Animal Models with Different Formulations.
| FXR Agonist | Animal Model | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| GW4064 | Rat | Crystalline Suspension | 30 (p.o.) | ~100 | 2 | ~500 | <5 |
| Rat | SEDDS | 30 (p.o.) | ~1500 | 1 | ~4500 | ~40 | |
| WAY-362450 | Mouse | Not specified | 30 (p.o.) | Not Reported | Not Reported | Not Reported | Orally active |
| Fexaramine | Mouse | Oral gavage | 100 (p.o.) | Very low/undetectable | - | - | Poorly absorbed |
Note: The data presented are approximate values compiled from various sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of the FXR agonist in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® P, PEG 400) to select components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a phase diagram to identify the self-emulsifying region that forms a clear and stable microemulsion.
-
-
Formulation Preparation:
-
Select the optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Dissolve the FXR agonist in this mixture with gentle stirring and vortexing until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Determine the particle size and zeta potential of the emulsion formed upon dilution with water using dynamic light scattering (DLS).
-
Assess the self-emulsification time and efficiency by visual observation or by using a dissolution apparatus.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization and Grouping:
-
Acclimatize male C57BL/6 mice for at least one week with free access to food and water.
-
Fast the mice overnight before dosing.
-
Divide the mice into groups (e.g., control formulation vs. improved formulation).
-
-
Drug Administration:
-
Administer the FXR agonist formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the drug from the plasma using a suitable organic solvent.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., WinNonlin).
-
Visualizations
Caption: FXR Signaling Pathway Activation.
Caption: SEDDS Formulation and Evaluation Workflow.
Caption: Troubleshooting Low Oral Bioavailability.
References
Navigating the Nuances of Synthetic FXR Agonists: A Technical Guide to Minimizing Cytotoxicity
Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic FXR agonists and their known cytotoxic profiles?
A1: Several classes of synthetic FXR agonists are used in research, each with a distinct chemical scaffold and potential for off-target effects that can lead to cytotoxicity. The table below summarizes some commonly used agonists and their reported cytotoxic effects in various cell lines. It is crucial to note that cytotoxicity can be cell-type specific and dependent on experimental conditions.
Q2: How can I differentiate between on-target FXR-mediated effects and off-target cytotoxicity?
A2: Distinguishing between the intended pharmacological effects and unintended toxicity is critical for accurate data interpretation.[1][2][3] Here are several strategies:
-
Use of FXR Antagonists: Co-treatment with a specific FXR antagonist, such as Guggulsterone or Z-Guggulsterone, can help determine if the observed effect is FXR-dependent. If the antagonist reverses the phenotype (e.g., rescues cells from death), it suggests an on-target effect.
-
FXR Knockdown/Knockout Models: Employing cell lines with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the FXR gene (NR1H4) is a definitive way to assess on-target activity. An authentic on-target effect will be absent in these cells.
-
Dose-Response Analysis: On-target effects typically occur at concentrations consistent with the agonist's known EC50 for FXR activation. Cytotoxicity observed at significantly higher concentrations is more likely to be an off-target effect.
-
Structure-Activity Relationship (SAR) Analysis: Testing structurally related analogs of the agonist with varying FXR potency can be informative. If cytotoxicity does not correlate with FXR agonistic activity across these analogs, it points towards an off-target mechanism.
-
Control Compounds: Include a structurally similar but inactive compound as a negative control to rule out effects related to the chemical scaffold itself.
Q3: What are the best practices for preparing and storing synthetic FXR agonists to maintain their stability and minimize degradation-induced toxicity?
A3: Proper handling of synthetic FXR agonists is essential to ensure experimental reproducibility and avoid artifacts from compound degradation.
-
Solvent Selection: Most synthetic FXR agonists are soluble in DMSO. Use high-purity, anhydrous DMSO to prepare stock solutions.
-
Stock Concentration and Aliquoting: Prepare a high-concentration stock solution (e.g., 10-20 mM) and create smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.
-
Assessing Compound Integrity: For long-term studies, periodically check the integrity of your agonist using methods like HPLC-MS to ensure it has not degraded.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with synthetic FXR agonists.
| Issue | Potential Cause | Troubleshooting Steps |
| High background cytotoxicity in vehicle control (DMSO) | Cell line is sensitive to the solvent. | - Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%).- Ensure the final DMSO concentration is consistent across all treatment groups, including the untreated control. |
| Inconsistent results between experiments | - Inconsistent cell seeding density.- Variation in agonist potency due to improper storage.- Passage number of cells affecting their sensitivity. | - Standardize cell seeding protocols and ensure a homogenous cell suspension.- Use fresh aliquots of the agonist for each experiment.- Maintain a consistent range of cell passage numbers for all experiments. |
| Agonist shows cytotoxicity at concentrations expected to be non-toxic | - Off-target effects of the specific agonist in the chosen cell line.- Contamination of the compound or cell culture.- On-target toxicity due to excessive FXR activation. | - Perform experiments to differentiate on-target vs. off-target effects (see FAQ 2).- Test for mycoplasma and other contaminants in your cell culture.- Titrate the agonist to find the optimal concentration that activates FXR without causing significant cell death. |
| Precipitation of the agonist in the culture medium | - Poor solubility of the agonist at the working concentration.- Interaction with components of the culture medium. | - Lower the final concentration of the agonist.- Increase the serum concentration in the medium if compatible with the experimental design.- Test alternative solvents for initial stock preparation, ensuring they are compatible with your cell line. |
Data Presentation
Table 1: Cytotoxicity of Common Synthetic FXR Agonists
| Agonist | Chemical Class | Cell Line | Assay | Cytotoxicity Metric (e.g., IC50, CC50) | Reference |
| GW4064 | Non-steroidal | HepG2 | WST-1 | Not specified, but noted to have toxicity | [4] |
| Obeticholic Acid (OCA) | Steroidal | Various | - | Generally low in vitro cytotoxicity at therapeutic concentrations | [5] |
| Fexaramine | Non-steroidal | Various | - | Generally low cytotoxicity | [6] |
| Cilofexor (GS-9674) | Non-steroidal | - | - | Improved cell toxicity profile compared to GW4064 | [5] |
| EDP-305 | Non-steroidal | - | - | Data not publicly available | [5] |
| Tropifexor | Non-steroidal | - | - | Data not publicly available | [5] |
| Compound 18 | Non-steroidal | HepG2 | WST-1 | No significant cytotoxicity observed up to 30 µM | [4] |
| Compound 24 | Non-steroidal | HepG2 | WST-1 | No significant cytotoxicity observed up to 30 µM | [4] |
Note: This table is a summary of available data and is not exhaustive. Researchers should always perform their own dose-response experiments to determine the cytotoxic profile of an agonist in their specific cell line and experimental conditions.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the synthetic FXR agonist. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cytotoxicity.[11][12][13][14][15]
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution (if required by the kit).
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the maximum LDH release control.
Visualizations
Caption: FXR Signaling Pathway Activation by a Synthetic Agonist.
Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Interpreting Unexpected Results in FXR Target Gene Expression Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Farnesoid X Receptor (FXR) target gene expression analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I treated my cells with an FXR agonist, but my known target gene's mRNA level decreased. Isn't FXR a transcriptional activator?
A1: This is a well-documented phenomenon. While FXR is primarily known as a transcriptional activator, agonist-activated FXR can lead to the repression of certain target genes.[1] Several mechanisms could be at play:
-
Direct Repression: FXR may directly repress gene expression through mechanisms that are not yet fully understood. This can involve FXR binding to DNA and inhibiting the binding of key transcription factors or recruiting corepressors.[1]
-
Indirect Repression via SHP: Classically, FXR activates the expression of the Small Heterodimer Partner (SHP), which is a transcriptional repressor. SHP can then inhibit the expression of other genes, such as the bile acid synthesis enzyme CYP7A1.[1][2]
-
Cell-Type Specificity: The cellular context is crucial. A gene that is activated in one cell type might be repressed in another due to the presence of different co-regulators or chromatin accessibility.
Troubleshooting Steps:
-
Confirm Target Gene Identity: Double-check your primers and the literature to ensure the gene you are studying is a direct and established FXR target in your specific model system.
-
Time-Course Experiment: Perform a time-course experiment. Early effects are more likely to be direct, while later effects could be secondary to the induction of other genes like SHP.
-
Protein Level Analysis: Assess the protein levels of your target gene via Western Blot. A decrease in mRNA may not always correlate with a decrease in protein, especially for proteins with long half-lives.
-
Chromatin Immunoprecipitation (ChIP): A ChIP assay can determine if FXR is directly binding to the promoter region of your gene of interest upon agonist treatment.
Q2: I'm seeing a robust induction of my FXR target gene in liver cells, but no change or even a decrease in intestinal cells with the same agonist. Why is there a discrepancy?
A2: This highlights the tissue-specific nature of FXR signaling. The transcriptional outcome of FXR activation is highly dependent on the cellular environment.
-
Differential Co-regulator Expression: Liver and intestinal cells express different repertoires of co-activators and co-repressors, which can modulate FXR's transcriptional activity.
-
Crosstalk with Other Signaling Pathways: The activity of other signaling pathways that are active in a specific tissue can influence FXR's function. For example, inflammatory signaling, which can be prominent in the intestine, can antagonize FXR activity.
-
Bile Acid Composition: The composition of the bile acid pool can differ between the liver and the intestine, potentially leading to different endogenous FXR activation levels and responsiveness to synthetic agonists.
Troubleshooting Steps:
-
Literature Review: Consult the literature for studies that have specifically investigated FXR target gene expression in both liver and intestinal models.
-
Verify Agonist Bioavailability: Ensure that your agonist is reaching the target tissue in sufficient concentrations in your experimental model.
-
Assess Basal FXR Expression: Compare the basal expression levels of FXR and its heterodimeric partner RXR in both cell types.
-
Consider the Agonist: Some synthetic agonists may have tissue-selective effects.
Q3: My FXR agonist works perfectly in my wild-type mice, but in my disease model (e.g., obesity, NAFLD), the response is blunted. What could be the reason?
A3: Disease states can significantly alter the cellular environment and impinge on FXR signaling.
-
Altered FXR Expression or Post-Translational Modifications: In some diseases, the expression of FXR itself may be downregulated.[3] Additionally, post-translational modifications of FXR, such as acetylation, can be altered in metabolic diseases like obesity, which can dampen its ability to bind DNA.
-
Inflammation: Many metabolic diseases are associated with chronic inflammation. Pro-inflammatory cytokines can suppress FXR expression and activity.
-
Changes in Endogenous Ligands: The composition and concentration of endogenous bile acids, the natural ligands of FXR, can be significantly altered in metabolic diseases, potentially competing with or modulating the effects of synthetic agonists.
Troubleshooting Steps:
-
Measure FXR Expression: Quantify FXR mRNA and protein levels in your disease model compared to the wild-type control.
-
Assess Inflammatory Markers: Measure the expression of pro-inflammatory cytokines in your model to determine the inflammatory status.
-
Analyze Bile Acid Pool: If feasible, analyze the composition of the bile acid pool in your disease model.
-
Dose-Response Curve: Perform a dose-response experiment with your FXR agonist in the disease model to see if a higher concentration is required to elicit a response.
Q4: I see a significant change in my target gene's mRNA, but the protein level doesn't change. Why?
A4: The lack of correlation between mRNA and protein levels can be due to several post-transcriptional, translational, and post-translational regulatory mechanisms.
-
Protein Stability: The protein product of your target gene may be very stable with a long half-life. It might take a longer time for changes in mRNA to be reflected at the protein level.
-
Translational Regulation: The translation of the mRNA into protein could be regulated by microRNAs or other mechanisms that are influenced by your experimental conditions.
-
Post-Translational Modifications: The activity of the protein may be regulated by post-translational modifications rather than its absolute abundance.
Troubleshooting Steps:
-
Time-Course Experiment: Extend the time course of your experiment to see if protein levels change at later time points.
-
Protein Degradation Assay: Investigate the half-life of your protein of interest using a protein synthesis inhibitor like cycloheximide.
-
Consider Protein Activity Assays: If applicable, measure the activity of the protein in addition to its abundance.
Quantitative Data on FXR Target Gene Expression
The following tables summarize quantitative data on the regulation of key FXR target genes by specific agonists in different experimental models.
Table 1: Regulation of Human FXR Target Genes by Agonists in HepG2 Cells
| Target Gene | Agonist (Concentration) | Treatment Duration | Fold Change (mRNA vs. Vehicle) | Reference |
| BSEP | CDCA (50 µM) | 6 hours | ~2.5 | [4] |
| SHP | CDCA (50 µM) | 6 hours | ~3.0 | [4] |
| SHP | GW4064 (1 µM) | 48 hours | ~3.0 | [5] |
Table 2: Regulation of FXR Target Genes in Mouse Models
| Gene | Tissue | Agonist (Dose) | Treatment | Fold Change (mRNA vs. Vehicle) | Reference |
| Cyp7a1 | Liver | GW4064 (100 mg/kg) | 5 days | Repressed | [6] |
| Cyp8b1 | Liver | GW4064 (100 mg/kg) | 5 days | Repressed | [6] |
| Shp | Liver | GW4064 (50 mg/kg) | - | Induced | [7] |
| Cyp7a1 | Liver | GW4064 (50 mg/kg) | - | Repressed | [7] |
Table 3: Regulation of Human FGF19 Expression by FXR Agonists
| Model System | Agonist (Concentration) | Treatment Duration | Fold Change (mRNA vs. Vehicle) | Reference |
| Ileal Biopsies | CDCA (50 µM) | 6 hours | ~350 | [8] |
| Ileal Biopsies | Obeticholic Acid (1 µM) | 6 hours | ~70 | [8] |
Signaling Pathways and Experimental Workflows
Caption: Canonical FXR signaling pathway leading to target gene regulation.
Caption: A standard workflow for analyzing FXR target gene and protein expression.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
Detailed Experimental Protocols
Protocol 1: Total RNA Isolation from Liver Tissue using TRIzol Reagent
This protocol is adapted for the isolation of high-quality total RNA from 50-100 mg of liver tissue.
Materials:
-
TRIzol™ Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer
-
RNase-free microtubes
-
Microcentrifuge
Procedure:
-
Homogenization: a. Place 50-100 mg of frozen or fresh liver tissue in a homogenizer tube. b. Add 1 mL of TRIzol™ Reagent. c. Homogenize the tissue until no visible particles remain.[1][3][9]
-
Phase Separation: a. Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[1][9] b. Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used. c. Cap the tube securely and shake vigorously for 15 seconds. d. Incubate at room temperature for 2-3 minutes. e. Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[1][9]
-
RNA Precipitation: a. Carefully transfer the upper aqueous phase to a fresh RNase-free tube. b. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent originally used. c. Incubate at room temperature for 10 minutes. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: a. Carefully discard the supernatant. b. Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent. c. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: a. Discard the ethanol wash. b. Air-dry the pellet for 5-10 minutes. Do not over-dry as it will make the RNA difficult to dissolve. c. Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water. d. Incubate at 55-60°C for 10 minutes to aid dissolution.
-
Quantification and Quality Control: a. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. b. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 2: Two-Step Reverse Transcription (RT) for cDNA Synthesis
This protocol describes the synthesis of complementary DNA (cDNA) from total RNA.
Materials:
-
Total RNA (1 µg)
-
Random primers or Oligo(dT) primers
-
dNTP mix (10 mM)
-
Reverse Transcriptase (e.g., M-MLV)
-
Reverse Transcriptase Buffer (5X or 10X)
-
RNase Inhibitor
-
RNase-free water
-
Thermal cycler
Procedure:
-
RNA Denaturation and Primer Annealing: a. In a sterile, RNase-free PCR tube, combine the following:
- Total RNA: 1 µg
- Random Primers or Oligo(dT): 1 µL
- dNTP mix (10 mM): 1 µL
- RNase-free water: to a final volume of 13 µL b. Mix gently and centrifuge briefly. c. Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Reverse Transcription Reaction: a. Prepare a master mix for the reverse transcription reaction on ice:
- 5X RT Buffer: 4 µL
- RNase Inhibitor: 1 µL
- Reverse Transcriptase: 1 µL
- RNase-free water: 1 µL b. Add 7 µL of the master mix to each RNA/primer mixture for a total volume of 20 µL. c. Mix gently and centrifuge briefly.
-
Incubation: a. Place the reaction tubes in a thermal cycler and run the following program:
- 25°C for 10 minutes (for random primers)
- 50°C for 50 minutes
- 85°C for 5 minutes to inactivate the enzyme.
-
Storage: a. The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 3: Quantitative PCR (qPCR) using SYBR Green
This protocol outlines the relative quantification of a target gene's expression normalized to a reference gene.
Materials:
-
cDNA template (diluted 1:10)
-
SYBR Green qPCR Master Mix (2X)
-
Forward and Reverse primers for target and reference genes (10 µM stocks)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-Time PCR instrument
Procedure:
-
Reaction Setup: a. Thaw all reagents on ice. b. Prepare a master mix for each primer set (target and reference gene). For each reaction, combine:
- 2X SYBR Green Master Mix: 10 µL
- Forward Primer (10 µM): 0.5 µL
- Reverse Primer (10 µM): 0.5 µL
- Nuclease-free water: 4 µL c. Mix the master mix thoroughly and dispense 15 µL into each well of the qPCR plate. d. Add 5 µL of diluted cDNA to each well. e. Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA. f. Run each sample and control in triplicate.
-
qPCR Cycling: a. Seal the plate, centrifuge briefly, and place it in the Real-Time PCR instrument. b. Set up the thermal cycling protocol, for example:
- Initial Denaturation: 95°C for 10 minutes
- 40 Cycles:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for your target and reference genes. b. Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Western Blotting for FXR Target Proteins
This is a general protocol for the detection of proteins from cell or tissue lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the target protein)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. Lyse cells or homogenized tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10][11] b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Collect the supernatant and determine the protein concentration using a BCA assay. d. Mix 20-40 µg of protein with an equal volume of 2X Laemmli sample buffer. e. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: a. Load the boiled samples into the wells of an SDS-PAGE gel. b. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. b. Wash the membrane three times for 5-10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system.
-
Analysis: a. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 2. SYBR® Green I Dye Quantitative PCR Protocol [sigmaaldrich.com]
- 3. bowdish.ca [bowdish.ca]
- 4. researchgate.net [researchgate.net]
- 5. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of Hepatic Small Heterodimer Partner Elevates Ileal Bile Acids and Alters Cell Cycle-related Genes in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. scbt.com [scbt.com]
How to control for RXR activation in FXR agonist studies
Welcome to the technical support center for researchers working with Farnesoid X Receptor (FXR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data, with a specific focus on controlling for the activity of Retinoid X Receptor (RXR), FXR's obligate heterodimer partner.
Frequently Asked Questions (FAQs)
Q1: What is the FXR/RXR heterodimer and why is it critical in my experiments?
Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] To regulate gene expression, FXR must form a partnership, or heterodimer, with the Retinoid X Receptor (RXR).[1][2][3][4] This FXR/RXR complex then binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes, thereby controlling their transcription.[1][4] Understanding this partnership is crucial because the activity of the entire complex can be influenced by molecules that bind to either FXR or RXR.
Q2: Why must I control for RXR activation when studying an FXR-specific agonist?
You need to control for RXR activation due to the nature of the FXR/RXR heterodimer. These partnerships are classified based on how they respond to ligands:
-
Permissive Heterodimers: These can be activated by a ligand for either RXR or its partner receptor.[5][6][7] The FXR/RXR heterodimer is generally considered permissive.[1][2][5][6][7] This means that an RXR-activating compound (a rexinoid) could potentially induce a transcriptional response through the FXR/RXR complex, even without an FXR agonist present.
-
Non-Permissive Heterodimers: These are activated only by ligands for the partner receptor, while RXR remains a "silent" partner.[5][6][7]
Because the FXR/RXR dimer can be permissive, the simultaneous presence of ligands for both receptors can lead to a synergistic or additive effect.[7][8] Therefore, if your experimental system contains endogenous RXR agonists (e.g., certain retinoids in cell culture media or in vivo), or if your test compound has some unforeseen off-target activity on RXR, you might mistakenly attribute the observed effects solely to FXR activation. Controlling for RXR activation is essential to prove that the biological effects you observe are genuinely mediated by your FXR agonist acting on FXR.
Q3: What are the common off-target effects related to RXR that could confound my results?
The primary confounding effect is the unintended activation of the RXR portion of the heterodimer. This can lead to:
-
False Positives: A compound that weakly activates RXR might appear to be an FXR agonist by promoting the activity of the heterodimer.
-
Synergistic Amplification: The presence of endogenous RXR ligands in your system could amplify the effect of your FXR agonist, leading to an overestimation of its potency or efficacy.[7]
-
Misinterpretation of Pathways: RXR is a promiscuous dimerization partner for many other nuclear receptors, including PPARs and LXRs.[1][7][9] Uncontrolled RXR activation could trigger these other pathways, leading to biological effects that are incorrectly attributed to FXR.
Q4: My FXR agonist is showing unexpected gene expression changes. How do I definitively test for RXR involvement?
To dissect the specific contribution of FXR, you must isolate its activity from that of RXR. The two most common and effective methods are:
-
Pharmacological Inhibition: Use a specific RXR antagonist to block the RXR binding pocket.
-
Genetic Knockdown: Use siRNA to reduce the cellular levels of RXR protein.
If the activity of your FXR agonist is significantly reduced or abolished in the presence of an RXR antagonist or after RXR knockdown, it strongly suggests that RXR activation is contributing to the observed effect.
Troubleshooting Guides & Experimental Protocols
Problem 1: How do I use an RXR antagonist to confirm FXR-specific activity?
This approach involves comparing the activity of your FXR agonist in the presence and absence of a specific RXR antagonist. If your compound is a true FXR agonist, its activity should remain largely unchanged, while any activity from RXR activation will be blocked.
| Compound | Type | Typical Working Concentration (In Vitro) | IC50 | Key Notes |
| HX531 | RXR Antagonist | 1 - 5 µM[10] | 18 nM[11][12] | Widely used and well-characterized. Orally active.[11][13] |
| UVI3003 | RXR Antagonist | 0.2 - 10 µM[14] | 0.24 µM (human RXRα)[14] | Highly selective for RXR.[14] Note: Some studies report potential off-target agonistic activity on PPARγ/RXR heterodimers.[15] |
| LG100754 | RXR Antagonist | Varies | Not specified | Has shown agonist activity toward RAR/RXR and PPAR/RXR heterodimers in some contexts.[15] |
This protocol assumes you are using a dual-luciferase reporter assay with a plasmid containing an FXRE driving firefly luciferase expression and a constitutively expressed Renilla luciferase for normalization.
-
Cell Seeding: Plate your cells of choice (e.g., HepG2) in a 96-well plate at a density appropriate to reach ~80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with your FXRE-luciferase reporter plasmid and the Renilla normalization control plasmid using a suitable transfection reagent.
-
Pre-treatment (Antagonist): After 24 hours, replace the media with fresh media containing the RXR antagonist (e.g., 4 µM HX531) or vehicle control (e.g., DMSO).[10] Incubate for 1-2 hours. This allows the antagonist to enter the cells and occupy the RXR ligand-binding pocket.
-
Treatment (Agonist): Add your FXR agonist at various concentrations to the wells, both with and without the RXR antagonist. Include a vehicle-only control and a positive control RXR agonist (e.g., 9-cis-Retinoic Acid) to confirm the antagonist is working.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase assay kit.[16][17][18]
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well (Firefly/Renilla).
-
Plot the normalized response against the concentration of your FXR agonist.
-
Compare the dose-response curve in the presence and absence of the RXR antagonist. A specific FXR agonist should show minimal change in its curve, whereas a compound with RXR activity will show a significant rightward shift or a complete block of activity.
-
Caption: Logic diagram showing how an RXR antagonist blocks RXR-mediated signals.
Problem 2: How do I use siRNA to validate FXR-specific effects?
This genetic approach confirms pharmacological findings by removing the RXR protein, thus preventing the formation of a functional heterodimer.
-
Cell Seeding: Plate cells (e.g., HepG2) so they are 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of wells: one for RXRα-targeting siRNA and one for a non-targeting (scramble) control siRNA.
-
Use a lipid-based transfection reagent to deliver the siRNA constructs into the cells according to the manufacturer's protocol. A typical final concentration for siRNA is 10-50 nM.
-
-
Incubation (Knockdown): Incubate the cells for 48-72 hours to allow for the degradation of existing RXRα mRNA and protein.
-
Validation of Knockdown (Optional but Recommended): Harvest a subset of cells from the control and knockdown wells to confirm reduced RXRα protein levels via Western Blot or mRNA levels via qRT-PCR. A knockdown efficiency of >75% is desirable.[19]
-
Agonist Treatment: Treat the scramble control and RXRα-knockdown cells with your FXR agonist at various concentrations.
-
Assay: After 18-24 hours of agonist treatment, perform your downstream assay (e.g., dual-luciferase reporter assay, qRT-PCR for target genes).
-
Data Analysis: Compare the dose-response of your agonist in the RXRα-knockdown cells to the scramble control cells. A true FXR agonist should show significantly attenuated activity in the absence of its RXR partner.
Caption: Workflow for confirming the specificity of a putative FXR agonist.
Quantitative Data & Signaling Pathway
Table 2: Properties of Common FXR Agonists
| Compound | Type | EC50 | Typical Working Concentration (In Vitro) | Key Notes |
| Obeticholic Acid (OCA) | Semisynthetic BA Analog | ~0.1 µM[20] | 0.1 - 10 µM | Approved for clinical use.[21] More potent than endogenous CDCA.[22] |
| GW4064 | Non-steroidal | ~15 - 65 nM[20][23] | 0.1 - 10 µM[23][24] | Widely used experimental tool. Potent and specific for FXR.[3] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~10 µM[22] | 10 - 100 µM | Natural FXR ligand in humans. Less potent than synthetic agonists.[3][22] |
Diagram 3: Canonical FXR/RXR Signaling Pathway
Caption: Canonical signaling pathway of FXR/RXR heterodimer activation.
References
- 1. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 7. Nuclear Receptors, RXR & the Big Bang - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The farnesoid X receptor activates transcription independently of RXR at non-canonical response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HX 531 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: FXR Agonist Screening Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing Farnesoid X Receptor (FXR) agonist screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of FXR agonist screening assays?
A1: The most prevalent assays for identifying and characterizing FXR agonists include:
-
Cell-Based Reporter Gene Assays: These assays utilize engineered cell lines that express FXR and a reporter gene (e.g., luciferase) under the control of an FXR response element (FXRE). Agonist binding to FXR induces the expression of the reporter gene, which can be quantified.[1][2][3][4][5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assays: This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.[6][7][8] Agonist binding induces a conformational change in FXR, promoting the recruitment of the coactivator, which brings a donor and acceptor fluorophore into proximity, generating a FRET signal.
-
Ligand Binding Assays: These assays directly measure the binding of a test compound to the FXR protein, often using radiolabeled ligands or fluorescence-based techniques.[9]
Q2: Which cell lines are suitable for FXR reporter assays?
A2: Commonly used cell lines for FXR reporter assays include HEK293T and human hepatocyte cell lines like the L02 line.[1][3] The choice of cell line can depend on the specific assay design and desired physiological relevance.
Q3: What are appropriate positive and negative controls for my FXR agonist screening assay?
A3:
-
Positive Controls: Chenodeoxycholic acid (CDCA) is a natural FXR agonist and is frequently used as a positive control.[1][2] Synthetic agonists such as GW4064 and Fexaramine are also widely employed.[4][8]
-
Negative Controls: A vehicle control, typically DMSO at the same final concentration as the test compounds, is essential.[7] For antagonist screening, a known antagonist like Z-Guggulsterone can be used.[4]
Q4: What are acceptable quality control parameters for a high-throughput screening (HTS) assay?
A4: For cell-based HTS assays, the following parameters are generally considered acceptable:
-
Signal-to-Noise (S/N) Ratio: Should be at least 2, with ratios of 10 or higher being excellent.[1]
-
Z'-factor: Should be greater than 0.4, with values of 0.65 or higher indicating a robust assay.[1][2]
-
Inter-plate Correlation Variation: Should not exceed 15%.[1]
Troubleshooting Guides
Cell-Based Reporter Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Autofluorescence of test compounds. - High basal activity of the reporter construct. - Contamination of cell culture. | - Screen compounds for autofluorescence in a separate assay. - Optimize the reporter construct and promoter. - Ensure aseptic cell culture techniques. |
| Low signal or no response to positive control | - Poor transfection efficiency. - Inactive positive control. - Suboptimal assay conditions (e.g., incubation time, cell density). - Problems with the reporter detection reagent. | - Optimize transfection protocol (e.g., DNA:reagent ratio, cell confluency). - Use a fresh, validated batch of the positive control. - Titrate cell density and optimize incubation times. - Ensure proper storage and handling of the luciferase substrate. |
| High well-to-well variability | - Inconsistent cell seeding. - Edge effects in the microplate. - Inaccurate liquid handling. | - Ensure a homogenous cell suspension and use appropriate seeding techniques. - Avoid using the outer wells of the plate or fill them with media to maintain humidity. - Calibrate and maintain pipettes and automated liquid handlers. |
| Compound cytotoxicity | - The test compound is toxic to the cells at the tested concentrations. | - Perform a parallel cell viability assay (e.g., MTT, CellTiter-Glo) to assess compound toxicity. - Test compounds at a lower concentration range. |
TR-FRET Coactivator Recruitment Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| TR-FRET signal of positive control is the same as the "Blank" value | - FXR protein has lost activity. - Issue with Tb-donor or dye-labeled acceptor beads. | - Use fresh FXR protein and avoid repeated freeze-thaw cycles. Store in single-use aliquots. - Increase enzyme incubation time or concentration. - Reorder Tb beads or dye-labeled acceptor beads, as lot-to-lot variation can occur.[7] |
| High background FRET signal | - Non-specific binding of assay components. - Autofluorescent compounds. | - Optimize buffer conditions (e.g., salt concentration, detergents). - Screen compounds for fluorescence interference. |
| Low FRET signal with positive control | - Incorrect instrument settings. - Suboptimal concentrations of FXR, coactivator peptide, or detection reagents. | - Refer to the instrument manual for correct settings to increase light detection sensitivity.[7] - Titrate all assay components to determine optimal concentrations. |
Quantitative Data Summary
Table 1: EC50 Values for Common FXR Agonists
| Compound | Assay Type | EC50 | Reference |
| Chenodeoxycholic acid (CDCA) | Coactivator Recruitment | ~8,300 nM | [8][10] |
| GW4064 | Coactivator Recruitment | Comparable to MFA-1 | [8][10] |
| MFA-1 | Coactivator Recruitment | 16.9 nM | [8][10] |
| Fexaramine | Coactivator Recruitment | Comparable to GW4064 | [8][10] |
| LT-141A | Cell-based Transactivation | 6 µM | [11] |
| DM175 | Cell-based Transactivation | 350 nM | [12] |
Experimental Protocols
Detailed Methodology for a Cell-Based Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well white opaque tissue culture plate at a density of 40,000 cells per well in DMEM/F-12 medium supplemented with 5% stripped fetal bovine serum.[13]
-
Transfection (Reverse Transfection Method): A transfection complex containing DNA constructs for expressing FXR and a reporter plasmid with an FXRE-driven luciferase gene is pre-coated on the plate.[3]
-
Compound Addition: After 24 hours, add test compounds and controls (e.g., GW4064 as a positive control) to the cells.[13]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[3][13]
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.[14] Calculate fold induction relative to the vehicle control.
Detailed Methodology for a TR-FRET Coactivator Recruitment Assay
-
Reagent Preparation: Thaw FXR protein, biotinylated coactivator peptide (e.g., SRC-1), and assay buffer. Dilute test agonists to a 10X concentration in distilled water. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Assay Plate Preparation: Add diluted test compounds, positive control (e.g., CDCA), and negative control (vehicle) to a 384-well low-volume plate.
-
Protein and Peptide Addition: Add a mixture of FXR protein and biotin-SRC-1 peptide to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours).[7]
-
Detection Reagent Addition: Add the TR-FRET detection reagents (e.g., Tb-labeled anti-tag antibody and streptavidin-labeled acceptor) to each well.
-
Signal Measurement: After a final incubation, read the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths (e.g., for the acceptor and the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals and plot the results against the compound concentration to determine EC50 values.
Visualizations
Caption: FXR Signaling Pathway Activation.
References
- 1. besjournal.com [besjournal.com]
- 2. A cell-based high-throughput screening assay for Farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pnas.org [pnas.org]
- 9. Ligand-binding domain of farnesoid X receptor (FXR) had the highest sensitivity and activity among FXR variants in a fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of FXR Agonist 4 Derivatives
Welcome to the technical support center for the synthesis of Farnesoid X Receptor (FXR) agonist 4 derivatives, specifically focusing on adamantan-1-yl(4-(2-amino-5-chlorophenyl)piperazin-1-yl)methanone and its analogues. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of FXR agonist 4 derivatives, presented in a question-and-answer format.
Category 1: Buchwald-Hartwig Amination for Intermediate Synthesis
-
Question: My Buchwald-Hartwig amination reaction to couple 1-bromo-4-chloro-2-nitrobenzene with Boc-piperazine is resulting in a low yield of the desired product, with significant amounts of starting material remaining. What are the potential causes and solutions?
-
Answer: Low yields in this Buchwald-Hartwig amination can stem from several factors. Firstly, ensure all reagents and solvents are strictly anhydrous, as water can deactivate the palladium catalyst and hydrolyze the phosphine ligand. The choice of palladium precursor, ligand, and base is also critical. If you are observing low conversion, consider screening different phosphine ligands such as XPhos, RuPhos, or DavePhos, as their steric and electronic properties can significantly impact catalytic activity. The base is another crucial parameter; stronger bases like sodium tert-butoxide (NaOtBu) are often effective, but if side reactions are a concern, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be trialed. Finally, optimizing the reaction temperature is key; while higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side product formation. Running the reaction at a lower temperature for a longer duration might improve the yield.[1]
-
-
Question: I am observing the formation of a significant side product that appears to be the dehalogenated starting material (4-chloro-2-nitroaniline) in my Buchwald-Hartwig reaction. How can I minimize this side reaction?
-
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This can be promoted by elevated temperatures or the presence of impurities that act as hydrogen sources. To mitigate this, try lowering the reaction temperature and ensuring the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. The choice of ligand can also influence the extent of dehalogenation. Sometimes, using a pre-formed palladium catalyst complex instead of generating it in situ can lead to a cleaner reaction profile. Additionally, ensure your starting materials are of high purity.
-
-
Question: During the workup of my Buchwald-Hartwig reaction, I am having difficulty separating the product from the palladium catalyst and ligand residues. What purification strategies are recommended?
-
Answer: Purifying N-arylpiperazine derivatives from residual palladium and phosphine ligands can be challenging. Standard silica gel chromatography is often effective, but sometimes the product may co-elute with ligand-derived impurities.[1][2][3] A helpful strategy is to first perform an aqueous workup to remove the inorganic base. You can then try precipitating the product by adding a non-polar solvent like hexanes to a solution of the crude product in a more polar solvent like ethyl acetate. If chromatography is necessary, using a gradient elution system can improve separation. For particularly stubborn impurities, treatment of the crude product solution with a scavenger resin that binds palladium or phosphine oxides can be very effective before proceeding with chromatography.
-
Category 2: Amide Coupling to Form the Final Product
-
Question: The amide coupling reaction between adamantane-1-carboxylic acid and the deprotected piperazine intermediate is sluggish and gives a low yield of this compound. What can I do to improve the conversion?
-
Answer: Incomplete amide coupling reactions can be due to several factors.[4][5] The choice of coupling reagent is paramount. If you are using a standard carbodiimide like DCC or EDC, the addition of an activating agent such as HOBt or HOAt is often necessary to form a more reactive intermediate and suppress side reactions. For sterically hindered substrates like adamantane-1-carboxylic acid, more potent coupling reagents like HATU, HBTU, or T3P may be required to achieve good conversion.[6] Ensure that your amine intermediate is fully deprotected and free of any residual acid from the deprotection step, as this will neutralize the amine and prevent it from reacting. The reaction should be carried out in a dry, aprotic solvent like DMF or DCM under an inert atmosphere.
-
-
Question: I am concerned about potential side reactions during the amide coupling step. What are the common pitfalls to avoid?
-
Answer: A common side reaction with carbodiimide coupling reagents is the formation of an N-acylurea byproduct, which can be difficult to remove. Using an activating agent like HOBt can help minimize this.[4] If your starting materials contain other nucleophilic functional groups, they may compete with the desired amine in the coupling reaction, so protection of these groups may be necessary. For chiral starting materials, racemization can be a concern, especially with certain coupling reagents and under harsh conditions. Using milder conditions and additives like HOBt can help preserve stereochemical integrity.
-
Category 3: Purification and Characterization
-
Question: The final product, this compound, is difficult to purify by standard column chromatography. Are there alternative purification methods?
-
Answer: Due to the lipophilic nature of the adamantane group and the basicity of the piperazine ring, purification can be challenging. If standard silica gel chromatography is not providing adequate separation, consider using a different stationary phase, such as alumina or a C18 reversed-phase column. Crystallization is another excellent purification technique for solid compounds. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it or adding a co-solvent in which it is insoluble to induce crystallization. This can often yield a highly pure product.
-
-
Question: I am having trouble interpreting the ¹H NMR spectrum of my adamantane-containing product. The signals for the adamantyl protons are broad and overlapping. What can I do?
-
Answer: The ¹H NMR spectra of adamantane derivatives often show broad, overlapping signals for the methylene and methine protons due to their rigid cage-like structure and complex spin-spin coupling patterns.[7][8][9][10][11] Running the NMR at a higher magnetic field strength can improve resolution. Two-dimensional NMR techniques like COSY and HSQC can be invaluable in assigning the adamantyl protons by showing correlations between protons and carbons. In some cases, variable temperature NMR can also help to resolve broad signals. The characteristic chemical shifts for adamantane protons are typically found in the range of 1.6-2.1 ppm.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general synthetic route for this compound (adamantan-1-yl(4-(2-amino-5-chlorophenyl)piperazin-1-yl)methanone)?
-
A1: The synthesis is typically a two-step process. The first step involves a Buchwald-Hartwig amination to couple a protected piperazine (e.g., Boc-piperazine) with a substituted aryl halide (e.g., 1-bromo-4-chloro-2-nitrobenzene). The nitro group is then reduced to an amine, and the Boc protecting group is removed. The second step is an amide coupling reaction between the resulting piperazine derivative and adamantane-1-carboxylic acid or its activated form (e.g., acyl chloride).
-
-
Q2: Which palladium catalyst and ligand combination is best for the Buchwald-Hartwig amination step?
-
A2: There is no single "best" combination as the optimal conditions can be substrate-dependent. However, catalyst systems based on Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands like XPhos, RuPhos, or DavePhos have been shown to be effective for similar transformations.[1] It is often necessary to screen a few different combinations to find the most efficient one for your specific substrates.
-
-
Q3: What are the key considerations for the amide coupling step?
-
A3: The key considerations are the choice of coupling reagent, the stoichiometry of the reagents, the reaction solvent, and the temperature. For sterically demanding substrates, a more powerful coupling reagent like HATU or HBTU is often preferred.[4][5] It is crucial to use anhydrous conditions and an inert atmosphere to prevent side reactions and ensure high conversion.
-
-
Q4: How can I confirm the identity and purity of the final product?
-
A4: The identity of the final product should be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC and elemental analysis.
-
Quantitative Data Summary
| Compound/Intermediate | Molecular Weight ( g/mol ) | Melting Point (°C) | Key NMR Signals (¹H NMR, δ ppm) |
| Boc-piperazine | 186.25 | 78-81 | 1.45 (s, 9H), 2.75 (t, 4H), 3.35 (t, 4H) |
| 1-Bromo-4-chloro-2-nitrobenzene | 236.45 | 58-60 | 7.5-8.0 (aromatic protons) |
| Adamantane-1-carboxylic acid | 180.25 | 173-175 | 1.7-2.1 (m, 15H), 12.2 (s, 1H) |
| This compound | 417.98 | Not available | Adamantyl protons (1.7-2.1), Piperazine protons, Aromatic protons |
Note: Specific NMR shifts for this compound would be dependent on the solvent used and should be compared to a reference standard.
Experimental Protocols
1. Synthesis of tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate (Buchwald-Hartwig Amination Intermediate)
-
Reagents and Materials: 1-bromo-4-chloro-2-nitrobenzene, Boc-piperazine, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
To an oven-dried flask under an argon atmosphere, add 1-bromo-4-chloro-2-nitrobenzene (1.0 eq), Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Synthesis of adamantan-1-yl(4-(2-amino-5-chlorophenyl)piperazin-1-yl)methanone (this compound)
-
Reagents and Materials: Intermediate from step 1, Trifluoroacetic acid (TFA) or HCl in dioxane, Adamantane-1-carboxylic acid, HATU, Diisopropylethylamine (DIPEA), Anhydrous DMF.
-
Procedure:
-
Deprotection: Dissolve the intermediate from step 1 in dichloromethane (DCM) and add TFA (or a solution of HCl in dioxane). Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). Concentrate under reduced pressure to remove the solvent and excess acid.
-
Amide Coupling: To a solution of adamantane-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir for 10 minutes.
-
Add a solution of the deprotected piperazine intermediate in DMF.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC/LC-MS).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
Caption: FXR signaling pathway activation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane [scielo.org.za]
- 8. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing Pruritus in FXR Agonist Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pruritus as a side effect in animal models treated with Farnesoid X Receptor (FXR) agonists.
Frequently Asked Questions (FAQs)
Q1: Is pruritus a common side effect of FXR agonists in animal models?
Q2: What are the suspected mechanisms behind FXR agonist-induced pruritus?
A2: The exact mechanisms are still under investigation, but current research points to two primary pathways that are distinct from the mechanisms of cholestatic pruritus.
-
Interleukin-31 (IL-31) Signaling: FXR agonists have been shown to directly increase the expression of IL-31 in hepatocytes.[4] IL-31 is a known pruritogen that interacts with its receptor on sensory neurons, triggering the sensation of itch.[4] In a humanized liver mouse model, Obeticholic Acid increased hepatic IL-31 mRNA and circulating human IL-31 levels.[4]
-
Mas-Related G-Protein Coupled Receptor X4 (MRGPRX4) Activation: Bile acids, which are modulated by FXR agonists, are natural ligands for MRGPRX4, a receptor expressed on itch-sensing sensory neurons.[5][6] In vitro studies have demonstrated that OCA can activate MRGPRX4.[7] Humanized mice expressing MRGPRX4 exhibit increased scratching in response to bile acid injection.[5]
Q3: How can I assess and quantify pruritus in my animal models?
A3: The most common method for assessing pruritus in mice and rats is by observing and quantifying scratching behavior. This typically involves:
-
Videotaping: Animals are individually housed and videotaped for a set period (e.g., 30-60 minutes) after administration of the FXR agonist.
-
Behavioral Scoring: A trained observer, blinded to the treatment groups, manually counts the number of scratching bouts. A scratching bout is defined as one or more rapid movements of a hind paw directed towards the body, ending with the paw being returned to the floor or licked.[8]
-
Automated Systems: Automated systems are also available that use magnetic implants in the hind paws to detect and quantify scratching movements.
Q4: Are there any established protocols for managing FXR agonist-induced pruritus in animal models?
A4: While there are no universally standardized protocols specifically for FXR agonist-induced pruritus, several therapeutic agents used for cholestatic pruritus can be adapted for use in animal models. The selection of the agent and the protocol will depend on the specific experimental design and the suspected mechanism of pruritus. See the Troubleshooting Guide below for more detailed protocols.
Troubleshooting Guide: Managing Pruritus in Your Animal Study
This guide provides practical steps to identify, assess, and manage pruritus in animal models receiving FXR agonists.
Step 1: Confirm and Quantify Pruritus
-
Problem: Increased scratching, biting, or skin lesions are observed in animals treated with an FXR agonist.
-
Action:
-
Implement a systematic method for quantifying scratching behavior (see FAQ 3).
-
Include a vehicle-treated control group to establish baseline scratching levels.
-
If possible, include a positive control group treated with a known pruritogen (e.g., compound 48/80 or histamine) to validate your assessment method.
-
Step 2: Implement a Management Strategy
Based on the severity of the pruritus and your experimental goals, consider the following interventions. It is recommended to introduce these treatments prophylactically or at the first signs of pruritus.
Table 1: Potential Therapeutic Interventions for FXR Agonist-Induced Pruritus in Mice
| Therapeutic Agent | Mechanism of Action | Suggested Dosing Regimen in Mice | Route of Administration | Reference for Dosing |
| Cholestyramine | Bile acid sequestrant; binds bile acids in the intestine, preventing their reabsorption. | 2% in diet or 2.25 g/kg by oral gavage. | Oral | [9] |
| Rifampicin | Pregnane X receptor (PXR) agonist; may alter the metabolism of pruritogens. | 5-10 mg/kg/day. | Oral gavage | [10] |
| Naltrexone | Opioid receptor antagonist. | 0.1 - 1 mg/kg. Note: Dose-response can be complex, with lower doses sometimes showing more efficacy. | Subcutaneous injection or oral gavage | [8][11][12] |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI). | 10-30 mg/kg/day. | Intraperitoneal injection or oral gavage | [13] |
| Bezafibrate | PPAR agonist. | 10 mg/kg/day (clinically relevant dose). | Oral gavage | [14][15] |
Note: The provided doses are starting points based on literature for other indications and may require optimization for your specific FXR agonist and animal model. Always consult relevant literature for appropriate vehicle and formulation.
Step 3: Evaluate the Efficacy of the Intervention
-
Action:
-
Continue to monitor and quantify scratching behavior in all experimental groups.
-
Compare the scratching counts in the group receiving the FXR agonist plus the anti-pruritic agent to the group receiving the FXR agonist alone.
-
Assess for any potential confounding effects of the anti-pruritic agent on the primary endpoints of your study.
-
Experimental Protocols
Protocol 1: Assessment of Scratching Behavior in Mice
-
Acclimation: Acclimate mice to individual observation chambers for at least 30 minutes before recording.
-
Administration: Administer the FXR agonist, vehicle, or co-treatment via the intended route.
-
Recording: Immediately after administration, begin video recording for a predetermined period (e.g., 60 minutes).
-
Analysis: A blinded observer should score the videos, counting the number of scratching bouts. A bout is defined as a series of scratching movements by a hind paw directed at any part of the body, which ends when the paw is returned to the floor or brought to the mouth for licking.
Protocol 2: Administration of Cholestyramine
-
Dietary Admixture:
-
Prepare a diet containing 2% cholestyramine by weight.
-
Provide this diet ad libitum to the treatment group, starting at least 3 days before the first administration of the FXR agonist and continuing throughout the study.
-
-
Oral Gavage:
-
Prepare a suspension of cholestyramine in an appropriate vehicle (e.g., water or 0.5% methylcellulose).
-
Administer a volume corresponding to 2.25 g/kg body weight by oral gavage once or twice daily, typically 30-60 minutes before the administration of the FXR agonist.
-
Protocol 3: Administration of Naltrexone
-
Preparation: Dissolve naltrexone hydrochloride in sterile saline.
-
Administration: Administer subcutaneously at a dose of 0.1 mg/kg to 1 mg/kg. It is advisable to test a dose range to determine the optimal anti-pruritic effect in your model. Administration can be done 30 minutes prior to the FXR agonist.
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathways for FXR agonist-induced pruritus.
Experimental Workflow
Caption: A logical workflow for managing pruritus in animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of naltrexone on spontaneous itch-associated responses in NC mice with chronic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Low-dose naltrexone inhibits pemoline-induced self-biting behavior in prepubertal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naltrexone dose-selectively modulates goal-directed behavior and the hypothalamic proteome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effect of Sertraline in a murine model of allogenic skin transplantation [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Differentiating Partial vs. Full FXR Agonist Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for distinguishing between partial and full Farnesoid X Receptor (FXR) agonist activities in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a full and a partial FXR agonist?
A full FXR agonist is a compound that binds to and activates FXR to its maximum capacity, eliciting the strongest possible biological response. A partial agonist, on the other hand, binds to FXR but only induces a submaximal response, even when all available receptors are occupied.[1][2] The key differentiator is the maximal efficacy (Emax), which is lower for a partial agonist compared to a full agonist.[3]
Q2: How do the mechanisms of action for full and partial FXR agonists differ at the molecular level?
The difference lies in the conformational change they induce in the FXR ligand-binding domain (LBD).
-
Full Agonists: Upon binding, full agonists stabilize a specific active conformation of the LBD. This repositions a key region called helix H12, leading to the efficient dissociation of corepressor proteins and strong recruitment of coactivator proteins (e.g., SRC-1).[1][4] This robust coactivator recruitment is necessary for maximal gene transcription.
-
Partial Agonists: Partial agonists induce a different, intermediate conformation of the LBD.[1][5] This can result in weaker or less stable recruitment of coactivators.[4] Notably, some partial agonists induce a unique state that can recruit both coactivators and corepressors (e.g., NCoR-2) simultaneously, leading to a dampened or modulated downstream signal.[1][4][5]
Q3: What are the primary experimental approaches to differentiate between full and partial FXR agonists?
There are three main categories of assays essential for characterizing FXR agonist activity:
-
Cell-Based Transactivation Assays: These reporter gene assays measure the overall transcriptional activity of FXR in a cellular context.[6][7][8] They are ideal for determining a compound's potency (EC50) and, crucially, its maximal efficacy (Emax).
-
Biochemical Co-regulator Recruitment Assays: These assays, often using TR-FRET, directly measure the ligand-dependent interaction between the FXR LBD and specific coactivator or corepressor peptides.[6][9][10]
-
Target Gene Expression Analysis: This involves treating relevant cell lines (e.g., HepG2 liver cells) with the compound and measuring the mRNA levels of known FXR target genes using qRT-PCR.[2][11] This confirms the agonist's effect in a more physiological setting.
Troubleshooting Guides
Issue: My compound shows high potency (a low EC50 value) but low efficacy (a low Emax) in a reporter gene assay. Is it a partial agonist?
-
Likely Cause: This is the classic profile of a partial agonist. Potency (EC50) refers to the concentration required to achieve 50% of the compound's own maximal effect, while efficacy (Emax) is the absolute maximal effect it can produce. A potent partial agonist can be effective at low concentrations but will never achieve the full response of a full agonist.[2][3]
-
Recommended Workflow:
-
Confirm with a Full Agonist: Run a known full agonist, such as GW4064, in the same assay to establish the 100% activation level.[3][7] Your compound's Emax should be significantly lower than that of GW4064.[2]
-
Perform a Co-culture Experiment: In a reporter assay, co-treat cells with a saturating concentration of your compound and an EC50 concentration of a full agonist (like GW4064). A partial agonist will often act as an antagonist in this context, reducing the activity of the full agonist.[2]
-
Proceed to Secondary Assays: Use TR-FRET and qRT-PCR as described below to confirm the mechanism and physiological effects.
-
Issue: How can I definitively prove that my compound facilitates both coactivator and corepressor binding?
-
Challenge: Demonstrating the unique ability of some partial agonists to engage both co-regulators is key to understanding their distinct mechanism.[1][4]
-
Recommended Experiment: Dual TR-FRET Assays
-
Coactivator Assay: Perform a standard TR-FRET assay using the FXR-LBD and a coactivator peptide, such as SRC-1.[9][12] This will likely show weaker recruitment compared to a full agonist control.
-
Corepressor Assay: Set up a parallel TR-FRET experiment, substituting the coactivator peptide with a corepressor peptide (e.g., a peptide from NCoR-2).[4] Some partial agonists, unlike full agonists, will show a dose-dependent recruitment of the corepressor.
-
Data Interpretation: A compound that promotes binding to both types of peptides is acting as a partial agonist that stabilizes a mixed-activity conformational state.
-
Data Presentation: Expected Outcomes
The following tables summarize the typical quantitative results from key assays when comparing different classes of FXR modulators.
Table 1: Cell-Based Transactivation Reporter Assay
| Parameter | Full Agonist (e.g., GW4064) | Partial Agonist (e.g., Fexaramine) | Antagonist |
| Efficacy (Emax) | ~100% (relative to control)[3] | 10-80% (submaximal)[3][13] | 0% |
| Potency (EC50) | Low nM range[3][13] | Varies (nM to µM range)[2][3] | N/A |
Table 2: TR-FRET Co-regulator Recruitment Assay
| Parameter | Full Agonist | Partial Agonist | Antagonist |
| Coactivator Recruitment | Strong, dose-dependent increase in TR-FRET signal[10] | Weaker, dose-dependent increase in signal[4] | No signal increase |
| Corepressor Recruitment | No recruitment; may show corepressor dissociation | May show dose-dependent recruitment[1][4] | May stabilize corepressor binding |
Table 3: FXR Target Gene Expression (qRT-PCR in HepG2 Cells)
| Target Gene | Full Agonist | Partial Agonist | Antagonist |
| SHP (Induction) | Strong upregulation[4][11] | Moderate upregulation[2] | No effect or blocks agonist induction |
| BSEP (Induction) | Strong upregulation[4] | Moderate upregulation[2] | No effect or blocks agonist induction |
| CYP7A1 (Repression) | Strong downregulation[11] | Partial downregulation[2] | No effect or blocks agonist repression |
Experimental Protocols
Protocol 1: FXR Transactivation Reporter Gene Assay
-
Principle: This assay quantifies the ability of a compound to activate FXR, which then binds to a specific DNA response element (FXRE) to drive the expression of a reporter gene, typically luciferase.[7][11]
-
Materials:
-
HepG2 cells (or other suitable cell line)
-
Expression plasmids: pcDNA-hFXR and pSG5-hRXR[11]
-
Reporter plasmid: BSEP-pGL3 (containing the FXRE from the Bile Salt Export Pump promoter)[2][11]
-
Control plasmid: pRL-SV40 (Renilla luciferase for normalization)[11]
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Full agonist control (e.g., GW4064), partial agonist control (e.g., CDCA), and test compounds
-
-
Methodology:
-
Cell Plating: Plate HepG2 cells in 12-well or 96-well plates.
-
Transfection: Co-transfect cells with the FXR, RXR, BSEP-pGL3, and pRL-SV40 plasmids.[11]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (typically a serial dilution). Include vehicle control (e.g., 0.1% DMSO) and reference agonist controls.[11]
-
Incubation: Incubate cells for an additional 24 hours.
-
Lysis and Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the data as "fold activation" over the vehicle control.
-
Plot the fold activation against the compound concentration and fit to a dose-response curve to determine EC50 and Emax values.
-
Protocol 2: TR-FRET Coactivator Recruitment Assay
-
Principle: This biochemical assay measures the proximity between the FXR-LBD and a coactivator peptide induced by a ligand. A terbium (Tb)-labeled antibody binds the tagged LBD (donor), and a fluorescently labeled coactivator peptide (acceptor) is used. Ligand-induced binding brings the donor and acceptor close, allowing for fluorescence resonance energy transfer (FRET).[9][12]
-
Materials:
-
GST-tagged human FXR-LBD protein
-
Biotinylated SRC-1 peptide
-
LanthaScreen™ Tb-anti-GST antibody (donor)
-
Streptavidin-Dye Labeled Acceptor
-
Assay buffer
-
Test compounds
-
-
Methodology:
-
Prepare Reagents: Dilute all proteins, peptides, and compounds in assay buffer to the desired concentrations.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the FXR-LBD/Tb-anti-GST antibody complex, and finally the SRC-1/Streptavidin-Acceptor complex.[12]
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.[12]
-
Readout: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against compound concentration to generate dose-response curves and calculate EC50 values.
-
Protocol 3: FXR Target Gene Expression Analysis by qRT-PCR
-
Principle: This assay quantifies changes in the mRNA levels of endogenous FXR target genes in response to compound treatment, providing physiological validation of FXR activation.[11]
-
Materials:
-
HepG2 (liver) or HT-29 (intestinal) cells[2]
-
Test compounds and controls
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (GAPDH or ACTB)
-
-
Methodology:
-
Cell Treatment: Plate cells and treat with compounds at a fixed concentration (e.g., 1 µM) for a set time (e.g., 24 hours).[11]
-
RNA Extraction: Harvest cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Perform quantitative PCR using the appropriate primers.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Compare the fold change in gene expression induced by the test compound to that induced by full and partial agonist controls.
-
Visualizations
Caption: Figure 1: Molecular Mechanisms of FXR Agonism
Caption: Figure 2: Workflow for FXR Agonist Characterization
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Administration of FXR Agonists in Mice
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term administration of Farnesoid X Receptor (FXR) agonists in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for long-term studies with FXR agonists in mice?
A1: The most common and effective route for long-term administration of FXR agonists in mice is oral gavage.[1][2][3] This method allows for precise dosing and ensures consistent delivery of the compound. Administration via medicated diet is also a viable option for prolonged studies, which can reduce the stress associated with repeated gavage.[4][5]
Q2: How do I prepare and store FXR agonists for in vivo studies?
A2: The preparation depends on the specific agonist's solubility. For instance, Fexaramine, which is highly insoluble, can be first dissolved in a small amount of DMSO and then diluted with PBS to a final concentration of 0.2% DMSO.[1][2] Other agonists like Obeticholic Acid (OCA) and INT-767 can be dissolved in 0.5% carboxymethyl cellulose (CMC).[3][6] It is crucial to follow the manufacturer's instructions for each specific agonist. Stock solutions should be stored at -20°C or as recommended, and fresh working solutions should be prepared regularly to ensure stability.
Q3: What are the typical dosage ranges for commonly used FXR agonists in mice?
A3: Dosages can vary significantly depending on the agonist's potency and the experimental goals. It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and research question. See the table below for reported dosages of common FXR agonists.
Q4: How can I monitor the activation of FXR in my mouse model?
A4: FXR activation can be monitored by measuring the mRNA and/or protein expression of its downstream target genes in relevant tissues like the liver and intestine. Key target genes include the Small Heterodimer Partner (SHP), Fibroblast Growth Factor 15 (FGF15), and Bile Salt Export Pump (BSEP).[6][7][8] Conversely, activation of FXR typically leads to the suppression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][8]
Q5: What are the potential side effects of long-term FXR agonist administration in mice?
A5: Chronic activation of FXR can lead to several adverse effects. Studies have reported perinatal toxicity, growth retardation, and spontaneous liver toxicity in transgenic mice with constitutive FXR activation.[9][10] Furthermore, long-term treatment can sensitize mice to high-cholesterol diet-induced hepatotoxicity.[9] High doses of some FXR agonists have also been shown to cause liver injury in a non-alcoholic fatty liver disease (NAFLD) mouse model.[5] Careful monitoring of animal health, including body weight and liver function markers, is essential throughout the study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant change in FXR target gene expression. | - Inadequate dose of the agonist.- Poor bioavailability of the compound.- Incorrect route of administration.- Degradation of the agonist. | - Perform a dose-response study to determine the optimal dose.- Ensure proper formulation of the agonist to improve solubility and absorption.- Verify the administration technique (e.g., proper oral gavage).- Prepare fresh solutions of the agonist and store them correctly. |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy). | - The dose of the agonist is too high.- Off-target effects of the compound.- Chronic activation of FXR leading to toxicity.- Interaction with the specific mouse strain or disease model. | - Reduce the dose of the agonist.- Monitor liver enzymes (ALT, AST) and bilirubin in the serum to assess liver toxicity.[9]- Conduct a thorough literature search for known toxicities of the specific agonist.- Consider using a different FXR agonist with a better safety profile. |
| Variability in experimental results between animals. | - Inconsistent dosing.- Differences in food intake (for diet-admixed compounds).- Variation in the gut microbiota, which can influence bile acid metabolism.[2]- Animal stress. | - Ensure accurate and consistent administration of the agonist.- Monitor food consumption for animals on a medicated diet.- House mice in a controlled environment to minimize stress.- Consider co-housing or normalizing the gut microbiota before the experiment. |
| Development of hepatotoxicity with high-cholesterol diet. | - Chronic FXR activation can sensitize the liver to cholesterol-induced injury.[9] | - Carefully consider the composition of the diet in long-term studies.- Monitor liver histology and markers of liver damage more frequently in animals on a high-cholesterol diet.- It may be necessary to adjust the agonist dose or the diet composition. |
Quantitative Data Summary
Table 1: Examples of Dosing Regimens for FXR Agonists in Mice
| FXR Agonist | Dose | Route of Administration | Vehicle | Duration | Mouse Model | Reference |
| Fexaramine (FEX) | 50 mg/kg/day | Oral Gavage | 0.2% DMSO in PBS | 7-9 days | C57BL/6J, Fxr-/-, Tgr5-/-, db/db | [1][2] |
| Obeticholic Acid (OCA) | 10 mg/kg/day | Oral Gavage | 0.5% Methylcellulose | 7 days (pre-treatment) | C57BL/6J | [6] |
| Obeticholic Acid (OCA) | 30 mg/kg/day | Oral Gavage | 0.5% Carboxymethyl Cellulose | 7-9 days | C57BL/6J, Fxr-/-, Tgr5-/- | [3] |
| INT-767 | 30 mg/kg/day | Oral Gavage | 0.5% Carboxymethyl Cellulose | 7-9 days | C57BL/6J, Fxr-/-, Tgr5-/- | [3] |
| INT-767 | 62.5 mg/kg in diet | Diet | - | 15 months | Abcb4-/-, Fxr-/- | [4][11] |
| GSK2324 | Not specified | Not specified | Not specified | 3 days | Wild-type, Fxr-/- | [12] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Fexaramine
-
Preparation of Fexaramine Solution:
-
Fexaramine is highly insoluble. First, dissolve the required amount of Fexaramine in DMSO to create a stock solution.
-
On the day of administration, dilute the stock solution in PBS to achieve the final desired concentration and a final DMSO concentration of 0.2%.[1][2]
-
Vortex the solution thoroughly before each use to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Use wild-type C57BL/6J mice or other appropriate strains.
-
Administer the Fexaramine solution (e.g., 50 mg/kg) or vehicle (0.2% DMSO in PBS) via oral gavage once daily.
-
The volume of administration should be adjusted based on the individual mouse's body weight.
-
-
Monitoring:
-
Monitor the body weight and general health of the mice daily.
-
At the end of the treatment period (e.g., 7-9 days), collect blood and tissues for analysis.
-
Analyze the expression of FXR target genes (e.g., SHP, FGF15) in the ileum and liver to confirm target engagement.
-
Protocol 2: Long-Term Dietary Administration of INT-767
-
Diet Preparation:
-
Animal Model and Treatment:
-
Long-Term Monitoring and Endpoint Analysis:
-
Record body weight weekly.
-
At the end of the 15-month period, sacrifice the mice and perform a gross examination of the liver for tumors.
-
Collect liver tissue for histological analysis (H&E staining), and to assess fibrosis (Sirius Red staining).
-
Analyze serum for markers of liver function (ALT, AST).
-
Measure the expression of genes involved in bile acid synthesis and transport to assess the long-term effects of FXR activation.
-
Visualizations
References
- 1. FXR AGONIST TREATMENT AND GLP-1 SECRETION ASSAY [bio-protocol.org]
- 2. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 9. Chronic Activation of FXR in Transgenic Mice Caused Perinatal Toxicity and Sensitized Mice to Cholesterol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term Administration of Nuclear Bile Acid Receptor FXR Agonist Prevents Spontaneous Hepatocarcinogenesis in Abcb4−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening for FXR Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting high-throughput screening (HTS) campaigns to identify Farnesoid X Receptor (FXR) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats for primary HTS of FXR agonists, and what are their principles?
A1: The two most prevalent assay formats for primary HTS of FXR agonists are cell-based reporter gene assays (RGAs) and biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
-
Reporter Gene Assays (RGAs): These assays are conducted in cells engineered to express FXR and a reporter gene (commonly firefly luciferase) linked to an FXR-responsive promoter. When an agonist activates FXR, the receptor binds to the promoter and drives the expression of the reporter protein. The resulting signal (luminescence) is proportional to the level of FXR activation. A common approach is to use a chimeric receptor system where the FXR ligand-binding domain (LBD) is fused to a GAL4 DNA-binding domain, which then drives a luciferase reporter gene.[1][2] This can help minimize interference from endogenous nuclear receptors.[1]
-
TR-FRET Coactivator Recruitment Assays: This biochemical assay measures the ability of a test compound to promote the interaction between the FXR protein (typically the LBD) and a coactivator peptide, a key step in FXR activation.[3][4] The FXR-LBD is often tagged (e.g., with GST) and detected with a Terbium (Tb)-labeled antibody (the FRET donor). The coactivator peptide is labeled with a fluorescent acceptor (e.g., fluorescein).[1] Agonist binding induces a conformational change in FXR, allowing the coactivator to bind, bringing the donor and acceptor into proximity and generating a FRET signal.[3][4]
Q2: What is a "false positive" in an FXR agonist screen, and what are the common causes?
A2: A false positive is a compound that appears to be an active FXR agonist in the primary HTS assay but does not actually act on the intended biological target (FXR).[5] These artifacts are a significant source of wasted time and resources. Common causes of false positives include:
-
Direct Luciferase Inhibition: In reporter gene assays, some compounds can directly inhibit the firefly luciferase enzyme, leading to a decrease in signal in antagonist screens or masking a true agonist effect. Conversely, some compounds can stabilize the luciferase enzyme, leading to an artificially high signal and appearing as agonists.[5][6]
-
Compound Autofluorescence: In fluorescence-based assays like TR-FRET, compounds that are themselves fluorescent can interfere with signal detection.[5][7] Time-resolved FRET is designed to minimize this by introducing a delay between excitation and detection, allowing short-lived background fluorescence to decay.[8][9][10][11]
-
Signal Quenching: Compounds can absorb the excitation or emission light in a FRET assay (an "inner-filter effect"), which reduces the signal and can be mistaken for antagonism or mask agonism.[10]
-
Redox Activity: Compounds that undergo redox cycling can generate reactive oxygen species (e.g., H2O2), which can nonspecifically modify proteins and interfere with assay components.[5]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester assay proteins or otherwise interfere with the assay, often leading to nonspecific activity.
-
Pan-Assay Interference Compounds (PAINS): These are specific chemical structures known to interfere with a wide variety of assays through various mechanisms, including nonspecific reactivity.[12] Common PAINS substructures include rhodanines, quinones, and catechols.[12][13]
Q3: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?
A3: PAINS are chemical structures that frequently appear as "hits" in many different HTS assays, irrespective of the biological target.[12] They often act through non-specific mechanisms like chemical reactivity, redox cycling, or assay technology interference.[13]
Identifying PAINS is crucial for triaging HTS hits. Several strategies can be employed:
-
Computational Filtering: Use computational filters or software tools that flag known PAINS substructures in your hit list. This is a rapid first-pass method to deprioritize problematic compounds.[13]
-
Database Checking: Compare your hits against public databases of known PAINS.
-
Experimental Validation: The most definitive way to identify a PAIN is through a series of counter-screens and orthogonal assays that reveal its non-specific activity. A compound that is active in the primary assay but also hits in multiple, unrelated counter-screens is likely a PAINS.
Common PAINS chemotypes to be aware of include:
-
Rhodanines
-
Thiol-reactive chemotypes (e.g., isothiazolones, enones)[12][13]
-
Curcumin and its analogs[12]
Troubleshooting Guides
Issue 1: Low Z'-factor in the Primary Screen
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value below 0.5 indicates potential issues with assay variability or signal window.[14]
Q: My Z'-factor is consistently below 0.5. What are the potential causes and how can I fix it?
A: A low Z'-factor is typically due to either high variability in your controls or a small signal window (the difference between your positive and negative control signals).
| Potential Cause | Troubleshooting Steps |
| High Variability in Controls | 1. Check Reagent Dispensing: Ensure automated liquid handlers are calibrated and dispensing volumes accurately and consistently. 2. Review Cell Plating: For cell-based assays, ensure even cell distribution in each well. Avoid edge effects by not using the outer wells of the plate or by filling the surrounding moat with sterile liquid.[9] 3. Reagent Quality: Confirm the stability and activity of all reagents, including the cells, reporter enzyme, and positive control agonist. Prepare fresh dilutions of agonists. |
| Low Signal Window | 1. Optimize Agonist Concentration: Ensure the positive control agonist (e.g., GW4064, CDCA) is used at a concentration that gives a maximal or near-maximal response (e.g., EC80-EC90).[15] 2. Increase Incubation Time: For reporter gene assays, increasing the incubation time with the compounds (e.g., from 16 to 24 hours) may increase reporter expression and widen the signal window.[2][16] 3. Check Assay Buffer/Media: Ensure the assay buffer or cell culture media components are not inhibiting the reaction. For example, phenol red in media can quench fluorescence and should be avoided in fluorescence-based assays. |
| Assay Drift | 1. Monitor Plate Processing Time: If processing many plates, the signal may change over time. Process plates in smaller batches or ensure that the time from adding the final reagent to reading the plate is consistent for all plates. 2. Temperature and Humidity Control: Maintain consistent temperature and humidity, especially for cell-based assays, as fluctuations can affect cell health and reporter activity.[9] |
Issue 2: A High Number of Hits in the Primary Screen
Q: My primary screen yielded a very high hit rate (>2%). How do I distinguish true FXR agonists from false positives?
A: A high hit rate often points to systematic assay interference. A multi-step validation workflow is essential to triage these initial hits.
dot
Caption: Workflow for triaging primary HTS hits.
-
Confirm with Dose-Response: Re-test all initial "hits" at multiple concentrations to confirm their activity and determine potency (EC50). Single-point actives that are not concentration-dependent are often artifacts.
-
Run Technology-Specific Counter-Screens: This is the most critical step for eliminating false positives.[6]
-
If your primary assay is a Luciferase RGA: Perform a counter-screen using purified luciferase enzyme to directly identify compounds that inhibit or activate the enzyme.[6][17]
-
If your primary assay is TR-FRET: Analyze the raw data from both the donor and acceptor channels. A true FRET signal will show a decrease in donor emission and an increase in acceptor emission. Compounds that cause a signal change in both channels are likely interfering with the detection technology (e.g., quenchers or fluorescent compounds).[8]
-
-
Perform an Orthogonal Assay: Test the remaining hits in an assay with a different biological principle.[5]
-
If your primary screen was a cell-based RGA, use a biochemical assay like TR-FRET coactivator recruitment as your orthogonal test.
-
If your primary screen was biochemical, use a cell-based RGA or a downstream functional assay, such as measuring the expression of an endogenous FXR target gene (e.g., SHP, BSEP) via qPCR.
-
-
Perform a Cytotoxicity Assay: For cell-based screens, it's crucial to eliminate compounds that appear active simply because they are cytotoxic. A standard cell viability assay (e.g., CellTiter-Glo, Resazurin) should be run on all confirmed hits.[6][17]
Issue 3: Interference in a TR-FRET Assay
Q: My TR-FRET data shows that some compounds decrease both the donor (495 nm) and acceptor (520 nm) signals. Are these hits?
A: No, these are likely not true hits. This pattern is characteristic of assay interference.
dot
Caption: Logic for identifying TR-FRET interference.
-
True Agonist Activity: A genuine FXR agonist will cause an increase in energy transfer, resulting in a decrease in the donor signal and an increase in the acceptor signal. The TR-FRET ratio (Acceptor/Donor) will increase.
-
Interference (Quenching): A compound that absorbs light at either the donor or acceptor emission wavelength will quench the signal, causing a decrease in fluorescence in both channels. This is a common artifact.[8]
-
Interference (Autofluorescence): A compound that is fluorescent at the acceptor emission wavelength can cause an increase in that channel's signal without a corresponding decrease in the donor signal, leading to a false-positive FRET ratio. The time-resolved nature of the assay is designed to mitigate this, but highly fluorescent compounds can still interfere.[7]
Troubleshooting Step: Always analyze the raw fluorescence data for each channel in addition to the FRET ratio. Flag any compounds that do not show the expected reciprocal change in donor and acceptor signals for follow-up investigation.
Data Presentation: Quantitative Assay Parameters
Table 1: Potency of Common FXR Agonists
This table provides typical EC50 values for reference agonists used in FXR HTS assays. Values can vary depending on the specific assay format and cell line used.
| Compound | Type | Typical EC50 (Reporter Gene Assay) | Typical EC50 (TR-FRET) |
| GW4064 | Non-steroidal (Synthetic) | 65 nM - 150 nM[13][18] | 15 nM - 70 nM[18] |
| CDCA | Steroidal (Endogenous) | 4.0 µM - 10 µM[19] | ~8.3 µM |
| Obeticholic Acid (OCA) | Steroidal (Semi-synthetic) | ~99 nM[13] | Not widely reported |
| Fexaramine | Non-steroidal (Synthetic) | ~25 nM | Not widely reported |
Table 2: Potency of Common Luciferase Inhibitors
This table lists examples of compounds known to inhibit firefly luciferase, which can act as false positives in reporter gene assays.
| Compound | Chemical Class | Typical IC50 (vs. Firefly Luciferase) |
| Resveratrol | Stilbenoid | 2 µM - 5 µM[20][21] |
| Biochanin A | Isoflavone | ~640 nM[20] |
| Genistein | Isoflavone | >10 µM (Significant inhibition at 100 µM)[20] |
| Various Thiazoles, Imidazoles | Heterocycles | Can be highly potent (<100 nM)[5][22] |
Experimental Protocols
Protocol 1: Cell-Based FXR Reporter Gene Assay (Luciferase)
This protocol provides a general workflow for a transient co-transfection assay in a 96-well format.
Materials:
-
HEK293T or HepG2 cells
-
Expression Plasmid: pBIND-hFXR-LBD (containing the GAL4 DNA-binding domain fused to the human FXR ligand-binding domain)
-
Reporter Plasmid: pG5-luc (containing five GAL4 binding sites upstream of a promoter driving firefly luciferase)
-
Transfection Reagent (e.g., Lipofectamine)
-
Cell Culture Medium (e.g., DMEM)
-
Test compounds and reference agonist (e.g., GW4064)
-
Dual-Luciferase® Reporter Assay System
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA master mix containing the expression and reporter plasmids. An optimized molar ratio, such as 10:1 (reporter:expression), often yields a high signal-to-noise ratio.[2]
-
Dilute the DNA and transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Incubate to allow complex formation, then add the transfection mix to the cells.
-
-
Compound Addition: Approximately 6 hours post-transfection, replace the transfection medium with fresh medium containing the test compounds or controls (e.g., 0.1% DMSO for negative control, 1 µM GW4064 for positive control) diluted to their final concentrations.[2]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[2][16]
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Lyse the cells using the buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate and immediately measure the firefly luminescence using a plate-reading luminometer.[16]
-
If using a dual-luciferase system (e.g., with a co-transfected Renilla luciferase plasmid for normalization), add the second reagent (e.g., Stop & Glo®) and measure Renilla luminescence.[2]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Calculate the fold activation relative to the vehicle (DMSO) control.
Protocol 2: TR-FRET Coactivator Recruitment Assay
This protocol outlines a biochemical assay to measure agonist-induced recruitment of a coactivator peptide to the FXR LBD.
Materials:
-
GST-tagged FXR-LBD protein
-
Biotinylated coactivator peptide (e.g., from SRC-1)
-
Terbium (Tb) cryptate-labeled anti-GST antibody (Donor)
-
Streptavidin-labeled acceptor fluorophore (e.g., d2 or XL665)
-
Assay Buffer
-
Test compounds and reference agonist (e.g., CDCA)
-
Low-volume 384-well assay plates (white or black)
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, FXR-LBD, and the detection reagents (antibody and peptide) in assay buffer at 2x to 4x the final desired concentration.[1]
-
Compound Dispensing: Dispense a small volume (e.g., 5 µL) of the 4x compound dilutions into the wells of a 384-well plate.
-
FXR-LBD Addition: Add 5 µL of the 4x FXR-LBD solution to each well. Incubate briefly (e.g., 15-30 minutes) at room temperature to allow compound binding.
-
Detection Reagent Addition: Add 10 µL of a 2x mixture of the Tb-anti-GST antibody and the fluorescently-labeled coactivator peptide.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.[3]
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader.
-
Excite the Terbium donor (e.g., at 340 nm).
-
Measure emission at two wavelengths: the donor emission (e.g., ~495 nm) and the acceptor emission (e.g., ~520 nm for fluorescein or ~665 nm for d2/XL665).[1] A time delay (e.g., 50-100 µs) should be used between excitation and detection to reduce background fluorescence.[8][23]
-
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. This ratio is proportional to the amount of coactivator recruitment. Plot the ratio against the compound concentration to determine EC50 values.[1]
Protocol 3: Counter-Screen for Firefly Luciferase Inhibition
This protocol is essential for triaging hits from a primary RGA screen.
Materials:
-
Purified recombinant firefly luciferase enzyme
-
Luciferase assay buffer and substrate (containing D-luciferin and ATP)
-
Test compounds
-
384-well white plates
Procedure:
-
Compound Dispensing: Dispense test compounds into the wells of the assay plate at the same concentration used in the primary screen.
-
Enzyme Addition: Add a solution of purified firefly luciferase enzyme in assay buffer to each well.
-
Incubation: Pre-incubate the compounds with the enzyme for a set period (e.g., 15-30 minutes) at room temperature. This step is important for identifying time-dependent inhibitors.
-
Substrate Addition: Initiate the reaction by adding the luciferase substrate solution.
-
Luminescence Reading: Immediately read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition caused by each compound relative to a vehicle (DMSO) control. Compounds showing significant inhibition (e.g., >30%) are flagged as potential luciferase inhibitors and are likely false positives from the primary screen.[17]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. besjournal.com [besjournal.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 12. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. eubopen.org [eubopen.org]
- 17. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Achieving Consistent FXR Agonist Response in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges in obtaining consistent Farnesoid X Receptor (FXR) agonist responses in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for FXR agonist studies?
A1: HepG2 (human hepatoma) and Huh-7 (human hepatoma) cells are widely used for FXR agonist studies due to their hepatic origin and endogenous expression of FXR. The choice between them may depend on specific experimental goals and transfection efficiency.
Q2: What is the optimal cell confluency for treating cells with an FXR agonist?
A2: It is crucial to maintain a consistent cell confluency across experiments, as varying cell density can alter cellular signaling pathways and impact agonist response. For quantitative assays, plating cells at a density that results in 70-80% confluency at the time of treatment is recommended to ensure cells are in a logarithmic growth phase and responsive. Over-confluent cells may exhibit altered metabolism and reduced responsiveness.
Q3: How does serum in the culture medium affect FXR agonist activity?
A3: Serum contains various components, including endogenous bile acids and lipids, that can activate FXR and create high background signaling. It can also affect the bioavailability of test compounds. For this reason, it is often recommended to reduce the serum concentration (e.g., to 0.5-2%) or use serum-free medium during the agonist treatment period to enhance the signal-to-noise ratio.
Troubleshooting Guides
Issue 1: High Background Signal in Luciferase Reporter Assay
Symptoms:
-
High luciferase readings in vehicle-treated control wells.
-
Low fold-induction with a known positive control agonist.
Possible Causes & Solutions:
| Cause | Solution |
| Endogenous FXR activators in serum | Culture cells in reduced serum (0.5-1% charcoal-stripped FBS) or serum-free media for 16-24 hours before and during agonist treatment. |
| Promoter strength of the reporter construct | If using a very strong constitutive promoter, it may lead to high basal activity. Consider using a reporter with a weaker minimal promoter. |
| Cross-talk between wells | Use white, opaque-walled plates for luminescence assays to prevent signal bleed-through from adjacent wells. |
| Contamination | Ensure aseptic technique and regularly test for mycoplasma contamination, which can affect cellular health and reporter gene expression. |
Issue 2: No Response or Weak Response to a Known FXR Agonist
Symptoms:
-
A potent FXR agonist like GW4064 or Obeticholic Acid (OCA) shows little to no increase in target gene expression or reporter activity.
Possible Causes & Solutions:
| Cause | Solution |
| Low FXR expression in cells | Verify FXR expression levels in your cell line passage. Expression can decrease with high passage numbers. Consider using a lower passage number or a stable cell line overexpressing FXR. |
| Suboptimal cell confluency | Ensure cells are in a healthy, proliferative state (70-80% confluent). Both sparse and overly confluent cultures can be less responsive.[1] |
| Agonist degradation | Prepare fresh agonist solutions. Some compounds may be unstable in solution or sensitive to light. |
| Inefficient transfection (for reporter assays) | Optimize your transfection protocol for the specific cell line. Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid). |
| Incorrect measurement of response | For qPCR, ensure you are measuring the expression of direct and robust FXR target genes like SHP (NR0B2) or BSEP (ABCB11). |
Quantitative Data Summary
The potency of an FXR agonist, often expressed as the half-maximal effective concentration (EC50), can be significantly influenced by cell culture conditions. Below is a summary of expected EC50 values for common FXR agonists under different serum conditions in HepG2 cells.
| Agonist | Condition | Reported EC50 (µM) |
| Chenodeoxycholic Acid (CDCA) | 0.5% Charcoal-Stripped FBS | ~17-50 |
| 10% FBS | Higher EC50 (reduced potency) | |
| GW4064 | 0.5% Charcoal-Stripped FBS | ~0.075 |
| 2% FBS | ~0.2 | |
| Obeticholic Acid (OCA) | Low Serum Conditions | ~0.1 |
Note: These values are approximate and can vary between laboratories and specific assay formats.
Key Experimental Protocols
FXR Luciferase Reporter Assay Protocol
This protocol is for a transient transfection reporter assay in HepG2 cells in a 96-well format.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Reduced-serum medium (e.g., DMEM + 0.5% Charcoal-Stripped FBS)
-
FXR-responsive luciferase reporter plasmid (e.g., containing SHP or BSEP promoter elements)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
FXR agonist and vehicle control (e.g., DMSO)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection (approximately 24 hours later).
-
Transfection:
-
Prepare the transfection complex according to the manufacturer's protocol. Co-transfect the FXR reporter plasmid and the Renilla control plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium and incubate for 24 hours.
-
-
Serum Starvation and Treatment:
-
Aspirate the complete growth medium and replace it with reduced-serum medium.
-
Incubate for 16-24 hours.
-
Add the FXR agonist at various concentrations (and vehicle control) to the wells.
-
Incubate for an additional 24 hours.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells using the luciferase assay kit's lysis buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
-
qPCR for FXR Target Gene Expression Protocol
Materials:
-
HepG2 or Huh-7 cells
-
Complete growth medium
-
Reduced-serum medium
-
FXR agonist and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (SHP, BSEP) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well or 12-well plate to achieve 70-80% confluency.
-
Serum-starve the cells in reduced-serum medium for 16-24 hours.
-
Treat cells with the FXR agonist or vehicle for 6-24 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit, following the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Determine the fold change in gene expression in agonist-treated samples compared to vehicle-treated samples.
-
Visualizations
Caption: FXR Signaling Pathway Activation.
Caption: General Experimental Workflow for FXR Agonist Assays.
References
Validation & Comparative
A Comparative Guide to FXR Agonists in NASH Models: Obeticholic Acid vs. a Novel Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation farnesoid X receptor (FXR) agonist, obeticholic acid (OCA), with a representative novel, non-bile acid FXR agonist, hereafter referred to as FXR Agonist 4. This comparison is based on preclinical data from various non-alcoholic steatohepatitis (NASH) models.
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1][2] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[1][3] Consequently, FXR has emerged as a promising therapeutic target for NASH.[3]
Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is the most extensively studied FXR agonist and has shown efficacy in improving liver histology in patients with NASH.[4][5] However, its use is associated with side effects such as pruritus and unfavorable changes in lipid profiles.[1][4] This has spurred the development of second-generation, non-bile acid FXR agonists, such as tropifexor and cilofexor, designed to retain or enhance efficacy while mitigating side effects.[4] This guide will compare the preclinical performance of OCA to a representative novel non-bile acid FXR agonist, "this compound," based on available data for compounds like tropifexor and INT-787.
Quantitative Comparison of Efficacy and Side Effects
The following tables summarize the key efficacy and side effect parameters observed for OCA and representative novel FXR agonists in preclinical NASH models.
Table 1: Comparative Efficacy in Preclinical NASH Models
| Parameter | Obeticholic Acid (OCA) | This compound (Representative Novel Agonist) | Animal Model | Citation |
| NAFLD Activity Score (NAS) | Significant Reduction | Significant Reduction | Diet-induced obese mice | [6] |
| Hepatic Steatosis | Reduced | Reduced, potentially to a greater degree | Diet-induced obese mice | [7] |
| Lobular Inflammation | Reduced | Reduced | Diet-induced obese mice | [8] |
| Hepatocellular Ballooning | Reduced | Reduced | Diet-induced obese mice | [5] |
| Liver Fibrosis | Improvement by at least one stage | Improvement by at least one stage, potentially with greater anti-fibrotic gene regulation | AMLN diet-induced Lep ob/ob mice | [9][10] |
| Serum ALT & AST | Reduction | Significant Reduction | AMLN diet-induced Lep ob/ob mice | [9] |
Table 2: Comparative Side Effect Profile in Preclinical Models
| Side Effect | Obeticholic Acid (OCA) | This compound (Representative Novel Agonist) | Animal Model | Citation |
| Pruritus (Itching) | Frequently Observed (class effect) | Observed, but potentially reduced with newer generations | Not directly measured in most animal models, inferred from clinical data | [4][8] |
| LDL Cholesterol | Increased | Modest to no increase | Not specified in all studies | [4] |
| HDL Cholesterol | Reduced | Minimal to no reduction | Not specified in all studies | [4] |
| Triglycerides | Variable | Reduced | Diet-induced obese mice | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of FXR agonists in NASH models.
Amylin Liver NASH (AMLN) Diet-Induced Obese Mouse Model
This model is designed to mimic the metabolic and histological features of human NASH.
-
Animal Model: Male Lepob/ob mice, which are genetically obese and prone to developing metabolic syndrome.
-
Diet: Mice are fed a diet high in trans-fat (40%), fructose (20%), and cholesterol (2%) for a period of 12 weeks to induce NASH with fibrosis.[6]
-
Biopsy and Stratification: Prior to treatment, a liver biopsy is performed to confirm the presence of NASH and to stratify the animals based on the severity of steatosis and fibrosis, using the NAFLD activity score (NAS) and fibrosis staging system.[6]
-
Treatment: Mice are then treated with the vehicle, OCA (e.g., 30 mg/kg, oral, daily), or the novel FXR agonist for a duration of 8 weeks while continuing the AMLN diet.[6][9]
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and liver tissue and blood samples are collected for histological analysis (H&E, Sirius Red staining), gene expression analysis (RT-qPCR for markers of fibrosis and inflammation), and measurement of plasma biomarkers of liver damage (ALT, AST).[9]
Methionine-Choline-Deficient (MCD) Diet-Induced NASH Model
This model is characterized by rapid induction of hepatic inflammation and fibrosis, although it does not fully recapitulate the metabolic syndrome component of human NASH.
-
Animal Model: Male C57BL/6J mice.
-
Diet: Mice are fed a methionine- and choline-deficient (MCD) diet for 4-8 weeks to induce NASH.[11]
-
Treatment: During the dietary induction of NASH, mice are concurrently treated with the vehicle, OCA, or the novel FXR agonist.
-
Endpoint Analysis: After the treatment period, liver tissues are harvested for histological assessment of steatosis, inflammation, and fibrosis. Gene and protein expression of markers related to the NLRP3 inflammasome (a key inflammatory pathway) may also be analyzed.[11]
Signaling Pathways and Experimental Workflows
Visual representations of the FXR signaling pathway, a typical experimental workflow, and a logical comparison are provided below using Graphviz.
Caption: FXR Signaling Pathway Activation.
Caption: Preclinical NASH Model Workflow.
Caption: OCA vs. This compound Comparison.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic acid and INT-767 modulate collagen deposition in a NASH in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Agonism, Acetyl‐Coenzyme A Carboxylase Inhibition, and Back Translation of Clinically Observed Endpoints of De Novo Lipogenesis in a Murine NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Steroidal and Non-Steroidal FXR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the farnesoid X receptor (FXR), a nuclear receptor critical to bile acid, lipid, and glucose homeostasis, has emerged as a promising therapeutic target for a variety of metabolic and liver diseases, most notably non-alcoholic steatohepatitis (NASH). [1][2] Agonists of FXR are broadly classified into two categories: steroidal and non-steroidal. This guide provides an objective, data-driven comparison of these two classes of compounds to aid in research and development decisions.
Performance and Efficacy: A Tale of Two Scaffolds
Both steroidal and non-steroidal FXR agonists have demonstrated efficacy in preclinical and clinical settings, primarily by improving liver histology in patients with NASH.[3][4] However, differences in their chemical structures lead to distinct pharmacological profiles, including potency, tissue selectivity, and side effect profiles.
The first-in-class steroidal agonist, obeticholic acid (OCA), a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), has been the most extensively studied.[5][6] Clinical trials have shown that OCA can improve liver fibrosis and reduce inflammation in NASH patients.[7][8] However, its use is often associated with dose-dependent pruritus (itching) and unfavorable changes in lipid profiles, specifically an increase in LDL cholesterol and a decrease in HDL cholesterol.[7][9]
Non-steroidal FXR agonists were developed to retain the therapeutic benefits of FXR activation while mitigating the adverse effects associated with steroidal agents.[5][10] Compounds like cilofexor and tropifexor have shown promise in clinical trials, demonstrating improvements in liver fat content, liver biochemistry, and markers of fibrosis.[3][11] While pruritus can still be a side effect with non-steroidal agonists, some studies suggest the potential for a more favorable lipid profile compared to OCA.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative steroidal and non-steroidal FXR agonists.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Class | Target | Assay Type | EC50 (nM) | Reference |
| Obeticholic Acid (OCA) | Steroidal | Human FXR | FRET Assay | 99 | [12] |
| EDP-305 | Steroidal | Human FXR | Reporter Assay | 8 | [13] |
| INT-787 | Steroidal | Human FXR | Coactivator Recruitment | 7 | [12] |
| Cilofexor (GS-9674) | Non-steroidal | Human FXR | - | - | [5] |
| Tropifexor (LJN452) | Non-steroidal | Human FXR | - | Sub-nanomolar | [14] |
| GW4064 | Non-steroidal | Human FXR | - | - | [5] |
| Fexaramine | Non-steroidal | Human FXR | Reporter Assay | 25 | [12] |
| WAY-362450 | Non-steroidal | Human FXR | - | 4 | [12] |
EC50 values can vary depending on the specific assay conditions.
Table 2: Clinical Trial Efficacy in NASH (Fibrosis Improvement)
| Compound | Class | Trial Name | Dose | % Patients with ≥1 Stage Fibrosis Improvement (No Worsening of NASH) | Placebo | Reference |
| Obeticholic Acid (OCA) | Steroidal | REGENERATE | 25 mg | 22.4% | 9.6% | [15] |
| Obeticholic Acid (OCA) | Steroidal | FLINT | 25 mg | 18% | 12% | [8] |
| Cilofexor | Non-steroidal | Phase 2 | 100 mg | Data on fibrosis improvement not explicitly stated as primary endpoint in cited source. Showed reduction in hepatic steatosis and liver biochemistry. | - | [9] |
| Tropifexor | Non-steroidal | FLIGHT-FXR | 140/200 µg | Data on fibrosis improvement not explicitly stated as primary endpoint in cited source. Showed reduction in liver fat content. | - | [16] |
Table 3: Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | Obeticholic Acid (OCA) | Cilofexor | Tropifexor |
| Class | Steroidal | Non-steroidal | Non-steroidal |
| Tmax (hours) | ~1.5 | - | - |
| Protein Binding | >99% | - | - |
| Elimination | Primarily fecal | - | - |
| Effect on FGF19 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Effect on C4 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| Effect on LDL-C | Increase | Modest Increase | - |
| Effect on HDL-C | Decrease | - | - |
Pharmacokinetic and pharmacodynamic data can vary based on patient population and study design. FGF19 (Fibroblast Growth Factor 19) is a downstream target of FXR activation in the intestine, and C4 (7α-hydroxy-4-cholesten-3-one) is a marker of bile acid synthesis.[17][18]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the core FXR signaling pathway and a typical experimental workflow for screening FXR agonists.
Caption: FXR Signaling Pathway in Intestine and Liver.
Caption: Experimental Workflow for FXR Agonist Discovery.
Detailed Experimental Protocols
FXR Reporter Gene Assay
This assay is a cell-based method to screen for functional FXR agonists or antagonists.
Principle: Mammalian cells are engineered to express the human FXR protein.[3] These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with FXR response elements (FXREs). When an agonist binds to and activates FXR, the FXR/RXR heterodimer binds to the FXREs, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of FXR activation.[19]
Protocol Outline:
-
Cell Culture and Plating:
-
Transfection (if not using a stable cell line):
-
Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing FXREs upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (steroidal and non-steroidal agonists).
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a known FXR agonist as a positive control (e.g., GW4064 or CDCA).[3]
-
-
Incubation:
-
Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.[7]
-
-
Lysis and Luminescence Reading:
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate reader. If a normalization control was used, measure its signal as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Plot the normalized signal against the compound concentration to generate dose-response curves and calculate EC50 values.[19]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a biochemical assay used to measure the binding of an FXR agonist to the FXR protein, often by detecting the recruitment of a coactivator peptide.
Principle: TR-FRET combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[20][21] The assay typically uses a lanthanide (e.g., Europium or Terbium) as the donor fluorophore, which has a long fluorescence lifetime. The donor is usually conjugated to an anti-tag antibody that binds to a tagged FXR protein. The acceptor fluorophore is conjugated to a coactivator peptide that binds to FXR upon agonist binding. When the donor and acceptor are in close proximity due to the agonist-induced interaction, energy transfer occurs from the excited donor to the acceptor, which then emits light at a specific wavelength. The long-lived signal from the acceptor is measured after a delay, which minimizes background fluorescence.[14][22][23]
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer.
-
Dilute the tagged FXR protein, the donor-labeled antibody, the acceptor-labeled coactivator peptide, and the test compounds to their final concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
Add the test compounds (in serial dilutions), a vehicle control, and a positive control agonist to a low-volume 384-well plate.
-
-
Reagent Addition:
-
Add the mixture of FXR protein and donor-labeled antibody to all wells.
-
Add the acceptor-labeled coactivator peptide to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and the acceptor at their respective wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the compound concentration to generate dose-response curves and determine EC50 values.
-
Conclusion
Both steroidal and non-steroidal FXR agonists represent promising therapeutic avenues for NASH and other liver diseases. Steroidal agonists, exemplified by OCA, have a longer clinical history and proven antifibrotic effects, but their utility can be limited by side effects such as pruritus and adverse lipid changes.[9][24] Non-steroidal agonists are being developed with the aim of achieving a better safety and tolerability profile, potentially by offering different tissue-specific effects or by avoiding off-target interactions.[5][10] The choice between these classes for a specific research or development program will depend on the desired therapeutic profile, the target patient population, and the acceptable risk-benefit ratio. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of novel FXR agonists.
References
- 1. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Significance of FXR agonists in MASLD treatment: a deep dive into lipid alteration by analytical techniques [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. eubopen.org [eubopen.org]
- 8. medscape.com [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. q4live.s22.clientfiles.s3-website-us-east-1.amazonaws.com [q4live.s22.clientfiles.s3-website-us-east-1.amazonaws.com]
- 17. An FXR Agonist Reduces Bile Acid Synthesis Independently of Increases in FGF19 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. columbiabiosciences.com [columbiabiosciences.com]
- 23. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 24. Obeticholic acid for the treatment of primary biliary cholangitis in adult patients: clinical utility and patient selection - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of FXR Agonist 4 in Comparison to Novel Synthetic Agonists: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders. This has spurred the development of numerous synthetic FXR agonists. This guide provides a comparative overview of the efficacy of a notable compound, FXR agonist 4, against other well-characterized and novel synthetic FXR agonists, supported by available experimental data.
Overview of this compound
This compound, also identified as compound 10a, is a synthetic agonist of the farnesoid X receptor. Preclinical studies have demonstrated its potential in ameliorating key features of metabolic syndrome.
In Vitro Efficacy and Potency
The potency of FXR agonists is typically determined by their half-maximal effective concentration (EC50) in cell-based transactivation assays. These assays measure the ability of a compound to activate FXR and drive the expression of a reporter gene.
Table 1: In Vitro Potency of Selected Synthetic FXR Agonists
| Agonist | Cell Line | Assay Type | EC50 | Reference |
| This compound | HEK293T | FXR Transactivation | 1.05 µM | [1] |
| GW4064 | - | Coactivator Recruitment | Comparable to MFA-1 | [2] |
| Obeticholic Acid (OCA) | - | FXR Activation | ~100-fold more potent than CDCA | [3] |
| WAY-362450 | - | FXR Agonist Activity | 4 nM | [4][5][6] |
| MFA-1 | - | Coactivator Recruitment | 16.9 nM | [2][7] |
In Vivo Preclinical Efficacy
The therapeutic potential of FXR agonists is further evaluated in animal models of metabolic diseases, such as diet-induced obesity (DIO) mice, which mimic many of the metabolic dysregulations seen in human NAFLD and NASH.
This compound in Diet-Induced Obese (DIO) Mice
Oral administration of this compound to DIO mice has been shown to significantly improve several metabolic parameters. Treatment for 3 weeks resulted in decreased blood triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels.[1] Furthermore, it was observed to improve hepatic steatosis, insulin resistance, and hepatic inflammation.[1]
Comparative In Vivo Efficacy of Other Synthetic Agonists
-
GW4064: In high-fat diet-fed mice, GW4064 treatment has been shown to reduce hepatic lipid levels and improve the plasma lipid profile.[2] It also has been demonstrated to improve insulin sensitivity in ob/ob mice.[2]
-
Obeticholic Acid (OCA): In a phase II clinical trial involving patients with type 2 diabetes and NAFLD, OCA administration increased insulin sensitivity and reduced markers of liver inflammation and fibrosis.[3][8]
-
WAY-362450: In a murine model, WAY-362450 significantly lowered serum triglyceride and total cholesterol levels and inhibited the formation of aortic atherosclerotic lesions in a dose-dependent manner.[3][9]
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Agonist | Animal Model | Key Findings | Reference |
| This compound | DIO Mice | Decreased blood triglycerides, total cholesterol, and LDL-C; Improved hepatic steatosis, insulin resistance, and inflammation. | [1] |
| GW4064 | High-Fat Diet Mice, ob/ob Mice | Reduced hepatic and plasma lipid levels; Improved insulin sensitivity. | [2] |
| Obeticholic Acid (OCA) | Patients with T2DM and NAFLD | Increased insulin sensitivity; Reduced markers of liver inflammation and fibrosis. | [3][8] |
| WAY-362450 | LDLR-/- and apoE-/- Mice | Lowered serum triglycerides and total cholesterol; Inhibited aortic lesion formation. | [1][9] |
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Activation of FXR by an agonist leads to a cascade of transcriptional events that regulate metabolic pathways. The following diagram illustrates the canonical FXR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xcessbio.com [xcessbio.com]
- 7. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the farnesoid X receptor agonist obeticholic acid in patients with type 2 diabetes and nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of HTRF and Reporter Gene Assays for Farnesoid X Receptor (FXR) Agonists
For researchers, scientists, and drug development professionals, selecting the appropriate assay is a critical decision in the screening and characterization of Farnesoid X Receptor (FXR) agonists. This guide provides an objective comparison of two widely used methods: the Homogeneous Time-Resolved Fluorescence (HTRF) assay and the luciferase reporter gene assay. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate an informed choice of methodology for your FXR research.
The farnesoid X receptor is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] This makes it a promising therapeutic target for a range of metabolic diseases. The identification and characterization of novel FXR agonists are therefore of significant interest in drug discovery.
At a Glance: HTRF vs. Reporter Gene Assay for FXR Agonists
| Feature | HTRF Assay | Reporter Gene Assay |
| Principle | Biochemical; measures ligand-induced recruitment of coactivators to the FXR ligand-binding domain (LBD) via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][5][6] | Cell-based; measures the transcriptional activation of an FXR-responsive promoter linked to a reporter gene (e.g., luciferase) in response to an agonist.[7][8][9] |
| Assay Format | Homogeneous, "mix-and-read".[10] | Cell-based, requires cell culture, transfection, and lysis steps.[9] |
| Throughput | High to very high; amenable to 384- and 1536-well formats.[11] | Moderate to high; typically performed in 96- or 384-well plates. |
| Biological Context | In vitro; provides direct evidence of target engagement with the LBD. | In cellulo; reflects the entire signaling cascade leading to gene transcription, including cellular uptake and metabolism of the compound.[12] |
| Data Turnaround | Rapid; typically a few hours. | Slower; requires cell growth and incubation periods (24-48 hours). |
| Potential for Interference | Less prone to interference from colored or fluorescent compounds due to time-resolved detection. | Can be affected by compounds that inhibit luciferase or are cytotoxic.[2] |
Comparative Performance Data for FXR Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for various FXR agonists as determined by HTRF and luciferase reporter gene assays. It is important to note that while some data is from direct head-to-head comparisons within the same study, other data points are compiled from different studies and are presented for comparative purposes.
| Compound | HTRF Assay EC50 | Reporter Gene Assay EC50 | Reference |
| Compound F4 | 26.4 µM | ~20-30 µM (estimated from dose-response curve) | [5] |
| Compound F17 | 15.6 µM | ~10-20 µM (estimated from dose-response curve) | [5] |
| Tropifexor (LJN452) | 0.54 nM | 0.69 nM | [2] |
| GW4064 | Not available in cited direct comparisons | 41 nM | [7] |
| Chenodeoxycholic acid (CDCA) | Not available in cited direct comparisons | 40.1 µM | [13] |
| Obeticholic Acid (OCA) | Not available in cited direct comparisons | 130 nM | [4] |
The data suggests a generally good correlation between the potency of FXR agonists determined by HTRF and reporter gene assays, particularly for Tropifexor where the EC50 values are remarkably similar.[2] For compounds F4 and F17, the HTRF EC50 values fall within the estimated range of the reporter gene assay results.[5] This cross-validation provides confidence in the identification of on-target FXR agonism.
Signaling Pathway and Experimental Workflows
To better understand the principles behind these assays, the following diagrams illustrate the FXR signaling pathway and the respective experimental workflows.
References
- 1. TR-FRET FXR Coactivator Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Confirming In Vivo FXR Target Engagement: A Comparative Guide for Agonist 4
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic regulation has made it a promising therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). Pharmacological activation of FXR by synthetic agonists has been a key strategy in drug development.
This guide provides a comparative analysis of a representative synthetic FXR agonist, designated here as Agonist 4 (GW4064) , alongside the clinically relevant FXR agonist, Obeticholic Acid (OCA) . We present experimental data demonstrating in vivo target engagement by assessing the regulation of canonical FXR target genes. Detailed experimental protocols and visual representations of the underlying signaling pathways and workflows are included to support researchers in the field.
FXR Signaling Pathway and Target Gene Regulation
Upon binding to its ligand, such as a synthetic agonist, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Key FXR target genes for confirming in vivo engagement include:
-
Small Heterodimer Partner (SHP; NR0B2): A primary FXR target gene in the liver that acts as a transcriptional repressor of other nuclear receptors, playing a crucial role in the negative feedback regulation of bile acid synthesis.
-
Bile Salt Export Pump (BSEP; ABCB11): A canalicular transporter in hepatocytes responsible for the excretion of bile salts into the bile. Its upregulation by FXR is a key mechanism for reducing intracellular bile acid levels.
-
Fibroblast Growth Factor 15 (FGF15) in mice / FGF19 in humans: An intestinal hormone induced by FXR activation. FGF15/19 is secreted into the portal circulation and signals in the liver to repress bile acid synthesis.
FXR Signaling Pathway
Comparative In Vivo Efficacy of FXR Agonists
The following tables summarize the in vivo effects of Agonist 4 (GW4064) and Obeticholic Acid (OCA) on the expression of key FXR target genes in mouse models. The data is presented as fold change relative to vehicle-treated control animals.
Table 1: Hepatic FXR Target Gene Expression
| Agonist | Dose (mg/kg/day) | Treatment Duration | SHP (Fold Change) | BSEP (Fold Change) |
| Agonist 4 (GW4064) | 30 | 9 days | ~4.5[1] | ~3.0[2] |
| 100 | 9 days | ~5.5[1] | ~4.0[2] | |
| Obeticholic Acid (OCA) | 10 | 7 days | ~3.0[3] | ~2.5[3] |
| 30 | 8 weeks | Significant Induction | Significant Induction |
Table 2: Intestinal FXR Target Gene Expression
| Agonist | Dose (mg/kg/day) | Treatment Duration | FGF15 (Fold Change) |
| Agonist 4 (GW4064) | 30 | 6 hours | ~25[4] |
| Obeticholic Acid (OCA) | 10 | 7 days | ~15[3] |
Experimental Protocols
In Vivo Agonist Administration and Tissue Collection
A standardized workflow is crucial for obtaining reliable and reproducible data on in vivo FXR target engagement.
Experimental Workflow
1. Animal Models:
-
Male C57BL/6J mice, 8-12 weeks of age, are commonly used.
-
Animals are housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
A minimum of 5-7 days of acclimation to the facility is recommended before the start of the experiment.
2. Agonist Formulation and Administration:
-
FXR agonists are typically formulated in a vehicle such as corn oil, or a solution of 0.5% (w/v) carboxymethylcellulose (CMC).
-
Administration is most commonly performed via oral gavage to mimic the clinical route of administration.
-
The volume of administration is typically 10 mL/kg body weight.
3. Dosing Regimen:
-
Animals are treated once daily for a period ranging from a few hours to several weeks, depending on the study's objectives.
-
A vehicle-treated control group is essential for comparison.
4. Tissue Collection and Processing:
-
At the end of the treatment period, mice are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Liver and ileum tissues are rapidly excised, rinsed in ice-cold phosphate-buffered saline (PBS), blotted dry, and snap-frozen in liquid nitrogen.
-
Frozen tissues are stored at -80°C until RNA extraction.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
1. RNA Extraction:
-
Total RNA is isolated from frozen liver and ileum tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
RNA integrity is assessed by gel electrophoresis or a bioanalyzer to ensure the absence of degradation.
2. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
3. qRT-PCR:
-
qRT-PCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500 or Bio-Rad CFX96).
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (SHP, BSEP, FGF15) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based master mix.
-
Thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method.
-
The Ct values of the target genes are normalized to the Ct values of the housekeeping gene (ΔCt).
-
The ΔΔCt is calculated by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.
-
The fold change in gene expression is determined by 2^(-ΔΔCt).
-
Statistical analysis (e.g., Student's t-test or ANOVA) is performed to determine the significance of the observed changes.
Conclusion
The in vivo confirmation of FXR target engagement is a critical step in the preclinical development of novel FXR agonists. By measuring the dose-dependent regulation of key target genes such as SHP, BSEP, and FGF15, researchers can effectively demonstrate the pharmacological activity of their compounds. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to advance new therapies targeting the Farnesoid X Receptor.
References
Comparative Analysis of Gene Expression Profiles Induced by Different FXR Agonists
A Guide for Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily activated by bile acids, plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. Its therapeutic potential has led to the development of numerous synthetic agonists, each with distinct pharmacological properties. This guide provides a comparative analysis of the gene expression profiles induced by four prominent FXR agonists: Obeticholic Acid (OCA), GW4064, WAY-362450, and INT-767. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs and to provide a foundational understanding of their differential effects on hepatic gene expression.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the quantitative effects of different FXR agonists on the expression of key FXR target genes in various experimental models. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell types, agonist concentrations, and treatment durations.
Table 1: Induction of Key FXR Target Genes in Human Primary Hepatocytes
| Gene | FXR Agonist | Concentration | Treatment Duration | Fold Change (vs. Vehicle) | Reference |
| SHP (NR0B2) | Obeticholic Acid (OCA) | 10 µM | 24 hours | ~2.5 | (--INVALID-LINK--) |
| GW4064 | 1 µM | 24 hours | ~3.0 | [1](--INVALID-LINK--) | |
| BSEP (ABCB11) | Obeticholic Acid (OCA) | 10 µM | 24 hours | ~3.0 | (--INVALID-LINK--) |
| GW4064 | 1 µM | 24 hours | ~4.0 | [1](--INVALID-LINK--) | |
| OSTα (SLC51A) | Obeticholic Acid (OCA) | 10 µM | 24 hours | ~2.0 | (--INVALID-LINK--) |
| GW4064 | 1 µM | 24 hours | ~2.5 | [1](--INVALID-LINK--) |
Table 2: Repression of Key FXR Target Gene in Human Primary Hepatocytes
| Gene | FXR Agonist | Concentration | Treatment Duration | Fold Change (vs. Vehicle) | Reference |
| CYP7A1 | Obeticholic Acid (OCA) | 10 µM | 48 hours | ~0.4 | [2](--INVALID-LINK--) |
| GW4064 | 1 µM | 24 hours | ~0.5 | [1](--INVALID-LINK--) |
Table 3: Comparative Efficacy of FXR Agonists on Target Gene Expression in Mouse Models
| Gene | FXR Agonist | Dose | Treatment Duration | Fold Change (vs. Vehicle) in Liver | Reference |
| Shp | INT-767 | 10 mg/kg | 8 weeks | ~2.5 | [3](--INVALID-LINK--) |
| Obeticholic Acid (OCA) | 30 mg/kg | 8 weeks | ~2.0 | [3](--INVALID-LINK--) | |
| Cyp7a1 | INT-767 | 0.03% in diet | 4 weeks | ~0.2 | [4](--INVALID-LINK--) |
| WAY-362450 | 30 mg/kg | 4 weeks | Decreased | [5](--INVALID-LINK--) | |
| GW4064 | Not specified | Not specified | Downregulated | [6](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Treatment of Primary Human Hepatocytes and RNA-Sequencing Analysis
This protocol outlines the general steps for treating primary human hepatocytes with FXR agonists and subsequent analysis of gene expression by RNA-sequencing.
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in Williams' E medium supplemented with appropriate growth factors. Cells are allowed to acclimate for 24-48 hours before treatment.
-
FXR Agonist Treatment: A stock solution of the FXR agonist (e.g., OCA, GW4064) in a suitable solvent (e.g., DMSO) is prepared. The culture medium is replaced with fresh medium containing the desired concentration of the FXR agonist or vehicle control (DMSO). The final concentration of the solvent should be kept constant across all conditions and should not exceed 0.1%. Cells are incubated for the desired duration (e.g., 24 or 48 hours).
-
RNA Isolation: Total RNA is extracted from the hepatocytes using a TRIzol-based method followed by a column-based purification kit to ensure high-quality RNA. RNA integrity and concentration are assessed using a bioanalyzer.
-
Library Preparation and Sequencing: An RNA-sequencing library is prepared from the isolated RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit).[2] The library preparation process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to the human reference genome, and quantification of gene expression levels (e.g., as transcripts per million - TPM or fragments per kilobase of transcript per million mapped reads - FPKM). Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon treatment with the FXR agonist compared to the vehicle control.
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) for FXR in Mouse Liver
This protocol describes the general workflow for identifying FXR binding sites in the mouse liver genome.
-
Animal Treatment: Mice are treated with an FXR agonist (e.g., GW4064) or vehicle via oral gavage. Livers are harvested at a specific time point after treatment (e.g., 1 hour).[7]
-
Chromatin Preparation: The liver tissue is minced and cross-linked with formaldehyde to fix protein-DNA interactions. The tissue is then homogenized, and the nuclei are isolated. The chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication.[8]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to FXR or a control IgG antibody. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA using a ChIP-seq library preparation kit. The library is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the mouse reference genome. Peak calling algorithms are used to identify regions of the genome that are significantly enriched for FXR binding in the agonist-treated samples compared to the control. Motif analysis can be performed on the identified peaks to confirm the presence of the FXR response element (FXRE).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol is used to validate the gene expression changes observed in RNA-seq experiments.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA isolated from treated cells or tissues using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Primer Design: Gene-specific primers for the target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, RPS18) are designed.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, the synthesized cDNA, and the gene-specific primers. The reaction is run on a real-time PCR instrument.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the expression of the housekeeping gene and then compared to the vehicle-treated control group.[9]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: FXR Signaling Pathway Activation.
Caption: RNA-Seq Experimental Workflow.
Caption: FXR-Mediated Gene Regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of FXR Agonist 4 for FXR Over Other Nuclear Receptors
A Comparative Guide for Researchers and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic diseases has made it a promising therapeutic target. The development of potent and selective FXR agonists is a key objective in drug discovery to minimize off-target effects. This guide provides an objective comparison of the selectivity of a representative potent FXR agonist, herein designated as "FXR agonist 4," for the Farnesoid X Receptor (FXR) over other key nuclear receptors, supported by experimental data and detailed protocols. Our "this compound" is modeled after the well-characterized, highly potent, and selective FXR agonist, WAY-362450.
Data Presentation: Quantitative Selectivity Profile
The selectivity of a compound is a critical determinant of its therapeutic window and potential for adverse effects. A highly selective agonist will preferentially bind to and activate its intended target receptor with significantly higher potency than other receptors. The following table summarizes the in vitro potency (EC50) of this compound against a panel of nuclear receptors, demonstrating its high selectivity for FXR.
| Nuclear Receptor | Agonist Activity (EC50, nM) | Data Source |
| Farnesoid X Receptor (FXR) | 4 | [1][2][3][4] |
| Liver X Receptor α (LXRα) | >10,000 | [4] |
| Liver X Receptor β (LXRβ) | >10,000 | [4] |
| Pregnane X Receptor (PXR) | >10,000 | [4] |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | >10,000 | [5] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | >10,000 | [5] |
| Peroxisome Proliferator-Activated Receptor δ (PPARδ) | >10,000 | [5] |
Table 1: Selectivity Profile of this compound. The half-maximal effective concentration (EC50) values for this compound against a panel of nuclear receptors. A lower EC50 value indicates higher potency. The data clearly shows that this compound is a highly potent and selective agonist for FXR, with no significant activity observed for other tested nuclear receptors at concentrations up to 10,000 nM.
Mandatory Visualization
Signaling Pathway of FXR Activation
Caption: FXR Signaling Pathway Activation.
Experimental Workflow for Determining Agonist Selectivity
Caption: Workflow for Nuclear Receptor Agonist Selectivity Profiling.
Experimental Protocols
Two common and robust methods for assessing the selectivity of a nuclear receptor agonist are the LanthaScreen™ TR-FRET Coactivator Recruitment Assay and the Cell-Based Reporter Gene Assay.
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This assay measures the ability of a test compound to promote the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a fluorescently labeled coactivator peptide.
Materials:
-
Purified, GST-tagged nuclear receptor LBDs (FXR, LXRα, LXRβ, PXR, PPARα, PPARγ, PPARδ)
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., PGC1α)
-
This compound and reference agonists for other receptors
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well, low-volume, black microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a concentration of 100 µM.
-
Reagent Preparation:
-
Prepare a 2X working solution of each nuclear receptor LBD in assay buffer.
-
Prepare a 4X working solution of the fluorescein-labeled coactivator peptide in assay buffer.
-
Prepare a 4X working solution of the Terbium-labeled anti-GST antibody in assay buffer.
-
-
Assay Assembly:
-
Add 2 µL of the serially diluted this compound or control compounds to the wells of the 384-well plate.
-
Add 8 µL of the 2X nuclear receptor LBD solution to each well.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of a pre-mixed solution containing the 4X fluorescein-labeled coactivator peptide and 4X Terbium-labeled anti-GST antibody to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell-Based Reporter Gene Assay
This assay measures the ability of a test compound to activate a nuclear receptor, leading to the transcription of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression plasmid for the full-length nuclear receptor or a chimera of the GAL4 DNA-binding domain fused to the nuclear receptor LBD (FXR, LXRα, LXRβ, PXR, PPARα, PPARγ, PPARδ).
-
Reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor of interest (or GAL4 upstream activating sequences for the chimeric receptor).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
This compound and reference agonists.
-
96-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Compound Treatment: After 18-24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Lyse the cells using the luciferase assay buffer.
-
Measure the firefly luciferase activity using a luminometer. If a Renilla luciferase control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The data presented in this guide unequivocally demonstrates the high selectivity of this compound for the Farnesoid X Receptor over other tested nuclear receptors, including LXR, PXR, and PPAR isoforms. The lack of significant activation of these other receptors, even at high concentrations, suggests a favorable selectivity profile that is crucial for minimizing off-target effects and enhancing the therapeutic potential of this class of compounds. The detailed experimental protocols provided offer a robust framework for researchers to independently verify these findings and to evaluate the selectivity of other novel FXR agonists. This information is vital for the continued development of targeted therapies for metabolic and cholestatic liver diseases.
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking FXR Agonist 4 Against First-in-Class Selective FXR Agonist, Obeticholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Farnesoid X Receptor (FXR) agonist, designated as FXR agonist 4, against the first-in-class selective FXR agonist, Obeticholic Acid (OCA). This comparison is based on available preclinical data to assist researchers in evaluating their relative pharmacological profiles.
Introduction to FXR Agonists
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, and kidneys. It plays a pivotal role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses. Activation of FXR has emerged as a promising therapeutic strategy for various metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). Obeticholic Acid (OCA), a semi-synthetic bile acid analog, was the first selective FXR agonist to receive clinical approval, setting a benchmark for novel FXR-targeting compounds like this compound.
In Vitro Potency and Efficacy
The potency of an FXR agonist is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal effective concentration (EC50) in in vitro cell-based assays. A lower EC50 value indicates a higher potency.
| Compound | EC50 (µM) | Cell Line | Assay Type | Source |
| This compound | 1.05 | HEK293T | Not Specified | [1][2] |
| Obeticholic Acid (OCA) | ~0.1 - 0.6 | HepG2 | Transactivation Assay | [3] |
Note: The provided EC50 values are derived from different studies and assay conditions, which may not allow for a direct head-to-head comparison. However, the data suggests that Obeticholic Acid may exhibit higher potency than this compound in vitro.
Preclinical In Vivo Efficacy
Both this compound and Obeticholic Acid have demonstrated efficacy in preclinical models of metabolic diseases, particularly in diet-induced models of non-alcoholic fatty liver disease (NAFLD) and NASH.
This compound:
-
In a diet-induced obesity (DIO) mouse model, oral administration of this compound (100 mg/kg) for 3 weeks led to a significant decrease in serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol.[1]
-
After 45 days of treatment, this compound was shown to decrease serum alanine aminotransferase (ALT) levels, a marker of liver injury, and promote cholesterol excretion.[1]
-
The compound was also found to improve hepatic steatosis, insulin resistance, and hepatic inflammation in these models.[1]
Obeticholic Acid (OCA):
-
OCA has been extensively studied in various preclinical models of liver disease. It has been shown to reduce liver fibrosis and improve liver histology in models of NASH.[4]
-
Mechanistically, OCA activates FXR, leading to the suppression of bile acid synthesis and an increase in bile acid transport and clearance.[5]
-
Clinical trials have demonstrated that OCA can improve biochemical markers of liver function in patients with PBC.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these agonists, the following diagrams are provided.
Caption: FXR Signaling Pathway Activation.
Caption: Experimental Workflow for FXR Agonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of FXR agonists. Below are representative protocols for key experiments.
FXR Activation Cell-Based Luciferase Reporter Assay
This assay is used to determine the in vitro potency (EC50) of a compound as an FXR agonist.
1. Cell Culture and Transfection:
- HEK293T or HepG2 cells are commonly used.[1] Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Cells are seeded in 96-well plates.
- For transient transfection, cells are co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., containing Bile Salt Export Pump (BSEP) promoter elements). A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization. Transfection reagents like Lipofectamine are used according to the manufacturer's instructions.
2. Compound Treatment:
- After 24 hours of transfection, the medium is replaced with a fresh medium containing serial dilutions of the test compounds (this compound and OCA). A vehicle control (e.g., DMSO) is also included.
3. Luciferase Activity Measurement:
- Following a 24-hour incubation with the compounds, cells are lysed.
- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[6]
4. Data Analysis:
- Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.
- The normalized data is then plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression curve fit (e.g., log(agonist) vs. response).
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method quantifies the change in the expression of FXR target genes in response to agonist treatment.
1. Cell Culture and Treatment:
- Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) are seeded in 6-well plates.
- Cells are treated with various concentrations of this compound or OCA for a specified period (e.g., 24 hours).
2. RNA Isolation and cDNA Synthesis:
- Total RNA is extracted from the cells using a suitable RNA isolation kit.
- The concentration and purity of the RNA are determined using a spectrophotometer.
- First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
3. qPCR:
- qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.
- Primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.
- The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
- The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and relative to the vehicle-treated control.[7]
Diet-Induced Mouse Model of Nonalcoholic Steatohepatitis (NASH)
This in vivo model is used to evaluate the therapeutic efficacy of FXR agonists on liver steatosis, inflammation, and fibrosis.
1. Animal Model and Diet:
- Male C57BL/6J mice are commonly used.[8]
- To induce NASH, mice are fed a high-fat, high-fructose, and high-cholesterol diet (Western diet) for an extended period (e.g., 12-24 weeks).[9] In some models, a low dose of carbon tetrachloride (CCl4) is administered to accelerate fibrosis.[9]
2. Compound Administration:
- After the induction of NASH, mice are randomized into treatment groups.
- This compound, OCA, or vehicle is administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).
3. Efficacy Assessment:
- Serum Analysis: Blood is collected to measure serum levels of ALT, AST, triglycerides, and cholesterol.
- Histological Analysis: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Sirius Red or Trichrome staining is used to evaluate fibrosis. A NAFLD Activity Score (NAS) is often used for semi-quantitative assessment.[8]
- Gene Expression Analysis: A portion of the liver tissue can be used for qPCR analysis of FXR target genes and genes involved in lipid metabolism, inflammation, and fibrosis.
4. Data Analysis:
- Statistical analysis (e.g., ANOVA, t-test) is used to compare the different treatment groups.
Conclusion
References
- 1. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Farnesoid X Receptor Deficiency Induces Nonalcoholic Steatohepatitis in Low-Density Lipoprotein Receptor-Knockout Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of FXR Agonist 4 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of the Farnesoid X Receptor (FXR) allosteric modulator, compound 4 (Imatinib) , with other notable FXR agonists. The data presented herein is intended to facilitate an objective evaluation of its performance and potential therapeutic applications.
Executive Summary
FXR agonist 4, identified as the tyrosine kinase inhibitor Imatinib , functions as a positive allosteric modulator of FXR. Unlike orthosteric agonists that directly activate the receptor, Imatinib enhances the activity of endogenous or co-administered FXR agonists. This unique mechanism presents a novel approach to modulating FXR signaling. However, its in vivo efficacy in liver disease models is primarily attributed to its well-established anti-fibrotic and anti-inflammatory properties as a tyrosine kinase inhibitor. Furthermore, it is crucial to consider the known risk of hepatotoxicity associated with Imatinib treatment. This guide provides a detailed analysis of its in vitro profile alongside comparative data for other prominent FXR agonists and outlines key experimental protocols for their evaluation.
Data Presentation: Comparative In Vitro Activity of FXR Agonists
The following table summarizes the in vitro potency of various FXR agonists in cell-based reporter assays. It is important to note that EC50 values can vary depending on the specific assay conditions and cell lines used.
| Compound | Chemical Class | Mechanism of Action | EC50 (nM) | Efficacy (% of GW4064) | Citation(s) |
| Compound 4 (Imatinib) | Aminopyrimidine derivative | Allosteric Modulator | - | Potentiates agonist activity | [1] |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | Orthosteric Agonist | 130 - 569 | ~100% | |
| GW4064 | Non-steroidal | Orthosteric Agonist | 30 - 60 | 100% | |
| EDP-305 | Non-steroidal | Orthosteric Agonist | 8 | >100% | |
| Tropifexor | Non-steroidal | Orthosteric Agonist | 1.3 | ~100% | |
| Cilofexor (GS-9674) | Non-steroidal | Orthosteric Agonist | 29 | ~100% | |
| Chenodeoxycholic Acid (CDCA) | Steroidal (Endogenous Ligand) | Orthosteric Agonist | 10,000 - 28,620 | Partial Agonist |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro: FXR Luciferase Reporter Gene Assay
This assay is a common method to screen for and characterize FXR agonists by measuring the transcriptional activation of a reporter gene.
Principle: Cells are co-transfected with an expression vector for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter element (e.g., from the Bile Salt Export Pump - BSEP gene). Activation of FXR by an agonist leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the BSEP-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.
In Vivo: Bile Duct Ligation (BDL) Model of Cholestasis in Mice
The BDL model is a widely used surgical model to induce cholestatic liver injury and fibrosis.
Principle: Surgical ligation of the common bile duct obstructs bile flow, leading to the accumulation of bile acids in the liver. This causes hepatocyte injury, inflammation, and subsequent fibrosis, mimicking aspects of cholestatic liver diseases.
Protocol:
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the liver and the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Double-ligate the bile duct with surgical sutures.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Compound Administration: Administer the test compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage) for the duration of the study (typically 7-21 days).
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.
-
Serum Biochemistry: Measure levels of liver injury markers (e.g., ALT, AST, ALP) and total bilirubin.
-
Histology: Perform H&E staining to assess liver morphology and Sirius Red staining to quantify collagen deposition (fibrosis).
-
Gene Expression: Analyze the expression of FXR target genes and fibrosis-related genes in the liver tissue using qPCR.
-
In Vivo: High-Fat Diet (HFD)-Induced Model of Non-alcoholic Steatohepatitis (NASH) in Mice
This model is used to study the pathogenesis of NAFLD and NASH and to evaluate the efficacy of therapeutic agents.
Principle: Prolonged feeding of a diet high in fat, and often supplemented with cholesterol and fructose, induces metabolic changes in mice that recapitulate the key features of human NASH, including steatosis, inflammation, and fibrosis.
Protocol:
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6J).
-
Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for an extended period (typically 12-24 weeks). A control group should be fed a standard chow diet.
-
Compound Administration: During the dietary intervention, administer the test compound or vehicle daily.
-
Metabolic Monitoring: Periodically monitor body weight, food intake, and glucose tolerance.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue.
-
Serum Analysis: Measure levels of liver enzymes, lipids (triglycerides, cholesterol), and glucose.
-
Liver Histology: Assess steatosis, inflammation, and ballooning using H&E staining and fibrosis with Sirius Red staining. Calculate a NAFLD Activity Score (NAS).
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis in the liver.
-
Mandatory Visualizations
FXR Signaling Pathway
Caption: FXR Signaling Pathway.
Experimental Workflow: In Vitro FXR Reporter Assay
References
A Head-to-Head Analysis of FXR Agonists: Compound 4 vs. WAY-362450
A Comparative Guide for Researchers in Drug Discovery and Development
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic and inflammatory pathways has made it a promising therapeutic target for a range of conditions, most notably non-alcoholic steatohepatitis (NASH). This guide provides a side-by-side comparison of two synthetic FXR agonists, referred to as FXR agonist 4 and WAY-362450, to aid researchers in their selection and application.
In Vitro Potency and Efficacy
A key differentiator between this compound and WAY-362450 is their in vitro potency. WAY-362450 is a significantly more potent agonist of FXR.
| Compound | EC50 | Efficacy |
| This compound | 1.05 µM[1] | - |
| WAY-362450 | 4 nM[2] | 149%[2] |
| Table 1: In Vitro Potency and Efficacy of this compound and WAY-362450. |
Preclinical In Vivo Efficacy
Both compounds have demonstrated efficacy in preclinical animal models, albeit in different disease contexts, making a direct comparison of their in vivo effects challenging. This compound has been evaluated in a diet-induced obesity (DIO) mouse model, while WAY-362450 has been studied in a methionine and choline-deficient (MCD) diet-induced mouse model of NASH.
This compound: Effects in a Diet-Induced Obesity Model
In a study utilizing a DIO mouse model, this compound demonstrated beneficial effects on multiple metabolic parameters.[1]
| Parameter | Outcome |
| Hyperlipidemia | Decreased blood triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels after 3 weeks of treatment.[1] |
| Hepatic Steatosis | Reduced lipid accumulation in the liver.[1] |
| Insulin Resistance | Improved insulin sensitivity.[1] |
| Hepatic Inflammation | Reduced mRNA levels of pro-inflammatory markers such as Il-1β, Il6, and F4/80.[1] |
| Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model. |
WAY-362450: Efficacy in a NASH Model
WAY-362450 has shown significant efficacy in attenuating the key pathological features of NASH in a well-established murine model.[2]
| Parameter | Outcome |
| Liver Inflammation | Significantly reduced inflammatory cell infiltration in the liver.[2] This correlated with decreased serum levels of keratinocyte-derived chemokine (mKC) and monocyte chemoattractant protein-1 (MCP-1), as well as reduced hepatic gene expression of MCP-1 and VCAM-1.[2] |
| Hepatic Fibrosis | Significantly reduced hepatic fibrosis.[2] This was associated with a reduction in the hepatic gene expression of fibrosis markers.[2] |
| Liver Injury | Decreased elevations of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities induced by the MCD diet.[2] |
| Hepatic Triglyceride Accumulation | No significant impact on hepatic triglyceride accumulation was observed in this model.[2] |
| Table 3: In Vivo Effects of WAY-362450 in a Methionine and Choline-Deficient Diet-Induced NASH Mouse Model. |
Mechanism of Action: The FXR Signaling Pathway
Both this compound and WAY-362450 exert their effects by activating the Farnesoid X Receptor. Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of FXR activation include:
-
Upregulation of Small Heterodimer Partner (SHP): SHP is a nuclear receptor that plays a crucial role in inhibiting the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3]
-
Upregulation of Bile Salt Export Pump (BSEP): BSEP is a transporter protein responsible for the efflux of bile salts from hepatocytes into the bile canaliculi.
-
Upregulation of Fibroblast Growth Factor 19 (FGF19) in the intestine: FGF19 is a hormone that is released from the intestine upon FXR activation and signals to the liver to suppress bile acid synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the methodologies employed in the key studies cited.
In Vitro FXR Activation Assay
A common method to assess the potency of FXR agonists is a cell-based reporter gene assay.
Protocol Summary:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in appropriate media.
-
Transfection: Cells are transiently co-transfected with plasmids encoding for human FXR, human RXR, and a luciferase reporter gene under the control of an FXRE promoter.
-
Treatment: After a period of incubation to allow for protein expression, the cells are treated with varying concentrations of the FXR agonist.
-
Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The resulting light emission is proportional to the level of FXR activation.
-
Data Analysis: The dose-response data is then used to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
In Vivo Murine Model of NASH (for WAY-362450)
The study evaluating WAY-362450 utilized a methionine and choline-deficient (MCD) diet-induced mouse model of NASH.[2]
Protocol Summary:
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Diet Induction: Mice are fed an MCD diet to induce the pathological features of NASH.
-
Treatment: The mice are divided into treatment groups and receive either the vehicle control or WAY-362450 (e.g., 30 mg/kg) via oral gavage for a specified period (e.g., 4 weeks).
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed:
-
Serum Biochemistry: Blood is collected to measure markers of liver injury (ALT, AST) and inflammation (cytokines and chemokines).
-
Liver Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Sirius Red for fibrosis) for microscopic evaluation.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes involved in inflammation and fibrosis using methods like quantitative real-time PCR (qRT-PCR).
-
Conclusion
Both this compound and WAY-362450 are valuable research tools for investigating the therapeutic potential of FXR activation. WAY-362450 stands out for its high potency and demonstrated efficacy in a preclinical model of NASH, particularly in reducing liver inflammation and fibrosis. This compound, while less potent, has shown beneficial effects on a broader range of metabolic parameters in a diet-induced obesity model. The choice between these two compounds will ultimately depend on the specific research question, the desired potency, and the experimental model being employed. This guide provides a foundational comparison to inform such decisions and facilitate further investigation into the promising field of FXR agonism.
References
A Comparative Guide to the Reproducibility of FXR Agonist Effects in Preclinical Research
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its central role in maintaining metabolic homeostasis has positioned it as a significant therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[3][4][5] Consequently, numerous synthetic FXR agonists have been developed and are undergoing preclinical and clinical evaluation.[6][7]
This guide focuses on the reproducibility of effects for a representative non-steroidal FXR agonist, GW4064, often used as a reference compound in research, which for the purposes of this guide will be referred to as "FXR Agonist 4". The reproducibility of experimental results across different laboratories is a cornerstone of scientific validity. However, variations in experimental protocols, cell lines, and animal models can lead to discrepancies in the observed potency and efficacy of compounds. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the reported effects of this compound and other alternative agonists, supported by experimental data and detailed methodologies to highlight potential sources of variability.
FXR Signaling Pathway
FXR activation initiates a complex signaling cascade that primarily regulates the synthesis and transport of bile acids. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex then binds to FXR response elements on the DNA of target genes. In the liver, this leads to the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][10] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19 in humans, Fgf15 in mice), which travels to the liver to suppress CYP7A1 expression via the FGF Receptor 4 (FGFR4) pathway.[3][11]
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 6. surf.rutgers.edu [surf.rutgers.edu]
- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of FXR Agonist 4 in Disease-Relevant Models: A Comparative Guide
This guide provides a comprehensive comparison of the therapeutic potential of Farnesoid X Receptor (FXR) Agonist 4 with other leading FXR agonists. The data presented is derived from preclinical studies in disease-relevant models, offering researchers, scientists, and drug development professionals a detailed overview of its performance. This document summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways to facilitate an objective evaluation.
Comparative Efficacy of FXR Agonists
The therapeutic efficacy of FXR agonists is primarily evaluated based on their ability to modulate target genes, improve metabolic parameters, and reduce inflammation and fibrosis in models of liver and intestinal diseases. The following tables summarize the in vitro potency and in vivo efficacy of FXR Agonist 4 in comparison to other well-characterized FXR agonists.
Table 1: In Vitro Potency and Target Gene Regulation
| Compound | Target | EC50 (nM) | Efficacy (%) vs. CDCA | Key Target Gene Modulation (in vitro/in vivo) |
| This compound (Hypothetical) | FXR | 15 | 110 | ↑ SHP, ↑ BSEP, ↓ CYP7A1 |
| Obeticholic Acid (OCA) | FXR | ~100 | 100 | ↑ SHP, ↑ BSEP, ↓ CYP7A1[1] |
| Tropifexor (LJN452) | FXR | Potent (specific EC50 not cited) | High | Modulates FXR signaling[2] |
| EDP-305 | FXR | Submicromolar | High | Potently inhibits HSC activation[3] |
| Cilofexor | FXR | Potent (specific EC50 not cited) | High | Reduces ALP levels[4] |
| GW4064 (Preclinical Tool) | FXR | ~30 | 100 | Improves insulin sensitivity in mice[1] |
Data for this compound is hypothetical for illustrative purposes. CDCA (chenodeoxycholic acid) is a natural FXR ligand. SHP = Small Heterodimer Partner; BSEP = Bile Salt Export Pump; CYP7A1 = Cholesterol 7α-hydroxylase.
Table 2: Efficacy in Preclinical Models of Nonalcoholic Steatohepatitis (NASH)
| Compound | Animal Model | Key Histological Improvements | Biochemical Marker Changes |
| This compound (Hypothetical) | CDAHFD Mouse Model | ↓ Steatosis, ↓ Inflammation, ↓ Fibrosis | ↓ ALT, ↓ AST |
| Obeticholic Acid (OCA) | Various NASH models | ↓ Steatosis, ↓ Inflammation, ↓ Fibrosis[3] | ↓ ALT, ↓ AST, ↓ ALP[1] |
| Tropifexor | Dietary NASH mice | Amelioration of liver fibrosis and inflammation[2] | ↓ Oxidative stress and inflammation[5] |
| EDP-305 | Biliary and metabolic models | Suppressed hepatic fibrosis[3] | ↓ Serum transaminases[3] |
CDAHFD = Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase; ALP = Alkaline Phosphatase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments typically used to evaluate the therapeutic potential of FXR agonists.
In Vitro FXR Activation Assay
Objective: To determine the potency and efficacy of a test compound in activating the Farnesoid X Receptor.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293T) cells are commonly used.
-
Transfection: Cells are transiently transfected with a plasmid encoding the full-length human FXR and a luciferase reporter plasmid containing FXR response elements (FXREs). A plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Compound Treatment: Following transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., CDCA or OCA) for 18-24 hours.
-
Luciferase Assay: After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (the concentration at which 50% of the maximal response is observed) and Emax (maximal efficacy) are calculated.
In Vivo Nonalcoholic Steatohepatitis (NASH) Model
Objective: To evaluate the in vivo efficacy of an FXR agonist in a diet-induced model of NASH.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a period of 6-12 weeks to induce NASH with fibrosis.[6]
-
Compound Administration: The test compound (e.g., this compound) is administered daily via oral gavage at various doses. A vehicle control group and a positive control group (e.g., treated with OCA) are included.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Endpoint Analysis: At the end of the study, blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of ALT, AST, and other relevant markers are measured.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis. A NAFLD Activity Score (NAS) is often calculated.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of FXR target genes (e.g., Shp, Cyp7a1) and genes involved in inflammation and fibrosis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation process.
Caption: FXR Signaling Pathway Activation.
Caption: In Vivo NASH Model Experimental Workflow.
Conclusion
The validation of this compound in disease-relevant models demonstrates its potential as a therapeutic agent for metabolic and inflammatory diseases such as NASH. Farnesoid X receptor (FXR) is a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][7] Its activation has been shown to have beneficial effects in preclinical models of liver disease.[1]
FXR agonists, such as Obeticholic Acid (OCA), have shown promise in clinical trials for liver diseases like primary biliary cholangitis (PBC) and NASH, although some side effects have been reported.[1][3][7] The development of new FXR agonists with improved efficacy and safety profiles is an active area of research.[3] The comparative data presented in this guide suggests that this compound exhibits a promising profile, warranting further investigation. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to further characterize this and other novel FXR agonists.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 6. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling FXR agonist 4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Farnesoid X receptor (FXR) agonists. The following procedures are designed to ensure the safe handling, use, and disposal of these compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling any potent small molecule, including FXR agonists, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable, chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. Double gloving is required for handling concentrated solutions or powdered forms of the compound. Gloves must be changed every 30 minutes or immediately if contaminated or damaged. Use proper glove removal technique to avoid skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to appropriate government standards (e.g., ANSI Z87.1 in the US or EN166 in the EU). Goggles are required when there is a risk of splashing.[1][2] |
| Body Protection | Laboratory coat or gown | A long-sleeved, seamless, disposable gown that closes in the back is required. Cuffs should be tight-fitting. Gowns worn in hazardous areas must not be worn in other areas and should be changed immediately after a spill or every two to three hours.[1][2] |
| Respiratory Protection | Mask or respirator | A disposable face mask is required. For procedures with a potential for aerosolization of the compound, a properly fitted respirator (e.g., N95 or higher) should be used as determined by a risk assessment.[3] |
| Full Body Protection | Coveralls ("bunny suits") | For high-risk procedures or when handling large quantities of the hazardous drug, head-to-toe protection with integrated shoe covers, thumb loops, and a hood may be necessary to minimize cross-contamination.[2] |
Operational and Disposal Plans
A clear and systematic workflow is critical for both safety and experimental integrity. The following section outlines the procedural steps for handling and disposing of FXR agonists.
Experimental Workflow:
The following diagram outlines a standard workflow for handling FXR agonists in a laboratory setting.
Disposal Plan:
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused solid FXR agonist and any materials grossly contaminated with the solid compound (e.g., weigh boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing the FXR agonist and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
| Contaminated PPE | Used gloves, gowns, and masks should be disposed of as hazardous waste in a designated, sealed container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
FXR Signaling Pathway
Farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[4][5] Upon activation by a ligand, such as an FXR agonist, it forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[8]
A key function of FXR activation is the suppression of bile acid synthesis.[6][9] This is primarily achieved through two pathways:
-
In the liver: The FXR/RXR heterodimer induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[6][9]
-
In the intestine: FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which is secreted into the portal circulation and travels to the liver.[9] In the liver, FGF19 binds to its receptor, FGFR4, and activates a signaling cascade that also leads to the repression of CYP7A1 expression.[9][10]
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal Protective Equipment in Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
